1-Palmitoyl-sn-glycerol 3-phosphate
Description
Properties
Molecular Formula |
C19H39O7P |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/t18-/m1/s1 |
InChI Key |
YNDYKPRNFWPPFU-GOSISDBHSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Synonyms |
1-palmitoyl-lysophosphatidic acid 1-palmitoyl-lysophosphatidic acid, (R)-isomer 1-palmitoyl-lysophosphatidic acid, sodium salt, (R)-isomer 1-palmitoyl-rac-glycerol 3-phosphate 1-palmitoyl-sn-glycerol 3-phosphate PLPA |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 1-Palmitoyl-sn-glycerol 3-Phosphate in Cellular Signaling and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that plays a dual role in cellular physiology, acting as both a crucial signaling molecule and a key intermediate in the de novo synthesis of glycerophospholipids.[1][2] As a signaling molecule, LPA 16:0 exerts its effects by activating a specific subset of G-protein coupled receptors (GPCRs), thereby initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[3][4] Concurrently, it serves as the primary substrate for the synthesis of phosphatidic acid, a precursor to all glycerophospholipids, making it indispensable for membrane biogenesis and integrity.[5][6] This technical guide provides an in-depth exploration of the multifaceted roles of LPA 16:0, detailing its signaling pathways, metabolic functions, and the experimental methodologies used to investigate its cellular activities.
Introduction
Lysophosphatidic acid (LPA) is a class of simple phospholipids (B1166683) composed of a glycerol (B35011) backbone, a single acyl chain, and a phosphate (B84403) head group.[2] The specific acyl chain attached to the glycerol backbone determines the LPA species, with this compound (LPA 16:0) being one of the most abundant and biologically active forms.[7] LPA 16:0 is found in various biological fluids and tissues and has been implicated in a wide range of physiological and pathological processes, including wound healing, neurogenesis, and cancer progression.[8][9] Its dual functionality as both an extracellular signaling ligand and an intracellular metabolic precursor places it at a critical nexus of cellular regulation. Understanding the precise mechanisms of LPA 16:0 action is therefore of significant interest for the development of novel therapeutic strategies targeting diseases with dysregulated lipid signaling and metabolism.
Role as a Signaling Molecule
LPA 16:0 functions as an extracellular signaling molecule by binding to and activating specific members of the endothelial differentiation gene (EDG) family of LPA receptors, primarily LPA1, LPA2, and LPA3.[4][10] The binding of LPA 16:0 to these GPCRs initiates a conformational change that leads to the activation of heterotrimeric G proteins, which in turn modulate the activity of various downstream effector enzymes and signaling pathways.
One of the most well-characterized signaling pathways activated by LPA 16:0 is the Ras-Raf-MEK-ERK (MAPK) cascade.[3][11] Activation of LPA receptors by LPA 16:0 can lead to the transactivation of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which then engages the MAPK pathway.[12] This signaling cascade plays a crucial role in promoting cell proliferation and survival.
Signaling Pathway Diagram
Caption: LPA 16:0 Signaling Pathway.
Role as a Metabolic Precursor
In addition to its signaling functions, this compound is a fundamental building block in the de novo synthesis of glycerophospholipids, also known as the Kennedy pathway.[5][13] This pathway begins with the acylation of glycerol-3-phosphate.
The first step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) , which esterifies a fatty acyl-CoA, often a saturated one like palmitoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid).[6] Subsequently, 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT or LPAAT) catalyzes the acylation of the sn-2 position, typically with an unsaturated fatty acyl-CoA, to produce phosphatidic acid (PA).[6] Phosphatidic acid is a central intermediate that can be converted to diacylglycerol (DAG) for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), or to CDP-diacylglycerol for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).
De Novo Phospholipid Synthesis Pathway Diagram
Caption: De Novo Glycerolipid Synthesis.
Quantitative Data
The biological activities of this compound are concentration-dependent. The following tables summarize key quantitative data from various cellular and biochemical assays.
Table 1: Cellular Proliferation and Migration Induced by LPA 16:0
| Cell Type | Assay | LPA 16:0 Concentration (µM) | Observed Effect | Reference |
| Porcine Trophectoderm (pTr) | Proliferation | 1, 10, 20 | ~1.7 to 2.1-fold increase in cell number | [3] |
| Human Bone Marrow MSCs (hBM-dMSCs) | Proliferation (XTT assay) | 0.1, 0.3, 1, 3, 10 | Dose-dependent increase in proliferation (in presence of HSA) | [14] |
| Porcine Trophectoderm (pTr) | Migration | 1, 10, 20 | Dose-dependent increase in cell migration | [3] |
Table 2: LPA 16:0-Induced ERK1/2 Phosphorylation
| Cell Type | LPA 16:0 Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Porcine Trophectoderm (pTr) | 5, 10, 20 | 30 min | ~2.3 to 2.9-fold increase in p-ERK1/2 levels | [3] |
| Human Renal Tubular Cells | 10 | 5 min | Statistically significant increase in p-JUN | [15] |
| hBRIE 380i cells (P2Y5) | 5 | 4 min | Peak dose-dependent ERK1/2 phosphorylation | [11] |
Table 3: Quantification of LPA 16:0 in Biological Samples
| Sample Matrix | Quantification Method | Concentration Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Human Saliva | LC-MS/MS | 1 - 200 | 1 | [16] |
| Gingival Crevicular Fluid | LC-MS/MS | 10 - 500 | 10 | [16] |
| Human Plasma | LC/ESI/MS/MS | Not specified | fmol level detection | [17] |
Experimental Protocols
Cell Proliferation Assay (XTT)
This protocol is adapted from a study on human bone marrow-derived mesenchymal stem cells.[14]
-
Cell Seeding: Seed hBM-dMSCs in a 96-well plate at a density of 10,000 cells/well in 200 µL of stem cell medium and allow them to attach for 24 hours.
-
Serum Starvation: Replace the medium with a serum-free medium (with or without 4% w/v fatty-acid-free human serum albumin) and culture overnight.
-
LPA 16:0 Treatment: Treat the cells with varying concentrations of LPA 16:0 (e.g., 0.1, 0.3, 1, 3, 10 µM) for 24 hours.
-
XTT Assay: Measure cell proliferation using a Cell Proliferation Kit II (XTT) according to the manufacturer's instructions.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is based on a study of porcine trophectoderm cells.[3]
-
Cell Culture and Starvation: Seed cells (e.g., 1.6 x 105 cells/35-mm dish), grow to 80-90% confluency, and then serum-starve for 24 hours.[4][9]
-
LPA 16:0 Stimulation: Stimulate the cells with the desired concentration of LPA 16:0 (e.g., 20 µM) for a specified time (e.g., 5-30 minutes).[3][4]
-
Cell Lysis: Lyse the cells on ice using a sample buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Quantification of LPA 16:0 by LC-MS/MS
This is a generalized protocol based on several cited methods.[16][17]
-
Sample Preparation:
-
Liquid-Liquid Extraction: For biological fluids like plasma or saliva, perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction under acidic conditions or extraction with butanol.[16][17]
-
Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., LPA 17:0 or [13C16] LPA 16:0) before extraction.[16][17]
-
-
Chromatographic Separation:
-
Column: Use a reversed-phase column (e.g., C8 or C18).[16][17]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of solvents like methanol, water, formic acid, and ammonium (B1175870) formate.[16]
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for LPA 16:0 and the internal standard.
-
Glycerol-3-Phosphate Acyltransferase (GPAT) Assay
This protocol is a general outline based on available information.[18]
-
Enzyme Source: Use isolated mitochondria or microsomes, or purified recombinant GPAT.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, BSA, and the substrates: glycerol-3-phosphate and radiolabeled or non-radiolabeled palmitoyl-CoA.
-
Initiate Reaction: Start the reaction by adding the enzyme source to the pre-warmed reaction mixture.
-
Incubation: Incubate at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Analysis: Separate the product, this compound, from the substrates using thin-layer chromatography (TLC) and quantify by autoradiography (for radiolabeled substrate) or by LC-MS.
Conclusion
This compound is a pleiotropic lipid molecule that stands at the intersection of cellular signaling and metabolism. Its ability to activate specific GPCRs and initiate downstream signaling cascades, coupled with its essential role as a precursor for the synthesis of all glycerophospholipids, underscores its importance in maintaining cellular homeostasis. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of LPA 16:0 in health and disease. A deeper understanding of the regulation of LPA 16:0 signaling and metabolism will undoubtedly open new avenues for therapeutic intervention in a variety of pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell type‐selective pathways and clinical associations of lysophosphatidic acid biosynthesis and signaling in the ovarian cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Lysophosphatidic Acid Signals Through Specific Lysophosphatidic Acid Receptor Subtypes to Control Key Regenerative Responses of Human Gingival and Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. ahajournals.org [ahajournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. lysophosphatidic acid lpa: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Developing a High-Throughput Assay for the Integral Membrane Glycerol 3-Phosphate Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 1-Palmitoyl-sn-glycerol 3-phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as a signaling molecule in a wide array of cellular processes, including cell proliferation, migration, and differentiation.[1] It is an important intermediate in the de novo biosynthesis of glycerolipids and phospholipids.[2] Dysregulation of LPA signaling has been implicated in various pathological conditions such as cancer, fibrosis, and inflammatory disorders, making its biosynthetic pathway a critical area of research for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of the core biosynthesis pathway of this compound, detailing the enzymatic reactions, quantitative data, experimental protocols, and associated signaling cascades.
Core Biosynthesis Pathway: The Kennedy Pathway
The primary route for the de novo synthesis of this compound is the Kennedy pathway, also known as the glycerophosphate pathway.[5] This pathway begins with the acylation of glycerol-3-phosphate.
The two key enzymatic steps involved in the formation of phosphatidic acid, the precursor from which LPA can be generated, are:
-
Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the initial and rate-limiting step, the transfer of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate to form 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid).[2] For the synthesis of LPA 16:0, the substrate is palmitoyl-CoA. Mammals have four isoforms of GPAT (GPAT1-4) with distinct subcellular localizations and substrate specificities.[2] GPAT1, a mitochondrial isoform, shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA.[5]
-
1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) or Lysophosphatidic acid acyltransferase (LPAAT): This enzyme subsequently acylates the lysophosphatidic acid at the sn-2 position to form phosphatidic acid.[6] There are multiple isoforms of AGPAT, each with varying substrate preferences.
While the direct product of the GPAT-catalyzed reaction using palmitoyl-CoA is this compound, it is important to note that LPA can also be generated from phosphatidic acid through the action of phospholipase A (PLA)-type enzymes.[7]
Visualization of the Core Biosynthesis Pathway
Quantitative Data
Enzyme Kinetics
The following tables summarize the kinetic parameters for key enzymes involved in the biosynthesis of this compound.
Table 1: Kinetic Parameters of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms
| Enzyme Isoform | Substrate | Km | Vmax | Organism/Source | Reference |
| GPAT1 | Palmitoyl-CoA | - | - | Rat Adipose Tissue Mitochondria | [5] |
| GPAT1 | Glycerol-3-Phosphate | - | - | Rat Adipose Tissue Mitochondria | [5] |
| PlsY (GPAT) | Glycerol-3-Phosphate | 1.14 mM | 57.5 µmol min-1 mg-1 | Aquifex aeolicus (in micelles) | [8] |
| PlsY (GPAT) | Acyl Phosphate | 6.2 µM | 57.5 µmol min-1 mg-1 | Aquifex aeolicus (in micelles) | [8] |
| Mitochondrial GPAT | Oleoyl-CoA | 31.2 µM | - | Rat Liver | [9] |
Table 2: Kinetic Parameters of 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) Isoforms
| Enzyme Isoform | Substrate | Km | Vmax | Organism/Source | Reference |
| AGPAT3 (human) | 1-oleoyl-LPA | 4.78 µM | - | Human | [6] |
| AGPAT3 (human) | Oleoyl-CoA | 21.53 µM | - | Human | [6] |
| AGPAT3 (mouse) | Palmitoyl-LPA | 26.3 µM | 21.8 nmol/min/mg | Mouse | [10] |
| AGPAT3 (mouse) | Arachidonoyl-CoA | 15.9 µM | 50.4 nmol/min/mg | Mouse | [10] |
| AGPAT5 (human) | LPA | - | 2.42 nmol/min/mg | Human | [6] |
Cellular and Tissue Concentrations of LPA 16:0
The concentration of LPA 16:0 varies significantly across different biological matrices.
Table 3: Concentrations of this compound (LPA 16:0) in Biological Samples
| Sample Type | Concentration | Species | Comments | Reference |
| Human Plasma | Follows the order: 18:2 LPA > 16:0 LPA, 20:4 LPA > 18:1 LPA, 22:6 LPA, and 18:0 LPA | Human | - | [11] |
| Human Plasma | Women have higher concentrations than men. | Human | - | [12] |
| Human Plasma | Total LPA < 50 nM | Human | Most common species: 18:2 > 20:4 > 16:0 > 18:1 LPA | [13] |
| Human Serum | Total LPA up to 5 µM | Human | Relative proportion changes to 20:4 > 18:2 > 16:0 > 18:1 > 18:0 | [13] |
| Mouse Plasma | ~30-40 nM (total of major species) | Mouse | Order: 18:2 ≥ 20:4 > 22:6, 16:0, and 18:1 | [13] |
| Mouse Liver | Increased in LDLR-/- mice | Mouse | - | [14] |
| Mouse Jejunum | Not significantly altered by various diets | Mouse | - | [15] |
| Rat Liver | Most abundant LPA species | Rat | - | [12] |
| Human Atherosclerotic Plaques | 10 ± 3% of total acyl-LPA | Human | - | [16] |
Experimental Protocols
Quantification of LPA 16:0 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of individual LPA species.
-
Sample Preparation:
-
For plasma samples, it is crucial to prevent ex vivo formation of LPA. Blood should be collected in EDTA tubes and kept on ice. Plasma should be separated promptly by centrifugation at 4°C, and an autotaxin inhibitor should be added.[17]
-
For tissue samples, homogenize in an appropriate buffer on ice.
-
-
Lipid Extraction:
-
LC Separation:
-
Use a gradient elution with a mobile phase typically consisting of methanol/water with formic acid and ammonium (B1175870) formate.[18]
-
MS/MS Detection:
-
Utilize an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for LPA 16:0 and the internal standard.
-
Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay
This assay measures the incorporation of a labeled substrate into lysophosphatidic acid.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Bovine Serum Albumin (fatty acid-free)
-
Dithiothreitol (DTT)
-
MgCl2
-
Palmitoyl-CoA
-
[3H]glycerol-3-phosphate or [14C]glycerol-3-phosphate
-
-
Enzyme Source: Use isolated mitochondria or microsomes, or purified/recombinant GPAT.
-
Reaction Initiation and Termination:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., chloroform (B151607)/methanol).
-
-
Extraction and Detection:
-
Extract the lipids into the chloroform phase.
-
Wash the organic phase to remove unincorporated radiolabeled substrate.
-
Dry the organic phase and measure the radioactivity of the lipid extract using a scintillation counter. The amount of radioactivity is proportional to the GPAT activity.[19]
-
1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) Activity Assay
This assay measures the conversion of lysophosphatidic acid to phosphatidic acid.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
[3H]1-oleoyl-LPA or other radiolabeled LPA species
-
Acyl-CoA (e.g., palmitoyl-CoA)
-
BSA (fatty acid-free)
-
-
Enzyme Source: Use cell lysates from cells overexpressing the AGPAT isoform of interest, or purified/recombinant enzyme.
-
Reaction Initiation and Termination:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Incubate for a defined period.
-
Terminate the reaction with a stop solution (e.g., acidic methanol).
-
-
Extraction and Separation:
-
Extract the lipids using a chloroform/methanol/water partition.
-
Separate the product (radiolabeled phosphatidic acid) from the substrate (radiolabeled LPA) using thin-layer chromatography (TLC).
-
-
Detection:
-
Visualize the spots by autoradiography or scrape the corresponding spots from the TLC plate and quantify the radioactivity by scintillation counting.[6]
-
LPA 16:0 Signaling Pathways
Extracellular LPA 16:0 exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1] This binding initiates a cascade of intracellular signaling events that regulate various cellular functions.
Visualization of LPA 16:0 Signaling
The activation of different G proteins (Gαq/11, Gαi/o, Gα12/13) by LPA receptors leads to the modulation of various downstream effectors, including:
-
Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
Phosphoinositide 3-kinase (PI3K): Activates the Akt signaling pathway, which is crucial for cell survival and proliferation.
-
RhoA: A small GTPase that regulates the actin cytoskeleton, influencing cell shape, motility, and migration.
-
Adenylyl Cyclase (AC): Inhibition of AC by Gαi/o leads to decreased cyclic AMP (cAMP) levels.
The specific cellular response to LPA 16:0 is context-dependent, relying on the expression profile of LPA receptors and the downstream signaling components within a given cell type.
Conclusion
The biosynthesis of this compound is a fundamental process in lipid metabolism and cellular signaling. A thorough understanding of this pathway, including the kinetics of its key enzymes and the resulting cellular concentrations of LPA 16:0, is essential for elucidating its role in health and disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate this critical area of lipid biology and explore its therapeutic potential.
References
- 1. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ins and outs of lysophosphatidic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurements of LPA using LC-MS/MS [bio-protocol.org]
- 8. Developing a High-Throughput Assay for the Integral Membrane Glycerol 3-Phosphate Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. Plasma concentrations of lysophosphatidic acid and the expression of its receptors in peripheral blood mononuclear cells are altered in patients with cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Lysophosphatidic Acid Ameliorates Dyslipidemia in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycerol-3-phosphate Acyltransferase Isoform-4 (GPAT4) Limits Oxidation of Exogenous Fatty Acids in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Palmitoyl-sn-glycerol 3-Phosphate in Lipid Metabolism and Cellular Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that serves as a critical intermediate in de novo glycerophospholipid biosynthesis and as a potent signaling molecule. It exerts pleiotropic effects on a wide range of cellular processes, including proliferation, migration, and differentiation, primarily through the activation of specific G protein-coupled receptors. Dysregulation of LPA 16:0 metabolism and signaling has been implicated in numerous pathological conditions, most notably cancer and fibrosis, making it a key area of investigation for therapeutic development. This technical guide provides an in-depth overview of the multifaceted functions of LPA 16:0, detailing its metabolic pathways, signaling cascades, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using detailed diagrams.
Introduction
Lysophosphatidic acid (LPA) is a class of simple phospholipids (B1166683) composed of a glycerol (B35011) backbone, a single acyl chain, and a phosphate (B84403) head group. The specific acyl chain attached to the glycerol backbone determines the LPA species, with this compound (LPA 16:0) being one of the most abundant and biologically active forms in human plasma.[1] LPA 16:0 is not only a fundamental precursor for the synthesis of more complex membrane phospholipids and triacylglycerols but also a potent extracellular signaling molecule that modulates a vast array of cellular functions. Its signaling is mediated through a family of high-affinity G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs). This dual functionality places LPA 16:0 at a crucial nexus of lipid metabolism and cellular communication, making it a molecule of significant interest in both physiological and pathological contexts.
The Role of this compound in Lipid Metabolism
The primary metabolic function of LPA 16:0 is to serve as an intermediate in the Kennedy pathway for the de novo synthesis of glycerolipids. This pathway is fundamental for the production of major membrane phospholipids such as phosphatidic acid (PA), phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), as well as for the storage of neutral lipids in the form of triacylglycerols (TAGs).
The synthesis of LPA 16:0 is initiated by the acylation of glycerol-3-phosphate at the sn-1 position with palmitoyl-CoA, a reaction catalyzed by glycerol-3-phosphate acyltransferases (GPATs). Subsequently, LPA 16:0 is rapidly acylated at the sn-2 position by 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs), to form phosphatidic acid (PA), a central precursor for all glycerophospholipids.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
G3P [label="Glycerol-3-Phosphate"]; PalmitoylCoA [label="Palmitoyl-CoA"]; LPA160 [label="this compound (LPA 16:0)", fillcolor="#FBBC05", fontcolor="#202124"]; AcylCoA [label="Acyl-CoA"]; PA [label="Phosphatidic Acid (PA)"]; Glycerolipids [label="Glycerophospholipids &\n Triacylglycerols"];
G3P -> LPA160 [label="GPAT"]; PalmitoylCoA -> LPA160; LPA160 -> PA [label="AGPAT (LPAAT)"]; AcylCoA -> PA; PA -> Glycerolipids; } Caption: Biosynthesis of Phosphatidic Acid via LPA 16:0.
Quantitative Data on LPA 16:0 Metabolism
The enzymatic conversion of LPA 16:0 is a critical regulatory point in lipid synthesis. The kinetic parameters of the AGPAT enzymes, which catalyze the acylation of LPA 16:0, provide insight into their substrate specificity and efficiency.
| Enzyme | Substrate (LPA) | Acyl-CoA Donor | Km (µM) | Vmax (nmol/min/mg) | Organism | Reference |
| AGPAT3 (human) | 1-oleoyl-LPA (18:1) | Oleoyl-CoA (18:1) | 4.78 | 6.35 | Human | [2] |
| AGPAT3 (mouse) | 1-palmitoyl-LPA (16:0) | Arachidonoyl-CoA (20:4) | 26.3 | 21.8 | Mouse | [3] |
| AGPAT5 (human) | 1-oleoyl-LPA (18:1) | Oleoyl-CoA (18:1) | 5.52 | 2.42 | Human | [4] |
This compound in Cellular Signaling
Extracellular LPA 16:0 acts as a potent signaling molecule by binding to and activating at least six specific G protein-coupled receptors: LPAR1-6. These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, to initiate a cascade of downstream signaling events.[5][6] This signaling network regulates a wide range of cellular responses critical for tissue development, homeostasis, and disease progression.
LPAR-Mediated Signaling Pathways
The activation of different G proteins by LPA 16:0-bound LPARs leads to the engagement of distinct downstream effector pathways:
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to the modulation of various cellular processes, including cell proliferation and secretion.[7]
dot graph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
LPA160 [label="LPA 16:0", fillcolor="#FBBC05", fontcolor="#202124"]; LPAR [label="LPAR (e.g., LPAR1, LPAR2, LPAR3)"]; Gq11 [label="Gαq/11"]; PLC [label="Phospholipase C (PLC)"]; PIP2 [label="PIP2"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca2 [label="↑ [Ca2+]i"]; PKC [label="Protein Kinase C (PKC)"]; CellularResponse [label="Cellular Responses\n(e.g., Proliferation, Secretion)"];
LPA160 -> LPAR; LPAR -> Gq11; Gq11 -> PLC; PIP2 -> PLC; PLC -> IP3; PLC -> DAG; IP3 -> Ca2; DAG -> PKC; Ca2 -> CellularResponse; PKC -> CellularResponse; } Caption: LPA 16:0 Signaling via the Gαq/11 Pathway.
-
Gαi/o Pathway: The Gαi/o pathway is primarily associated with the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of Gi/o can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K), which in turn activates the Akt/PKB survival pathway. This pathway is crucial for promoting cell survival and proliferation.[5][8]
dot graph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
LPA160 [label="LPA 16:0", fillcolor="#FBBC05", fontcolor="#202124"]; LPAR [label="LPAR (e.g., LPAR1, LPAR2, LPAR3)"]; Gio [label="Gαi/o"]; AC [label="Adenylyl Cyclase"]; cAMP [label="↓ cAMP"]; Gby [label="Gβγ"]; PI3K [label="PI3K"]; Akt [label="Akt/PKB"]; CellularResponse [label="Cellular Responses\n(e.g., Survival, Proliferation)"];
LPA160 -> LPAR; LPAR -> Gio; Gio -> AC [arrowhead=tee]; AC -> cAMP; LPAR -> Gby; Gby -> PI3K; PI3K -> Akt; Akt -> CellularResponse; } Caption: LPA 16:0 Signaling via the Gαi/o Pathway.
-
Gα12/13 Pathway: The Gα12/13 pathway activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a central role in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction. This pathway is particularly important in cancer cell migration and invasion.[9][10]
dot graph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
LPA160 [label="LPA 16:0", fillcolor="#FBBC05", fontcolor="#202124"]; LPAR [label="LPAR (e.g., LPAR1, LPAR2, LPAR6)"]; G1213 [label="Gα12/13"]; RhoA [label="RhoA"]; ROCK [label="ROCK"]; Cytoskeleton [label="Actin Cytoskeleton\n Reorganization"]; CellularResponse [label="Cellular Responses\n(e.g., Migration, Invasion)"];
LPA160 -> LPAR; LPAR -> G1213; G1213 -> RhoA; RhoA -> ROCK; ROCK -> Cytoskeleton; Cytoskeleton -> CellularResponse; } Caption: LPA 16:0 Signaling via the Gα12/13 Pathway.
Quantitative Data on LPA 16:0 Signaling
The biological effects of LPA 16:0 are dose-dependent. Studies have quantified its impact on various cellular processes, providing valuable data for understanding its potency and for designing pharmacological interventions.
Table 3.2.1: Dose-Response of LPA 16:0 on Ovarian Cancer Cell Proliferation
| LPA 16:0 Concentration (µM) | Fold Increase in Cell Proliferation (Mean ± SEM) | Cell Line | Reference |
| 10 | 1.4 ± 0.1 | OVCAR-3 | [11] |
| 20 | 1.6 ± 0.1 | OVCAR-3 | [11] |
Table 3.2.2: Concentration of LPA 16:0 in Biological Samples
| Sample Type | Condition | LPA 16:0 Concentration (µmol/L) | Reference |
| Ascites Fluid | Ovarian Cancer Patients | 1.6 ± 0.2 | [12] |
| Plasma | Ovarian Cancer Patients (preoperative) | ~0.5 - 2.5 | [13] |
| Plasma | Healthy Controls | ~0.2 - 1.5 | [13] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the investigation of LPA 16:0. This section provides an overview of key protocols for the extraction, quantification, and functional analysis of this important lipid.
Lipid Extraction from Tissues and Plasma
A common and effective method for extracting lysophospholipids, including LPA 16:0, is a modified Bligh-Dyer extraction.
Protocol: Modified Bligh-Dyer Extraction
-
Homogenization: Homogenize tissue samples in a suitable buffer on ice. For plasma samples, use directly.
-
Solvent Addition: To 100 µL of homogenate or plasma, add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.
-
Vortexing: Vortex the mixture vigorously for 15 minutes at 4°C.
-
Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of water and vortex for another minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for subsequent analysis.
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} Caption: Workflow for Modified Bligh-Dyer Lipid Extraction.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of LPA 16:0 in complex biological samples.[14]
Protocol: LC-MS/MS Analysis of LPA 16:0
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% A to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for LPA 16:0: m/z 409.3 → 153.0 (corresponding to the [M-H]- precursor ion and the phosphoglycerol head group fragment).
-
Internal Standard: Use a stable isotope-labeled internal standard, such as 16:0-d31 LPA, for accurate quantification.
-
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} Caption: Workflow for LC-MS/MS Quantification of LPA 16:0.
AGPAT Enzymatic Assay
The activity of AGPAT enzymes can be measured by monitoring the conversion of radiolabeled LPA to PA.[15]
Protocol: AGPAT Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
10 µM this compound (LPA 16:0)
-
50 µM [14C]-Oleoyl-CoA (or other radiolabeled acyl-CoA)
-
1 mg/mL fatty acid-free BSA
-
Cell or tissue lysate containing AGPAT activity
-
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Perform a Bligh-Dyer extraction as described in section 4.1.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the plate using a solvent system such as chloroform:methanol:acetic acid (65:15:5, v/v/v).
-
Detection and Quantification: Visualize the radiolabeled PA spot using autoradiography or a phosphorimager. Scrape the corresponding spot from the plate and quantify the radioactivity using liquid scintillation counting.
Conclusion
This compound stands as a central figure in the landscape of lipid biology, seamlessly bridging the worlds of cellular metabolism and intricate signaling networks. Its role as a key intermediate in the synthesis of essential glycerophospholipids underscores its fundamental importance to cellular structure and energy storage. Simultaneously, its function as a potent extracellular ligand for a family of dedicated GPCRs highlights its critical involvement in regulating a plethora of cellular behaviors, from proliferation and survival to migration and invasion. The dysregulation of LPA 16:0 is increasingly recognized as a hallmark of various diseases, positioning the enzymes that govern its metabolism and the receptors that mediate its signals as promising targets for novel therapeutic strategies. The continued elucidation of the complex biology of LPA 16:0, facilitated by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for innovative diagnostic and therapeutic approaches in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LPA‐producing enzyme PA‐PLA1α regulates hair follicle development by modulating EGFR signalling | The EMBO Journal [link.springer.com]
- 10. wjgnet.com [wjgnet.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Tumor-derived Lysophosphatidic Acid Blunts Protective Type-I Interferon Responses in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
1-Palmitoyl-sn-glycerol 3-Phosphate: A Comprehensive Technical Guide to its Role as a Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as a potent signaling molecule, influencing a diverse array of cellular processes. As one of the most abundant saturated species of lysophosphatidic acid (LPA) found in human plasma, its roles in both normal physiology and various pathological conditions, including cancer and fibrosis, have garnered significant scientific interest.[1][2] This technical guide provides an in-depth overview of the signaling mechanisms of LPA 16:0, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Metabolic Pathways of this compound
The cellular levels of LPA 16:0 are tightly regulated by a balance between its synthesis and degradation.
Synthesis
There are two primary pathways for the synthesis of LPA, including the 16:0 species.[3][4]
-
Extracellular Synthesis: The principal route for extracellular LPA production involves the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by the enzyme autotaxin (ATX), a secreted lysophospholipase D.[5]
-
Intracellular Synthesis: Intracellularly, LPA can be generated through the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferases (GPATs) or via the phosphorylation of monoacylglycerol by monoacylglycerol kinase.[3] Phosphatidic acid (PA) can also be converted to LPA by the action of phospholipase A1 (PLA1) or PLA2.[4]
Degradation
LPA 16:0 is degraded by several enzymes, including:
-
Lipid Phosphate Phosphatases (LPPs): These enzymes dephosphorylate LPA to monoacylglycerol.
-
LPA Acyltransferases (LPAATs): These enzymes acylate LPA to form phosphatidic acid.[6]
-
Lysophospholipases: These enzymes hydrolyze the acyl chain from LPA.
Signaling Mechanisms of this compound
LPA 16:0 exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors (LPAR1-6).[7] The activation of these receptors by LPA 16:0 initiates a cascade of intracellular signaling events through the coupling to various heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[7][8]
Gαi/o Pathway
Activation of the Gαi/o pathway by LPA 16:0 leads to:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of the Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival.[9][10]
-
Activation of the Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[10]
Gαq/11 Pathway
Coupling of LPA receptors to Gαq/11 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3: Binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG: Activates Protein Kinase C (PKC).
This pathway is central to processes such as cell proliferation and smooth muscle contraction.
Gα12/13 Pathway
The activation of the Gα12/13 pathway by LPA 16:0 leads to the activation of the small GTPase RhoA.[11] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction.[12]
Quantitative Data
The following tables summarize key quantitative data related to the signaling of this compound.
Table 1: Receptor Binding Affinities (Kd)
| Receptor | Ligand | Kd (nM) | Assay Method | Reference |
| LPA1 | 1-palmitoyl (16:0) LPA | 1.69 ± 0.1 | Free Solution Assay – Compensated Interferometric Reader (FSA-CIR) | [13] |
| LPA1 | 1-oleoyl (18:1) LPA | 2.08 ± 1.32 | Free Solution Assay – Compensated Interferometric Reader (FSA-CIR) | [13] |
| LPA1 | 1-linoleoyl (18:2) LPA | 2.83 ± 1.64 | Free Solution Assay – Compensated Interferometric Reader (FSA-CIR) | [13] |
| LPA1 | 1-arachidonoyl (20:4) LPA | 2.59 ± 0.481 | Free Solution Assay – Compensated Interferometric Reader (FSA-CIR) | [13] |
Table 2: Concentrations of LPA 16:0 in Biological Samples
| Sample Type | Condition | Concentration Range | Method | Reference |
| Human Plasma | Healthy | Follows the order: 18:2 > 16:0, 20:4 > 18:1, 22:6, 18:0 | LC/ESI/MS/MS | [14] |
| Human Saliva | Healthy & Periodontal Disease | 1 - 200 ng/mL | LC-MS/MS | [15] |
| Human Gingival Crevicular Fluid | Healthy & Periodontal Disease | 10 - 500 ng/mL | LC-MS/MS | [15] |
| Human Atherosclerotic Plaques | - | 10 ± 3% of total acyl-LPA | LC-MS | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the signaling of this compound.
Protocol 1: LPA Receptor Binding Assay using Free Solution Assay – Compensated Interferometric Reader (FSA-CIR)
This protocol describes a label-free method to determine the binding affinity of LPA 16:0 to its receptors.
Materials:
-
This compound (LPA 16:0)
-
Receptor-expressing cell membrane nanovesicles (e.g., from cells overexpressing LPA1)
-
Vector control nanovesicles (from cells not expressing the receptor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fatty acid-free bovine serum albumin (BSA)
-
Compensated Interferometric Reader (CIR)
Procedure:
-
LPA Stock Solution Preparation: Prepare a stock solution of LPA 16:0 in an ethanol:water (1:1 v/v) mixture.
-
LPA Dilution Series: Prepare a serial dilution of LPA 16:0 in PBS containing 0.01% fatty acid-free BSA and a final ethanol concentration of 0.002%.
-
Nanovesicle Preparation: Prepare nanovesicles from cells expressing the LPA receptor of interest and from control cells (vector only) by sonication of microsomal fractions.
-
Binding Reaction: Mix the LPA dilution series with an equal volume of the receptor-containing nanovesicle solution (for total binding) or the vector control nanovesicle solution (for non-specific binding). A parallel set of reactions should be prepared with buffer instead of nanovesicles to serve as a reference.
-
Equilibration: Allow the binding reactions to equilibrate for at least 1 hour at room temperature.
-
Measurement: Measure the change in refractive index between the sample (with nanovesicles) and the reference (without nanovesicles) for each LPA concentration using the CIR.
-
Data Analysis: Subtract the non-specific binding signal from the total binding signal to obtain the specific binding. Plot the specific binding against the LPA concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[13]
Protocol 2: Quantification of LPA 16:0 in Plasma using LC-MS/MS
This protocol details a high-throughput method for the accurate quantification of LPA 16:0 in plasma samples.[14]
Materials:
-
Plasma samples
-
[¹³C₁₆] labeled 16:0 LPA (internal standard)
-
Methanol
-
Hydrochloric acid (HCl)
-
LC-MS/MS system with a reversed-phase C18 column
Procedure:
-
Sample Preparation: To a plasma sample, add the [¹³C₁₆] labeled 16:0 LPA internal standard.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a mixture of chloroform:methanol (1:2, v/v) to the plasma sample.
-
Vortex thoroughly.
-
Add chloroform and 0.1 M HCl, and vortex again.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample onto the C18 column.
-
Separate the lipids using a suitable gradient of mobile phases (e.g., water and methanol/acetonitrile with an appropriate modifier like formic acid or ammonium (B1175870) formate).
-
Detect and quantify LPA 16:0 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of LPA 16:0 in the plasma sample by comparing the peak area ratio of the endogenous LPA 16:0 to the internal standard against a standard curve.[14]
Protocol 3: LPA-Induced Cell Proliferation Assay (XTT Assay)
This protocol measures the effect of LPA 16:0 on the proliferation of cultured cells.[16][17]
Materials:
-
Cell line of interest (e.g., human bone marrow-derived mesenchymal stem cells)
-
Culture medium
-
Serum-free medium
-
This compound (LPA 16:0)
-
Human serum albumin (HSA), fatty-acid-free
-
XTT cell proliferation assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium (optionally containing 4% HSA) and incubate for 24 hours to synchronize the cells.
-
LPA Treatment: Treat the cells with various concentrations of LPA 16:0 (e.g., 0.1 to 10 µM) for 24-48 hours. Include a vehicle control.
-
XTT Assay:
-
Add the XTT labeling mixture to each well according to the manufacturer's instructions.
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell proliferation.
Protocol 4: LPA-Induced RhoA Activation Assay
This protocol assesses the ability of LPA 16:0 to activate the small GTPase RhoA.[12]
Materials:
-
Cell line of interest
-
Serum-free medium
-
This compound (LPA 16:0)
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-RhoA antibody
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve them for several hours to reduce basal RhoA activity.
-
LPA Stimulation: Treat the cells with LPA 16:0 for a short period (e.g., 2-5 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately lyse the cells with ice-cold lysis buffer.
-
Pull-down of Active RhoA:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with Rhotekin-RBD beads, which specifically bind to GTP-bound (active) RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.
-
Also, run a sample of the total cell lysate to determine the total amount of RhoA protein.
-
-
Data Analysis: Quantify the band intensities and express the amount of active RhoA as a fraction of the total RhoA.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: Metabolic pathways of this compound (LPA 16:0).
References
- 1. ahajournals.org [ahajournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cell-Free Phospholipid Biosynthesis by Gene-Encoded Enzymes Reconstituted in Liposomes | PLOS One [journals.plos.org]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblastic reticular cell-derived lysophosphatidic acid regulates confined intranodal T-cell motility | eLife [elifesciences.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
discovery and history of 1-acyl-sn-glycerol 3-phosphate acyltransferases
An In-Depth Technical Guide to the Discovery and History of 1-acyl-sn-glycerol 3-phosphate Acyltransferases
Introduction
1-acyl-sn-glycerol 3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs), are a crucial family of enzymes in lipid metabolism. They catalyze the second step in the de novo synthesis of glycerolipids, a pathway first outlined by Eugene Kennedy. This reaction involves the acylation of 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid, LPA) at the sn-2 position to form 1,2-diacyl-sn-glycerol-3-phosphate (phosphatidic acid, PA).[1][2][3][4][5] Phosphatidic acid is a pivotal branch-point intermediate, serving as a precursor for the synthesis of all glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and triacylglycerols (TAGs).[1][2][4][6][7] Beyond this biosynthetic role, both the substrate (LPA) and the product (PA) are important signaling molecules involved in numerous cellular processes.[3]
The AGPAT enzyme family is composed of multiple isoforms (at least 11 have been identified in humans), each encoded by a distinct gene.[1][5] While they catalyze the same fundamental reaction, these isoforms exhibit unique tissue expression patterns, subcellular localizations, and substrate specificities, suggesting distinct, non-overlapping physiological roles.[4][7] The discovery of this enzyme family, from the initial characterization of its activity to the cloning of its many members, has been instrumental in understanding lipid homeostasis and its dysregulation in human diseases such as congenital generalized lipodystrophy, metabolic syndrome, and cancer.[2][4][8]
Discovery and History
The journey to understanding AGPATs began with the broader elucidation of the glycerolipid synthesis pathway. The foundational "Kennedy pathway" described the stepwise acylation of glycerol-3-phosphate.[2] Early studies in the 1970s successfully distinguished and partially purified the two distinct acyltransferase activities from rat liver microsomes: the first, glycerol-3-phosphate acyltransferase (GPAT), which forms LPA, and the second, AGPAT, which converts LPA to PA.[9][10] These initial biochemical studies established that two separate enzymes were responsible for the sequential acylation of the glycerol (B35011) backbone.[9]
A significant leap forward occurred in the 1990s with the advent of molecular cloning techniques. The first mammalian AGPATs, now known as AGPAT1 and AGPAT2, were cloned and identified based on their sequence homology to acyltransferase enzymes found in bacteria (E. coli), yeast, and plants.[2][11] This breakthrough allowed for the production of recombinant enzymes, enabling detailed characterization of their activity and substrate preferences.
Following the cloning of AGPAT1 and AGPAT2, bioinformatic mining of genomic databases revealed a much larger family of proteins containing conserved acyltransferase motifs. This led to the identification and subsequent cloning of additional isoforms, initially designated AGPAT3, AGPAT4, AGPAT5, and beyond.[2][3] As these new members were characterized, it became clear that the family was more functionally diverse than initially thought. Some proteins initially classified as AGPATs were found to possess other primary enzymatic activities. For example, some were later reclassified as GPATs (e.g., GPAT3/AGPAT10, GPAT4) or lysophosphatidylcholine (B164491) acyltransferases (LPCATs, e.g., LPCAT1/AGPAT9), highlighting the complexity and crosstalk within lipid metabolic pathways.[1][2][12] The best-studied isoform, AGPAT2, gained significant attention when mutations in its gene were identified as the cause of type 1 congenital generalized lipodystrophy, cementing its critical role in adipose tissue development.[2][4][5]
Key Experimental Protocols
The characterization of AGPAT enzymes has relied on a core set of molecular and biochemical techniques.
Molecular Cloning and Expression
The identification and functional expression of AGPAT isoforms is a prerequisite for their characterization.
-
Gene Identification and Cloning: Candidate AGPAT genes were initially identified by searching sequence databases for homology with known acyltransferases. Full-length open reading frames were typically amplified from tissue-specific cDNA libraries (e.g., from mouse heart, human liver) using reverse transcription-polymerase chain reaction (RT-PCR).[3]
-
Expression Systems: To produce sufficient protein for enzymatic assays, the cloned cDNA is inserted into an expression vector. Several heterologous systems have been successfully used:
-
Mammalian Cells: Vectors like pcDNA3.1 are used to transiently transfect cell lines such as COS-1 or HEK-293.[3] For higher expression levels, recombinant adenoviruses have been used to infect cells like AD-293.[13] This system is advantageous as it provides a eukaryotic environment for protein folding and modification.
-
Insect Cells: The baculovirus expression system in Sf9 insect cells has been used, particularly for AGPAT1 and AGPAT2 characterization.[2]
-
In Vitro Transcription/Translation: Reticulocyte lysate systems have been employed to generate small amounts of protein to quickly confirm enzymatic activity and substrate specificity.[3]
-
Enzyme Activity Assay
The standard AGPAT assay measures the incorporation of a fatty acyl group from an acyl-CoA donor into an LPA acceptor to form PA.
-
Principle: The assay quantifies the formation of product (PA) over time, typically using radiolabeled substrates for sensitive detection.
-
Reagents and Substrates:
-
Enzyme Source: Whole-cell lysates, microsomal fractions isolated from transfected cells, or purified recombinant protein.[3][13]
-
Acyl Acceptor: 1-acyl-sn-glycerol-3-phosphate (LPA), such as 1-oleoyl-LPA.
-
Acyl Donor: A radiolabeled fatty acyl-CoA, commonly [¹⁴C]oleoyl-CoA or [³H]oleoyl-CoA.
-
Buffer: The reaction is typically performed in 100 mM Tris-HCl buffer (pH 7.4).[13]
-
-
Protocol Outline:
-
The enzyme preparation is incubated with LPA and the radiolabeled acyl-CoA in the reaction buffer.
-
The reaction is initiated by adding the acyl-CoA and incubated at 37°C for a set time (e.g., 10-30 minutes).
-
The reaction is terminated by adding a chloroform/methanol solution to extract the lipids, following methods like the Bligh and Dyer procedure.
-
The lipid extract is dried, resuspended, and the substrate (LPA) is separated from the product (PA) using thin-layer chromatography (TLC).
-
The spots corresponding to PA are scraped from the TLC plate, and the radioactivity is quantified by liquid scintillation counting.
-
Enzyme activity is expressed as nmol of product formed per minute per mg of protein.[13]
-
-
Non-Chromatographic Variation: An alternative assay has been developed that uses ³²P-labeled LPA. The method relies on the ability of alkaline phosphatase to dephosphorylate the LPA substrate but not the PA product, allowing for a direct measurement of the remaining radiolabeled PA after solvent extraction, thus avoiding the time-consuming TLC step.[14]
Protein Purification
Purifying AGPATs is challenging because they are integral membrane proteins.
-
Solubilization: The first step is to extract the protein from the endoplasmic reticulum or mitochondrial membrane using detergents. Successful solubilization and purification of a bacterial AGPAT (PlsC) has been achieved using 6-cyclohexyl-1-hexyl-β-d-maltoside.[15][16][17] Early partial purification from rat liver microsomes used Triton X-100.[9]
-
Purification Techniques: A combination of chromatography techniques is employed. Early protocols for the native enzyme involved molecular-sieve chromatography and sucrose (B13894) density gradient centrifugation.[9] Modern approaches for recombinant proteins often involve affinity tags.
Subcellular Localization
Determining the specific location of AGPAT isoforms within the cell is key to understanding their function.
-
Fluorescence Microscopy: A common method is to transfect cells (e.g., CHO or HeLa cells) with a vector encoding the AGPAT isoform fused to a fluorescent protein, such as Green Fluorescent Protein (GFP). The localization of the fusion protein is then visualized using confocal microscopy.[18]
-
Immunofluorescence and Co-localization: To confirm the organelle, cells are co-stained with antibodies against known organelle-specific marker proteins. For example, calnexin (B1179193) is used as a marker for the endoplasmic reticulum and prohibitin for mitochondria.[13] Overlap between the AGPAT-GFP signal and the marker signal confirms localization.
-
Subcellular Fractionation: This biochemical approach involves lysing the cells and separating the organelles via differential centrifugation. The resulting fractions (e.g., nuclear, mitochondrial, microsomal, cytosolic) are then analyzed by Western blotting using an antibody specific to the AGPAT isoform to determine in which fraction the protein resides.[13]
Quantitative Data
Biochemical characterization has provided key quantitative data on the enzymatic properties and specificities of various AGPAT isoforms.
Table 1: Kinetic Parameters of Human AGPAT Isoforms
| Isoform | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg protein) | Expression System | Reference |
| AGPAT2 | Acyl-CoA | 0.4 | 210 | Sf9 cells (baculovirus) | [13] |
| LPA | 2 | 200 | Sf9 cells (baculovirus) | [13] | |
| AGPAT3 | Acyl-CoA | 21.53 | 0.74 | AD-293 cells (adenovirus) | [13] |
| LPA | 4.78 | 6.35 | AD-293 cells (adenovirus) | [13] | |
| AGPAT5 | Acyl-CoA | 16.30 | 1.22 | AD-293 cells (adenovirus) | [13] |
| LPA | 5.52 | 2.42 | AD-293 cells (adenovirus) | [13] | |
| Data represents apparent kinetic parameters determined using unpurified recombinant proteins. |
Table 2: Substrate Specificity of Human AGPAT Isoforms
| Isoform | Preferred Acyl-CoA Donors | Preferred Lysophospholipid Acceptors | Other Substrates | Reference |
| AGPAT1 | C12-16:0, C16:1, C18:2, C18:3 | LPA | - | [2] |
| AGPAT2 | Oleoyl-CoA (C18:1) | LPA (strict specificity) | None | [2][11] |
| AGPAT3 | Broad (long-chain saturated & unsaturated) | LPA, LPC, LPI, LPS | LPI (with C20:4), LPS | [13] |
| AGPAT5 | Broad (long-chain saturated & unsaturated) | LPA, LPE | LPE (with C18:1) | [1][13] |
| AGPAT9 (LPCAT1) | Oleoyl-CoA (C18:1) | LPA, LysoPC, LysoPG | - | [1] |
| AGPAT11 (LPCAT2) | Oleoyl-CoA (C18:1) | LPA, LysoPS, LysoPC | - | [1] |
| LPA: Lysophosphatidic acid, LPC: Lysophosphatidylcholine, LPE: Lysophosphatidylethanolamine, LPG: Lysophosphatidylglycerol, LPI: Lysophosphatidylinositol, LPS: Lysophosphatidylserine. |
Visualizations
Signaling and Metabolic Pathways
Caption: The de novo glycerolipid synthesis pathway (Kennedy Pathway).
Experimental Workflows
Caption: Workflow for AGPAT identification and characterization.
Logical Relationships
Caption: Subcellular localization of major AGPAT isoforms.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and characterization of murine 1-acyl-sn-glycerol 3-phosphate acyltransferases and their regulation by PPARα in murine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Metabolism in Cancer: The Role of Acylglycerolphosphate Acyltransferases (AGPATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Lysophospholipid acyltransferases: 1-acylglycerol-3-phosphate O-acyltransferases. From discovery to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 11. aocs.org [aocs.org]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A direct nonchromatographic assay for 1-acyl-sn-glycerol-3-phosphate acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and characterization of 1-acyl-sn-glycerol-3-phosphate acyltransferase with a substrate preference for polyunsaturated fatty acyl donors from the eicosapentaenoic acid-producing bacterium Shewanella livingstonensis Ac10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Sources of 1-Palmitoyl-sn-glycerol 3-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as a signaling molecule in a wide array of physiological and pathological processes. As an endogenous metabolite, understanding its sources is critical for elucidating its roles in health and disease, and for the development of novel therapeutic strategies.[1] This technical guide provides an in-depth overview of the core endogenous sources of LPA 16:0, detailing the key metabolic pathways, presenting quantitative data, outlining experimental protocols for its study, and visualizing the associated signaling cascades.
Core Metabolic Pathways of LPA 16:0 Synthesis
The endogenous production of this compound occurs through two primary, spatially distinct pathways: an intracellular route that primarily serves as a precursor for complex glycerolipid synthesis, and an extracellular pathway that is central to its signaling functions.
Intracellular Synthesis: The Kennedy Pathway
The de novo synthesis of LPA 16:0 occurs intracellularly as a key step in the Kennedy pathway for the biosynthesis of glycerolipids.[2][3] This process is initiated by the acylation of glycerol-3-phosphate (G3P) at the sn-1 position with a palmitoyl (B13399708) group, a reaction catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT).[3][4][5] The primary acyl donor for this reaction is palmitoyl-coenzyme A (palmitoyl-CoA).[4]
This intracellularly generated LPA 16:0 is a critical intermediate that is rapidly acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) to form phosphatidic acid (PA), a central precursor for the synthesis of various phospholipids (B1166683) and triacylglycerols.[4][5][6] While essential for lipid metabolism, the LPA generated through this pathway is generally considered to have limited direct signaling importance due to its rapid conversion to PA.[7]
Extracellular Synthesis: The Autotaxin-LPC Axis
The majority of signaling-competent LPA 16:0 is generated extracellularly through the hydrolysis of 1-palmitoyl-lysophosphatidylcholine (LPC 16:0).[8][9] The key enzyme in this pathway is autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), a secreted lysophospholipase D.[8][9][10][11] ATX catalyzes the cleavage of the choline (B1196258) headgroup from LPC to produce LPA.[9]
The substrate for this reaction, LPC 16:0, is generated from membrane phospholipids, such as phosphatidylcholine, through the action of phospholipase A1 (PLA1) or phospholipase A2 (PLA2).[7][12][13] This extracellular production of LPA 16:0 is crucial for its role as a ligand for a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of target cells.[14][15]
Quantitative Data on Endogenous LPA 16:0
The concentration of LPA 16:0 and other LPA species can vary significantly between different biological matrices. The following tables summarize available quantitative data.
| Biological Matrix | LPA 16:0 Concentration | Other Major LPA Species | Analytical Method | Reference |
| Human Plasma | ~10-60 nM | 18:2, 20:4, 18:1 | LC-MS/MS | [16][17] |
| Human Serum | Elevated compared to plasma | 20:4, 18:2, 18:1, 18:0 | LC-MS/MS | [16] |
| Human Saliva | 1-200 ng/mL (validated range) | 18:0, 18:1, 20:4 | LC-MS/MS | [18] |
| Human Gingival Crevicular Fluid | 10-500 ng/mL (validated range) | 18:0, 18:1, 20:4 | LC-MS/MS | [18] |
| Human Atherosclerotic Plaques | 10 ± 3% of total acyl-LPA | 18:0, 18:1, 20:4 | LC-MS/MS | [19] |
Experimental Protocols
Quantification of LPA 16:0 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LPA species.
1. Sample Preparation (Lipid Extraction):
-
Protocol: A common method is the Folch extraction.[12]
-
To the biological sample (e.g., plasma, cell lysate), add a 2:1 mixture of chloroform:methanol (B129727).
-
Vortex thoroughly to ensure mixing.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
The lower organic phase containing the lipids is carefully collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
Internal Standard: An appropriate internal standard, such as LPA 17:0, should be added at the beginning of the extraction process to account for variations in extraction efficiency and instrument response.[18]
2. Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is typically used.[12][18][20]
-
Mobile Phase: A gradient of methanol and water, often containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization, is employed for separation.[18][20]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for LPA 16:0 are monitored.[12][20]
CRISPR-mediated Knockout for Studying LPA 16:0 Metabolism
CRISPR-Cas9 technology can be employed to generate knockout cell lines for key enzymes in the LPA metabolic pathways to investigate their contribution to LPA 16:0 production.
1. gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) targeting a critical exon of the gene of interest (e.g., ENPP2 for autotaxin, AGPAT for LPAAT).
-
Clone the gRNA sequences into a suitable Cas9 expression vector.
2. Cell Transfection and Selection:
-
Transfect the target cell line with the Cas9/gRNA plasmid.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
3. Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and validate the knockout by Western blotting to confirm the absence of the target protein and by sequencing the genomic DNA to identify the specific indel mutations.
4. Functional Analysis:
-
Culture the knockout and control cell lines.
-
Collect cell lysates and conditioned media.
-
Quantify LPA 16:0 levels using LC-MS/MS to determine the impact of the gene knockout on its production.[12]
Signaling Pathways and Visualizations
LPA 16:0 exerts its biological effects by activating specific LPA receptors, which belong to the G protein-coupled receptor superfamily.[14][15] This activation triggers a cascade of downstream signaling events that regulate a multitude of cellular processes.
LPA 16:0 Metabolic Pathways
Caption: Endogenous metabolic pathways for LPA 16:0 synthesis.
LPA 16:0 Signaling Cascade
Caption: Major signaling pathways activated by LPA 16:0.
Experimental Workflow for LPA 16:0 Source Identification
Caption: Workflow for identifying endogenous sources of LPA 16:0.
Conclusion
The endogenous sources of this compound are multifaceted, with distinct intracellular and extracellular pathways contributing to its roles in both lipid metabolism and cellular signaling. A thorough understanding of these sources, facilitated by robust experimental methodologies and a clear picture of the downstream signaling events, is paramount for researchers and drug development professionals. This guide provides a foundational framework for further investigation into the complex biology of LPA 16:0 and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Plant Lysophosphatidic Acids: A Rich Source for Bioactive Lysophosphatidic Acids and Their Pharmacological Applications [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling | Life Science Alliance [life-science-alliance.org]
- 10. rcsb.org [rcsb.org]
- 11. 3nko - Crystal structure of mouse autotaxin in complex with 16:0-LPA - Summary - Protein Data Bank Japan [pdbj.org]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
1-Palmitoyl-sn-glycerol 3-phosphate: A Comprehensive Technical Guide to its Role in Membrane Composition and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that plays a crucial role as a signaling molecule in a wide array of cellular processes. It is a key component of the glycerophospholipid metabolic pathway and exerts its effects primarily through a family of G protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the role of LPA 16:0 in membrane composition, its metabolic pathways, and the signaling cascades it initiates. Detailed experimental protocols for the quantification and functional analysis of LPA 16:0 are provided, along with a summary of its quantitative distribution in various biological systems. This guide is intended to be a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Introduction
This compound, a species of lysophosphatidic acid (LPA), is a simple yet potent signaling lipid. It consists of a glycerol (B35011) backbone, a phosphate (B84403) group at the sn-3 position, and a saturated 16-carbon fatty acid (palmitic acid) at the sn-1 position.[1][2] While it is a minor constituent of the cell membrane, its biological significance is profound, influencing fundamental cellular functions such as proliferation, migration, and survival.[3] Dysregulation of LPA 16:0 signaling has been implicated in the pathophysiology of various diseases, including cancer and fibrosis, making it a molecule of significant interest for therapeutic intervention.[4][5]
Physicochemical Properties and Role in Membrane Composition
As an amphipathic molecule, LPA 16:0 has a hydrophilic phosphate headgroup and a hydrophobic palmitoyl (B13399708) chain. This structure allows it to integrate into lipid bilayers, although its conical shape can influence membrane curvature. While specific quantitative data on the direct effects of LPA 16:0 on membrane fluidity and thickness are not extensively documented, general principles of lipid biophysics suggest that the introduction of a single-chain lysophospholipid like LPA 16:0 can increase membrane fluidity and induce positive curvature, potentially facilitating membrane fusion and fission events. The saturated nature of the palmitoyl chain would locally increase order within the membrane.[2][6]
Metabolism of this compound
The cellular levels of LPA 16:0 are tightly regulated by a complex network of synthesizing and degrading enzymes.
Biosynthesis
There are two primary pathways for the biosynthesis of LPA 16:0:[4][7]
-
De novo synthesis from glycerol-3-phosphate: Glycerol-3-phosphate is acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) using palmitoyl-CoA to form this compound.[8]
-
From existing phospholipids: Phospholipase A1 (PLA1) or A2 (PLA2) can hydrolyze phosphatidic acid (PA) to generate LPA. More commonly, lysophosphatidylcholine (B164491) (LPC) is hydrolyzed by the enzyme autotaxin (ATX), a lysophospholipase D, to produce LPA and choline.[4][9]
Degradation
LPA 16:0 is degraded by two main classes of enzymes:[7][9]
-
Lipid phosphate phosphatases (LPPs): These enzymes dephosphorylate LPA to form monoacylglycerol (MAG).
-
Lysophospholipase A1/A2 (LYPLA1/2): These enzymes deacylate LPA to yield glycerol-3-phosphate.
Additionally, LPA can be reacylated by lysophosphatidic acid acyltransferases (LPAATs) to form phosphatidic acid (PA), which can then be utilized for the synthesis of other phospholipids.[10]
Metabolic Pathway Diagram
Cellular Signaling
LPA 16:0 exerts its biological effects by binding to a family of at least six cognate G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[11][12] These receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, G12/13, and Gs, to initiate a diverse range of downstream signaling cascades.[11]
LPA Receptors and G Protein Coupling
| Receptor | G Protein Coupling |
| LPA1 | Gi/o, Gq/11, G12/13 |
| LPA2 | Gi/o, Gq/11, G12/13 |
| LPA3 | Gi/o, Gq/11, G12/13 |
| LPA4 | Gi/o, Gs, G12/13 |
| LPA5 | Gi/o, Gq/11, G12/13 |
| LPA6 | Gi/o, G12/13 |
Table 1: G protein coupling of LPA receptors.[11][13]
Major Signaling Pathways
Activation of Gi/o proteins by LPA receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also activate the Phosphoinositide 3-kinase (PI3K)-AKT pathway, promoting cell survival, and the Ras-Raf-MEK-ERK (MAPK) pathway, which stimulates cell proliferation.[3][13][14]
Gq/11 activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for processes like cell proliferation and smooth muscle contraction.[6]
The G12/13 pathway activates RhoA, a small GTPase, through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn leads to cytoskeleton rearrangement, stress fiber formation, and increased cell motility and invasion.[6][15]
Signaling Pathway Diagrams
Quantitative Data
The concentration of LPA 16:0 varies significantly across different biological fluids and cell types. It is one of the most abundant LPA species in human plasma and is found at elevated levels in the ascites fluid of ovarian cancer patients.[5][16]
| Biological Sample | Concentration of LPA 16:0 | Reference |
| Human Plasma | ~0.1 - 1 µM | [5] |
| Human Serum | Can reach up to 10 µM | [3] |
| Ovarian Cancer Ascites Fluid | Median ~0.78 µM (can reach up to 8 µM) | [16] |
| Prostate Cancer Cell Line (PC-3) | Detected | [3] |
| Head and Neck Cancer Patient Plasma | Elevated compared to healthy controls | [17] |
Table 2: Representative concentrations of this compound in various biological samples.
Experimental Protocols
Quantification of LPA 16:0 by LC-MS/MS
This protocol provides a general framework for the quantification of LPA 16:0 from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation and Lipid Extraction:
-
Thaw biological samples (e.g., 50 µL plasma, cell pellet) on ice.
-
Spike the sample with a known amount of an internal standard (e.g., 17:0 LPA) for accurate quantification.
-
Perform lipid extraction using an acidified Bligh-Dyer method. Briefly, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:acidified water to the sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).[8]
-
-
Liquid Chromatography:
-
Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).
-
A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to the initial conditions for column re-equilibration.[9]
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify LPA 16:0. The precursor ion for LPA 16:0 is m/z 409.3, and a common product ion is m/z 153.0 (the phosphoglycerol headgroup).[7]
-
Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for LPA 16:0 and the internal standard.
-
Generate a standard curve using known concentrations of LPA 16:0.
-
Calculate the concentration of LPA 16:0 in the original sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
-
Treatment:
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh serum-free media containing the desired concentration of LPA 16:0 or a vehicle control.
-
-
Imaging:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
-
Data Analysis:
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure over time compared to the initial wound area. Software such as ImageJ can be used for quantification.[17]
-
Western Blotting for MAPK/ERK Pathway Activation
This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream effector of LPA signaling.
-
Cell Treatment and Lysis:
-
Grow cells to 70-80% confluency and then serum-starve them for 12-24 hours.
-
Treat the cells with LPA 16:0 for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.[1][18]
-
Conclusion
This compound is a multifaceted signaling lipid with critical roles in membrane dynamics and a wide range of cellular functions. Its synthesis, degradation, and signaling through a network of LPA receptors are tightly controlled processes, and their dysregulation is associated with numerous diseases. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the complex biology of LPA 16:0 and explore its potential as a therapeutic target. A deeper understanding of its mechanisms of action will undoubtedly pave the way for novel therapeutic strategies for a variety of pathological conditions.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. arxiv.org [arxiv.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
- 7. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. scispace.com [scispace.com]
- 13. Fluidity of glycerol skeletal region in phospholipid bilayers: a time-resolved fluorescence depolarization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. lcms.cz [lcms.cz]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of 1-Palmitoyl-sn-glycerol 3-Phosphate
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0), a crucial lysophospholipid signaling molecule. Intended for researchers, scientists, and professionals in drug development, this document details the enzymatic reaction, offers in-depth experimental protocols for synthesis and purification, presents quantitative data on enzyme kinetics, and illustrates the key signaling pathways and experimental workflows.
Introduction
This compound, a species of lysophosphatidic acid (LPA), is a bioactive lipid mediator that plays a pivotal role in a myriad of cellular processes.[1][2][3][4] LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA receptors 1-6 (LPAR1-6), thereby initiating downstream signaling cascades that regulate cell proliferation, migration, survival, and differentiation.[1][2][3][5][6][7][8][9][10][11] The specific fatty acid chain, in this case, a saturated 16-carbon palmitoyl (B13399708) group, can influence the receptor binding affinity and the subsequent biological response.[1] Given its involvement in both physiological and pathological processes, including cancer and fibrosis, the ability to synthesize specific LPA species like this compound is of significant interest for research and therapeutic development.[1][5]
The primary enzymatic route for the de novo synthesis of this compound is catalyzed by the enzyme sn-glycerol-3-phosphate acyltransferase (GPAT).[10][12] This enzyme facilitates the transfer of a palmitoyl group from palmitoyl-coenzyme A (palmitoyl-CoA) to the sn-1 position of sn-glycerol 3-phosphate.[12] Mammals express four isoforms of GPAT (GPAT1-4), which exhibit distinct subcellular localizations and substrate specificities.[12][13]
This guide will focus on the practical aspects of synthesizing this compound in vitro using a recombinant GPAT enzyme.
Enzymatic Synthesis Pathway
The synthesis of this compound is the initial and rate-limiting step in the de novo pathway of glycerolipid biosynthesis.[14] The reaction is catalyzed by glycerol-3-phosphate acyltransferase (EC 2.3.1.15).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. imt.uni-marburg.de [imt.uni-marburg.de]
- 4. Lysophosphatidic acid synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two pathways for lysophosphatidic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Preparation of functional human lysophosphatidic acid receptor 2 using a P9∗ expression system and an amphipathic polymer and investigation of its in vitro binding preference to Gα proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 1-palmitoyl-sn-glycerol 3-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate is a lysophosphatidic acid (LPA), a class of signaling phospholipids (B1166683) that play crucial roles in a wide array of cellular processes. As an endogenous metabolite and a precursor for lipid membrane synthesis, it is implicated in numerous physiological and pathological conditions, including non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its role in cellular signaling, and detailed experimental protocols for its study.
Physical and Chemical Properties
This compound is a glycerophospholipid where the glycerol (B35011) backbone is esterified with palmitic acid at the sn-1 position and a phosphate (B84403) group at the sn-3 position. The physical state of this compound is a solid.[1] Its properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C19H39O7P | [2] |
| Molecular Weight | 410.48 g/mol | [3] |
| Appearance | White to off-white solid (for sodium salt) | [4] |
| Melting Point | Not available for the free acid. The related compound, 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt, has a melting point of 161 - 165 °C. | [5] |
| Critical Micelle Concentration (CMC) | 0.540 mM in water at 25°C. | [6] |
Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | 2.5 mg/mL (requires sonication and warming) | [7][8] |
| Water (Sodium Salt) | 50 mg/mL (requires sonication) | [4] |
| Methanol (Sodium Salt) | 2.5 mg/mL (requires sonication) | [4] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep it as a solid at -20°C, sealed and away from moisture.[9] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7][10][11]
Signaling Pathways
As a member of the lysophosphatidic acid family, this compound exerts its biological effects by activating specific G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6).[12][13] The binding of LPA to its receptors initiates a cascade of intracellular signaling events that regulate a variety of cellular functions, including proliferation, migration, and survival.[13]
The primary signaling pathways activated by LPA receptors involve the coupling to heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13.[14][15]
-
Gq/11 Pathway: Activation of the Gq/11 family of G proteins leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12][14]
-
Gi/o Pathway: The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). This pathway can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade, which is crucial for cell survival and proliferation.[14][16]
-
G12/13 Pathway: Coupling to G12/13 proteins activates the small GTPase RhoA. The RhoA pathway is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.[12][14]
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of this compound in biological samples.[17]
1. Lipid Extraction (Modified Bligh & Dyer):
- To the sample, add a mixture of chloroform (B151607), methanol, and 0.1 M HCl in a 1:2:0.8 (v/v/v) ratio.
- Vortex thoroughly and incubate at room temperature for 20 minutes.
- Add chloroform and 0.1 M HCl to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:0.1 M HCl.
- Vortex and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
2. LC-MS/MS Analysis:
- Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
- Inject the sample into an LC system equipped with a C18 reversed-phase column.
- Use a gradient elution with mobile phases such as water and methanol/acetonitrile containing a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
- Couple the LC system to a tandem mass spectrometer operating in negative ion mode.
- Monitor the specific precursor-to-product ion transition for this compound.
start [label="Biological Sample", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
extraction [label="Lipid Extraction\n(Modified Bligh & Dyer)"];
drying [label="Dry Down Under Nitrogen"];
reconstitution [label="Reconstitute in Solvent"];
injection [label="Inject into LC-MS/MS"];
separation [label="Chromatographic Separation\n(C18 Column)"];
detection [label="Mass Spectrometric Detection\n(Negative Ion Mode)"];
quantification [label="Quantification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction;
extraction -> drying;
drying -> reconstitution;
reconstitution -> injection;
injection -> separation;
separation -> detection;
detection -> quantification;
}
Thin-Layer Chromatography (TLC) for Separation
TLC is a cost-effective method for the separation of lysophospholipids.[1][18]
1. Plate Preparation:
- Use silica (B1680970) gel 60 TLC plates.
- Pre-wash the plates by developing them in chloroform/methanol (1:1, v/v) and air-dry.
2. Sample Application:
- Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
- Spot the sample onto the origin of the TLC plate.
3. Chromatographic Development:
- Develop the plate in a TLC tank containing a mobile phase suitable for lysophospholipid separation, such as chloroform/methanol/ammonium hydroxide (B78521) (65:35:5, v/v/v).[19]
- Allow the solvent front to migrate to the top of the plate.
4. Visualization:
- Dry the plate thoroughly.
- Visualize the separated lipids using a suitable stain, such as iodine vapor, primuline (B81338) spray, or a phosphate-specific stain.[4]
Enzymatic Assay for Quantification
This colorimetric assay provides a simple and sensitive method for LPA quantification.[7][13]
1. Principle:
- Lysophospholipase hydrolyzes LPA to glycerol-3-phosphate (G3P).
- G3P oxidase then oxidizes G3P, producing hydrogen peroxide (H₂O₂).
- In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.
2. Protocol Outline:
- Incubate the sample with lysophospholipase.
- Add a reaction mixture containing G3P oxidase, peroxidase, and a chromogenic substrate.
- Incubate to allow color development.
- Measure the absorbance at the appropriate wavelength.
- Quantify the LPA concentration using a standard curve.
Calcium Mobilization Assay for Receptor Activation
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled LPA receptors.[20][21]
1. Cell Preparation:
- Plate cells expressing the LPA receptor of interest in a 96-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Assay Procedure:
- Wash the cells to remove excess dye.
- Add this compound at various concentrations to the wells.
- Measure the fluorescence intensity over time using a fluorescence plate reader.
3. Data Analysis:
- Calculate the change in fluorescence intensity to determine the extent of calcium mobilization.
- Plot the dose-response curve to determine the EC50 value.
Conclusion
This compound is a biologically significant lysophospholipid with diverse roles in cellular signaling. Understanding its physical and chemical properties, as well as the pathways it modulates, is essential for research in lipidomics, cell biology, and drug development. The experimental protocols outlined in this guide provide a foundation for the accurate quantification and functional characterization of this important signaling molecule.
References
- 1. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Recycling Fuels Sustainable Glycerol 3-Phosphate Formation in Synthetic Cells Fed by Dynamic Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 4. aocs.org [aocs.org]
- 5. CAS#:169051-60-9 | 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium | Chemsrc [chemsrc.com]
- 6. Diversity of Lysophosphatidic Acid Receptor-Mediated Intracellular Calcium Signaling in Early Cortical Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel colorimetric assay for the determination of lysophosphatidic acid in plasma using an enzymatic cycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous separation of lysophospholipids from the total lipid fraction of crude biological samples using two-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. avantiresearch.com [avantiresearch.com]
- 20. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
1-Palmitoyl-sn-glycerol 3-Phosphate: A Key Mediator in the Pathogenesis of Non-Alcoholic Fatty Liver Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) has emerged as a leading cause of chronic liver disease worldwide, yet its molecular underpinnings are not fully elucidated. Recent evidence has implicated the bioactive lipid, 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0), as a significant contributor to the initiation and progression of NAFLD. This technical guide provides a comprehensive overview of the role of LPA 16:0 in NAFLD, detailing its impact on hepatocyte signaling, inflammation, and fibrosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and therapeutic targeting of NAFLD.
Introduction to this compound (LPA 16:0)
This compound, a species of lysophosphatidic acid (LPA), is a signaling phospholipid that acts as an extracellular mediator by activating specific G protein-coupled receptors (GPCRs).[1] It is a crucial intermediate in the de novo synthesis of glycerolipids and a component of cellular membranes.[2] The biological effects of LPA 16:0 are pleiotropic, influencing cell proliferation, migration, and survival.[1][2] In the context of liver physiology, emerging research has highlighted its pathological role in NAFLD, where elevated levels of LPA 16:0 are observed and correlate with disease severity.
The Role of LPA 16:0 in NAFLD Pathogenesis
The involvement of LPA 16:0 in NAFLD is multifaceted, contributing to steatosis, inflammation, and fibrosis through the activation of specific signaling cascades in hepatocytes and other liver resident cells.
LPA 16:0 and Hepatic Steatosis
LPA 16:0 promotes the accumulation of lipids in hepatocytes (steatosis) primarily through its interaction with LPA receptor 1 (LPAR1).[3][4] This interaction initiates a signaling cascade that upregulates the expression of key genes involved in fatty acid uptake and synthesis.
A critical target of the LPA 16:0/LPAR1 axis is the fatty acid translocase CD36.[3][4] The signaling pathway maintains the expression of CD36, thereby promoting the uptake of fatty acids into hepatocytes.[3] Furthermore, LPA 16:0 signaling can induce the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[3] This leads to an increased synthesis of fatty acids and triglycerides within the liver.
LPA 16:0-Mediated Hepatic Inflammation
Chronic low-grade inflammation is a hallmark of NAFLD progression to non-alcoholic steatohepatitis (NASH). LPA 16:0 has been shown to be a pro-inflammatory stimulus. In liver cancer cell lines, LPA treatment has been demonstrated to upregulate the expression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] This suggests a direct role for LPA 16:0 in promoting an inflammatory microenvironment in the liver.
LPA 16:0 and Liver Fibrosis
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a critical step in the progression of NAFLD to cirrhosis. LPA 16:0 is implicated in this process by activating hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[1] Upon activation by LPA, HSCs proliferate and increase their synthesis of collagen, contributing to the fibrotic scarring of the liver.[1][6] The LPA-mediated activation of HSCs is associated with the Rho/Rho-kinase pathway, which is involved in cell contraction and migration.[6]
Signaling Pathways of LPA 16:0 in Hepatocytes
The biological effects of LPA 16:0 in hepatocytes are mediated through the activation of specific LPA receptors, primarily LPAR1 and LPAR3, which couple to various G proteins to initiate downstream signaling cascades.
References
- 1. Lysophospholipid Metabolism and Signalling in Non-Alcoholic Fatty Liver Disease [foliamedica.bg]
- 2. Production of extracellular lysophosphatidic acid in the regulation of adipocyte functions and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of lysophosphatidic acid receptor 1 in hepatocytes reduces steatosis via down-regulation of CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of lysophosphatidic acid receptor 1 in hepatocytes reduces steatosis via down-regulation of CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid enhances collagen gel contraction by hepatic stellate cells: association with rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Choreography of 1-Palmitoyl-sn-glycerol 3-Phosphate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-sn-glycerol 3-phosphate (LPA C16:0), a key bioactive lysophospholipid, plays a pivotal role in a myriad of cellular processes, from proliferation and migration to inflammation and fibrosis. Its synthesis is a tightly regulated process, orchestrated by a cast of enzymes strategically positioned within distinct subcellular compartments. Understanding the precise location of LPA C16:0 production is paramount for deciphering its physiological functions and for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the cellular localization of this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to empower researchers in this dynamic field.
The Key Enzymatic Players and Their Subcellular Addresses
The de novo synthesis of this compound is a two-step process initiated from glycerol-3-phosphate and palmitoyl-CoA. The primary enzymes involved are Glycerol-3-Phosphate Acyltransferases (GPATs) and 1-Acylglycerol-3-Phosphate Acyltransferases (AGPATs). Multiple isoforms of these enzymes exist, each with a distinct subcellular localization and substrate preference, which collectively determine the site of LPA C16:0 production.
Table 1: Subcellular Localization and Substrate Preference of Key Enzymes in this compound Synthesis
| Enzyme Isoform | Subcellular Localization | Substrate Preference for Palmitoyl-CoA/Palmitoyl-LPA | Key References |
| GPAT1 | Outer Mitochondrial Membrane | High preference for saturated fatty acyl-CoAs, including palmitoyl-CoA.[1][2] | [1][2] |
| GPAT2 | Outer Mitochondrial Membrane | Broader substrate specificity compared to GPAT1.[2] | [2] |
| GPAT3 | Endoplasmic Reticulum | Utilizes a broad range of long-chain fatty acyl-CoAs.[2][3] | [2][3] |
| GPAT4 | Endoplasmic Reticulum | Utilizes a broad range of long-chain fatty acyl-CoAs.[3][4] | [3][4] |
| AGPAT1 | Endoplasmic Reticulum | Broad acyl donor specificity.[5][6] | [5][6] |
| AGPAT2 | Endoplasmic Reticulum | Broad acyl donor specificity.[5][6] | [5][6] |
| AGPAT3 | Endoplasmic Reticulum, Nuclear Envelope | Shows preference for LPA containing saturated or unsaturated fatty acids (C16:0-C20:4).[7] | [7] |
| AGPAT5 | Mitochondria, Endoplasmic Reticulum, Nuclear Envelope | Has AGPAT activity.[5][7] | [5][7] |
Quantitative Insights into Enzyme Activity:
While comprehensive kinetic data for all isoforms with palmitoyl-CoA as a substrate is not fully available in the literature, some studies provide valuable insights. For instance, GPAT1, located on the outer mitochondrial membrane, exhibits a strong preference for saturated acyl-CoAs like palmitoyl-CoA.[1] In contrast, the ER-resident GPATs, GPAT3 and GPAT4, show broader substrate specificity.[2][3] Overexpression of GPAT3 and GPAT4 in HEK293 cells resulted in a 2.3- and 2.2-fold increase in GPAT activity, respectively, compared to controls.[3] For the AGPAT enzymes, AGPAT3 has been shown to have a broad preference for LPA species, including those with a C16:0 acyl chain.[7] The Vmax for human AGPAT3 and AGPAT5 has been reported as 6.35 and 2.42 nmol/min/mg protein, respectively, for a similar LPA substrate.[5]
Experimental Protocols for Determining Subcellular Localization
Accurate determination of the subcellular site of LPA C16:0 synthesis is crucial. This section provides a detailed, synthesized protocol combining subcellular fractionation, enzyme activity assays, and mass spectrometry.
Subcellular Fractionation
This protocol outlines the isolation of mitochondrial and endoplasmic reticulum (microsomal) fractions from cultured cells or tissues.
Materials:
-
Cell culture or tissue sample
-
Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Mitochondria isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EGTA, with protease inhibitors)
-
ER isolation buffer (e.g., 100 mM KCl, 50 mM HEPES-KOH pH 7.2, 1 mM ATP, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Cell/Tissue Homogenization:
-
Harvest cells or finely mince tissue and wash with ice-cold PBS.
-
Resuspend the pellet in ice-cold homogenization buffer.
-
Homogenize the sample using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (monitor by microscopy).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the crude mitochondrial fraction.
-
Collect the supernatant, which contains the cytosol and microsomes.
-
-
Mitochondrial Fraction Purification:
-
Resuspend the crude mitochondrial pellet in mitochondria isolation buffer.
-
Layer the suspension over a sucrose or Percoll gradient and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to obtain a purified mitochondrial fraction.
-
-
Microsomal (ER) Fraction Isolation:
-
Centrifuge the supernatant from the medium-speed spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction.
-
Wash the microsomal pellet with ER isolation buffer.
-
-
Purity Assessment:
-
Assess the purity of the fractions by Western blotting for marker proteins (e.g., VDAC1 for mitochondria, Calnexin for ER).
-
Enzyme Activity Assays
This assay measures the activity of GPAT in the isolated subcellular fractions.
Materials:
-
Isolated mitochondrial and microsomal fractions
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
[¹⁴C]-Glycerol-3-phosphate
-
Palmitoyl-CoA
-
Bovine serum albumin (fatty acid-free)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, BSA, and a known amount of protein from the mitochondrial or microsomal fraction.
-
Initiate the reaction by adding [¹⁴C]-Glycerol-3-phosphate and palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a mixture of chloroform (B151607) and methanol.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the radiolabeled LPA.
-
-
Quantification:
-
Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to determine the amount of [¹⁴C]-LPA formed.
-
Mass Spectrometry-Based Quantification of LPA C16:0
This method allows for the precise quantification of this compound in subcellular fractions.
Materials:
-
Isolated mitochondrial and microsomal fractions
-
Internal standard (e.g., C17:0 LPA)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
To a known amount of protein from each subcellular fraction, add the internal standard.
-
Perform a Bligh-Dyer or a similar lipid extraction method.
-
Collect the lower organic phase.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the lipid species using a suitable liquid chromatography column.
-
Detect and quantify LPA C16:0 and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of LPA C16:0 in each fraction relative to the amount of protein, normalized using the internal standard.
-
Signaling Pathways of this compound
Once synthesized, LPA C16:0 can be transported out of the cell to act on cell surface G protein-coupled receptors (GPCRs), namely the LPA receptors (LPARs), to initiate a cascade of intracellular signaling events.
Caption: LPA C16:0 signaling through G protein-coupled receptors.
This diagram illustrates the major signaling pathways activated by LPA C16:0 upon binding to its receptors. These pathways, including the phospholipase C (PLC), RhoA, and PI3K/Akt pathways, regulate fundamental cellular processes such as cell survival, proliferation, and cytoskeletal dynamics.[8][9][10]
Experimental Workflow and Logical Relationships
The following diagram outlines the logical workflow for investigating the cellular localization of LPA C16:0 synthesis.
Caption: Workflow for determining the subcellular source of LPA C16:0.
Conclusion and Future Directions
The synthesis of this compound is a spatially organized process, with key enzymes localized to both the mitochondria and the endoplasmic reticulum. The available evidence suggests that the outer mitochondrial membrane, through the action of GPAT1, is a significant site for the synthesis of LPA with saturated acyl chains like palmitate. The ER-localized enzymes also contribute to the cellular LPA pool, albeit with broader substrate specificities.
Future research should focus on obtaining more precise quantitative data, including the kinetic parameters (Km and Vmax) of all GPAT and AGPAT isoforms for palmitoyl-CoA and palmitoyl-LPA. The development of in situ labeling techniques and advanced mass spectrometry imaging could provide a more dynamic and spatially resolved view of LPA C16:0 synthesis within the cell. A deeper understanding of the interplay between the mitochondrial and ER synthetic pathways and the mechanisms of LPA transport between organelles will be crucial for fully elucidating the complex biology of this important signaling molecule and for developing novel therapeutic strategies targeting its synthesis and signaling.
References
- 1. Quantitative high-confidence human mitochondrial proteome and its dynamics in cellular context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and regulation of GPAT isoforms in cultured human keratinocytes and rodent epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPAT3 and GPAT4 are regulated by insulin-stimulated phosphorylation and play distinct roles in adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Lipid Metabolism in Cancer: The Role of Acylglycerolphosphate Acyltransferases (AGPATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crossroads of PI3K and Rac pathways - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Regulation of 1-Palmitoyl-sn-Glycerol 3-Phosphate: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Degradation, and Signaling of a Key Bioactive Lipid Mediator
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a ubiquitous and potent bioactive glycerophospholipid that plays a pivotal role in a myriad of physiological and pathophysiological processes. As a species of lysophosphatidic acid (LPA), LPA 16:0 acts as an extracellular signaling molecule, activating a family of G protein-coupled receptors (GPCRs) to modulate fundamental cellular functions, including proliferation, migration, survival, and differentiation.[1] Its dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer, fibrosis, and inflammatory disorders, making the intricate network that governs its in vivo levels a critical area of investigation for researchers, scientists, and drug development professionals.[2] This technical guide provides a comprehensive overview of the core mechanisms controlling LPA 16:0 levels, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate further research and therapeutic development.
I. In Vivo Regulation of LPA 16:0 Levels
The concentration of LPA 16:0 in biological fluids and tissues is tightly controlled by a dynamic interplay between its synthesis and degradation. This delicate balance is crucial for maintaining cellular homeostasis, and its disruption can lead to pathological conditions.
A. Synthesis of LPA 16:0
The primary route for extracellular LPA 16:0 production involves the hydrolysis of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (LPC 16:0) by the enzyme autotaxin (ATX), a secreted lysophospholipase D.[3] ATX is a key regulator of circulating LPA levels and is considered a major therapeutic target.[4] Intracellularly, LPA 16:0 is an intermediate in the de novo synthesis of glycerophospholipids, formed by the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT).[3]
B. Degradation of LPA 16:0
The catabolism of extracellular LPA 16:0 is primarily mediated by a family of integral membrane enzymes known as lipid phosphate (B84403) phosphatases (LPPs), which dephosphorylate LPA to monoacylglycerol.[1] Additionally, LPA can be further acylated by 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs) to form phosphatidic acid (PA), channeling it into the synthesis of more complex phospholipids.[5]
II. Quantitative Data on LPA 16:0
The precise quantification of LPA 16:0 in various biological matrices is essential for understanding its physiological roles and its implications in disease. The following tables summarize key quantitative data related to LPA 16:0 concentrations and the kinetics of the enzymes involved in its metabolism.
| Condition | Plasma Concentration of LPA 16:0 (µM) | Reference |
| Healthy Individuals | 0.14 - 1.64 | [6] |
| Ovarian Cancer Patients | Significantly higher than healthy controls | [7] |
| Head and Neck Cancer Patients | More abundant than in healthy controls | [8] |
| Idiopathic Pulmonary Fibrosis | No significant difference compared to controls | [9] |
| Liver Fibrosis | Positively associated with fibrosis severity | [10][11] |
| Atherosclerotic Plaques | Present and associated with inflammation | [12][13] |
| Cocaine Use Disorder | Significantly lower than healthy controls | [14] |
Table 1: Plasma Concentrations of this compound in Various Conditions. This table provides a comparative summary of reported LPA 16:0 concentrations in human plasma under healthy and various pathological states.
| Enzyme | Substrate | Km | Vmax | Reference |
| Autotaxin (ATX) | 16:0-LPC | 60 µM | Not Specified | [2] |
| Autotaxin (ATX) | 16:0-LPC | Not Specified | Not Specified | [15] |
| AGPAT4 | 16:0-LPA | Not Specified | Not Specified | [16] |
| LCLAT1 (AGPAT8) | Palmitoyl-CoA | 53 µM (for LPIAT activity) | 11203 nmol/min/mg | [17] |
| LCLAT1 (AGPAT8) | Palmitoyl-CoA | 34 µM (for LPGAT activity) | Not Specified | [17] |
Table 2: Kinetic Parameters of Key Enzymes in LPA 16:0 Metabolism. This table summarizes the available Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for enzymes involved in the synthesis and degradation of LPA 16:0. Data for LPPs with LPA 16:0 as a substrate is limited.
| Cell Type | Parameter | EC50 / Concentration for Effect | Effect | Reference |
| Porcine Trophectoderm (pTr) cells | Proliferation | 1, 10, 20 µM | ~1.7 to 2.1-fold increase | [18] |
| Porcine Trophectoderm (pTr) cells | Migration | 1, 10, 20 µM | ~1.9 to 3.2-fold increase | [18] |
| Human Bone Marrow-derived Mesenchymal Stem Cells (hBM-dMSCs) | Proliferation | 0.3, 1, 3, 10 µM | Dose-dependent increase | [4] |
| Adult Hippocampal Neural Progenitor Cells (aNPCs) | Proliferation | 30 nM | Decrease | [19] |
| SKOV3 Ovarian Cancer Cells | Migration | Not Specified (Gradient) | Increased speed and directional persistence | [20] |
Table 3: Dose-Response of this compound on Cellular Functions. This table presents the effective concentrations (EC50) or concentrations at which LPA 16:0 elicits specific biological responses in various cell types.
III. Experimental Protocols
Accurate and reproducible experimental methods are paramount for the investigation of LPA 16:0. This section provides detailed protocols for key experiments cited in the literature.
A. LPA Extraction from Plasma and Tissues for LC-MS/MS Analysis
This protocol is adapted from several sources and provides a general workflow for the extraction of LPA from biological samples.[18][21][22]
Materials:
-
Ice-cold methanol (B129727) (MeOH) containing an internal standard (e.g., 17:0-LPA)
-
Chloroform (B151607) (CHCl3)
-
Water (LC-MS grade)
-
Homogenizer (for tissue samples)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice. Pipette a defined volume (e.g., 40 µL) into a 2.0 mL centrifuge tube.[18]
-
Tissue: Flash freeze tissue in liquid nitrogen immediately after collection. Pulverize the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle. Weigh a specific amount (e.g., 50 mg) into a homogenization tube.[18]
-
-
Lipid Extraction (Folch Method):
-
Add ice-cold methanol containing the internal standard to the sample.
-
Add chloroform to achieve a chloroform:methanol ratio of 2:1 (v/v).
-
For tissue samples, homogenize the mixture thoroughly.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
Add water to induce phase separation (final ratio of chloroform:methanol:water of 8:4:3, v/v/v).[18]
-
Vortex and centrifuge at low speed (e.g., 311 x g) for 5 minutes at 4°C to separate the phases.[18]
-
-
Collection of the Organic Phase:
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower organic phase containing the lipids into a new tube.
-
-
Drying and Reconstitution:
B. Quantification of LPA 16:0 by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of LPA 16:0 using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Use a suitable reversed-phase column (e.g., C18) for separation of LPA species.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for LPA 16:0 is m/z 409.3, and a common product ion is m/z 153.1 (the glycerophosphate backbone).[20]
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthetic LPA 16:0 standard.
-
Normalize the signal of endogenous LPA 16:0 to the signal of the internal standard (e.g., 17:0-LPA).
-
Calculate the concentration of LPA 16:0 in the sample based on the standard curve.
-
C. AGPAT Activity Assay
This protocol describes a method for measuring the activity of 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs) using a radiolabeled substrate.[5][23]
Materials:
-
Cell or tissue lysate containing AGPAT activity
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
[14C]oleoyl-CoA or another radiolabeled acyl-CoA
-
1-palmitoyl-sn-glycerol-3-phosphate (LPA 16:0) substrate
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, cell/tissue lysate, and LPA 16:0 substrate.
-
Initiate the reaction by adding the radiolabeled acyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[5]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Vortex thoroughly and centrifuge to separate the phases. The radiolabeled phosphatidic acid product will partition into the lower organic phase.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.
-
D. Western Blot Analysis of p-ERK and p-Akt
This protocol outlines the general steps for assessing the activation of downstream signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways, in response to LPA 16:0 stimulation.[24][25][26]
Materials:
-
Cell culture reagents
-
LPA 16:0
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and serum-starve them to reduce basal signaling.
-
Treat the cells with LPA 16:0 at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein (e.g., total ERK) to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in protein phosphorylation.
-
E. Cell Migration (Scratch) Assay
This assay is used to assess the effect of LPA 16:0 on cell migration.[27][28]
Materials:
-
Cell culture plates
-
Pipette tips (e.g., p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a culture plate at a density that will form a confluent monolayer after 24 hours.
-
-
Creating the "Scratch":
-
Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
-
Treatment and Imaging:
-
Wash the cells to remove detached cells and replace the medium with fresh medium containing different concentrations of LPA 16:0.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[27]
-
-
Analysis:
-
Measure the width of the scratch at different time points.
-
Calculate the rate of cell migration or the percentage of wound closure over time.
-
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions involved in LPA 16:0 metabolism and signaling is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways and workflows.
Figure 1: LPA 16:0 Metabolic Pathways. This diagram illustrates the key enzymatic steps in the synthesis and degradation of this compound.
Figure 2: LPA 16:0 Signaling Pathways. This diagram depicts the major downstream signaling cascades activated by LPA 16:0 upon binding to its receptors.
Figure 3: Western Blot Experimental Workflow. This flowchart outlines the key steps involved in analyzing LPA 16:0-induced protein phosphorylation by Western blotting.
V. Conclusion
The in vivo regulation of this compound is a complex and tightly controlled process with profound implications for human health and disease. A thorough understanding of the enzymes that govern its synthesis and degradation, the signaling pathways it activates, and its precise concentrations in different biological contexts is essential for the development of novel diagnostic and therapeutic strategies. This technical guide provides a foundational resource for researchers in this dynamic field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways. Further investigation into the specific roles of different LPA species and their receptors in various pathologies will undoubtedly pave the way for innovative treatments targeting the LPA signaling axis.
References
- 1. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for LysoPA(16:0/0:0) (HMDB0007853) [hmdb.ca]
- 4. jsbms.jp [jsbms.jp]
- 5. Cloning and characterization of murine 1-acyl-sn-glycerol 3-phosphate acyltransferases and their regulation by PPARα in murine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. Different Profiles of the Triad of Lysophosphatidylcholine, Lysophosphatidic Acid, and Autotaxin in Patients with Neuropathic Pain Diseases: a Preliminary Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mybiosource.com [mybiosource.com]
- 10. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
- 11. Showing Compound LPA(16:0/0:0) (FDB025046) - FooDB [foodb.ca]
- 12. affigenbio.com [affigenbio.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Plasma concentrations of lysophosphatidic acid and the expression of its receptors in peripheral blood mononuclear cells are altered in patients with cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. AffiELISA® 1 acyl sn glycerol 3 phosphate acyltransferase gamma (AGPAT3) ELISA kit | AffiGEN [affielisa.com]
- 17. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 22. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preventing the Increase in Lysophosphatidic Acids: A New Therapeutic Target in Pulmonary Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human Metabolome Database: Showing metabocard for PA(16:1(9Z)/16:0) (HMDB0114855) [hmdb.ca]
- 25. Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. med.virginia.edu [med.virginia.edu]
- 27. clyte.tech [clyte.tech]
- 28. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
An In-depth Technical Guide to the Interaction of 1-Palmitoyl-sn-glycerol 3-phosphate with Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that plays a crucial role in a myriad of cellular processes. As a species of lysophosphatidic acid (LPA), it exerts its effects by interacting with a range of proteins, most notably a family of G protein-coupled receptors (GPCRs). The signaling cascades initiated by these interactions are implicated in both physiological and pathological conditions, including cell proliferation, migration, fibrosis, and cancer, making the study of LPA 16:0-protein interactions a significant area of research for therapeutic development. This guide provides a comprehensive overview of the known protein interactions of LPA 16:0, quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the key signaling pathways.
Protein Interactions and Quantitative Data
LPA 16:0 primarily interacts with specific LPA receptors (LPARs) on the cell surface to initiate downstream signaling. Additionally, it binds to carrier proteins in extracellular fluids, which influences its bioavailability and activity.
G Protein-Coupled Receptors (GPCRs)
LPA 16:0 is an agonist for several members of the endothelial cell differentiation gene (EDG) family of LPA receptors, particularly LPA1 and LPA3.[1] The binding of LPA 16:0 to these receptors triggers a conformational change, leading to the activation of heterotrimeric G proteins and the subsequent initiation of intracellular signaling cascades.
Carrier Proteins
In biological fluids, LPA 16:0 is predominantly bound to carrier proteins, with serum albumin being the most significant. This interaction is crucial for the transport and stability of LPA 16:0.
Below is a summary of the quantitative binding data for the interaction of this compound with key proteins.
| Interacting Protein | Ligand | Dissociation Constant (Kd) | Experimental Method | Reference |
| Human LPA Receptor 1 (LPA1) | This compound (16:0) | 1.69 ± 0.1 nM | Free-Solution Assay with Compensated Interferometric Reader (FSA-CIR) | [2][3] |
| Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) | This compound (16:0) | 68 nM | Kinetic Exclusion Assay (KinExA) | [4] |
| Anti-LPA Monoclonal Antibody (504B3) | This compound (16:0) | Weaker affinity compared to 18:1 LPA | Free-Solution Assay with Compensated Interferometric Reader (FSA-CIR) | [5] |
Signaling Pathways
The interaction of LPA 16:0 with its receptors, primarily LPA1 and LPA3, activates multiple downstream signaling pathways that regulate diverse cellular functions. A key pathway activated by LPA 16:0 is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) cascade.
LPA 16:0-Induced MAPK/ERK Signaling Pathway
Upon binding of LPA 16:0 to its cognate G protein-coupled receptor (GPCR), such as LPA1 or LPA3, the receptor activates heterotrimeric G proteins. This leads to a cascade of intracellular events culminating in the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of LPA 16:0 with proteins.
LPA Receptor Binding Assay using Free-Solution Assay with Compensated Interferometric Reader (FSA-CIR)
This protocol describes a label-free method to determine the binding affinity of LPA 16:0 to its receptors in a near-native solution environment.[2][3]
Materials:
-
Purified LPA receptor (e.g., LPA1) reconstituted in nanovesicles
-
This compound (LPA 16:0) stock solution
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Compensated Interferometric Reader (CIR) instrument
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of LPA 16:0 in an appropriate solvent (e.g., ethanol:water 1:1 v/v).
-
Prepare a series of dilutions of LPA 16:0 in PBS containing a low concentration of fatty acid-free BSA (e.g., 0.01%) to prevent non-specific binding and maintain solubility.
-
Dilute the purified LPA receptor preparation to the desired concentration in PBS.
-
-
Binding Assay:
-
Mix equal volumes of the LPA 16:0 dilutions with the LPA receptor solution.
-
Prepare a reference sample for each concentration by mixing the LPA 16:0 dilution with PBS (without the receptor).
-
Incubate the samples at a controlled temperature to allow binding to reach equilibrium.
-
-
Data Acquisition using CIR:
-
Inject the sample and reference pairs into the CIR instrument.
-
The instrument measures the change in refractive index between the sample and reference solutions, which is proportional to the extent of ligand-receptor binding.
-
-
Data Analysis:
-
Plot the change in refractive index against the concentration of LPA 16:0.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 in cells stimulated with LPA 16:0, a key indicator of MAPK/ERK pathway activation.[6]
Materials:
-
Cell line of interest (e.g., porcine trophectoderm cells)[6]
-
Cell culture medium and serum
-
This compound (LPA 16:0)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of LPA 16:0 for different time points. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Conclusion
The interaction of this compound with proteins, particularly its cognate GPCRs, is a critical event that triggers a wide array of cellular responses. Understanding the quantitative aspects of these interactions and the downstream signaling pathways is paramount for the development of novel therapeutics targeting LPA-mediated pathologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex and vital role of LPA 16:0 in cellular signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. An Integrated Phosphoproteomics Work Flow Reveals Extensive Network Regulation in Early Lysophosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Chemical Proteomic Profiling of Lysophosphatidic Acid-Binding Proteins - American Chemical Society - Figshare [acs.figshare.com]
The Central Role of 1-Palmitoyl-sn-glycerol 3-Phosphate in Glycerophospholipid Synthesis: A Technical Guide
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a lysophosphatidic acid, representing one of the simplest forms of glycerophospholipids.[1][2] It consists of a glycerol (B35011) backbone, a phosphate (B84403) group at the sn-3 position, and a saturated 16-carbon palmitoyl (B13399708) chain esterified at the sn-1 position.[1] Beyond its fundamental role as a key metabolic intermediate in the de novo synthesis of all glycerophospholipids, LPA 16:0 is also a potent signaling molecule that exerts a wide range of biological effects by activating specific G protein-coupled receptors.[3][4] This guide provides an in-depth examination of LPA 16:0's function as a precursor, detailing the biosynthetic pathways it initiates, relevant quantitative data, experimental protocols for its study, and its associated signaling functions.
The De Novo Pathway: From LPA 16:0 to Complex Glycerophospholipids
The synthesis of major glycerophospholipids, essential components of cellular membranes, begins with glycerol-3-phosphate.[5][6] The initial committed step involves the acylation of glycerol-3-phosphate with a fatty acyl-CoA, often palmitoyl-CoA, to form 1-acyl-sn-glycerol 3-phosphate, or lysophosphatidic acid (LPA).[7][8] When the acyl chain is palmitate, the product is LPA 16:0.
The key enzymes and steps in this pathway are:
-
Formation of LPA 16:0: Glycerol-3-phosphate acyltransferase (GPAT), an integral membrane protein, catalyzes the esterification of glycerol-3-phosphate at the sn-1 position using palmitoyl-CoA.[7][9] This reaction marks the formation of this compound.
-
Acylation to Phosphatidic Acid (PA): LPA 16:0 is swiftly acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) enzymes.[7][10] This reaction, which utilizes another acyl-CoA molecule, converts LPA into phosphatidic acid (PA), the universal precursor for glycerophospholipids.[7][11]
-
Branch Point - DAG vs. CDP-DAG: Phosphatidic acid stands at a critical metabolic branch point.[5][12]
-
Diacylglycerol (DAG) Pathway: PA can be dephosphorylated by PA phosphatases to yield diacylglycerol (DAG). DAG is the direct precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), two of the most abundant phospholipids (B1166683) in eukaryotic membranes.[5][8]
-
CDP-Diacylglycerol (CDP-DAG) Pathway: Alternatively, PA can be activated by CTP to form CDP-diacylglycerol. This activated intermediate is the precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).[5][12]
-
Figure 1. De novo glycerophospholipid synthesis pathway originating from LPA 16:0.
Quantitative Data Presentation
Quantitative analysis of lipid metabolic pathways is crucial for understanding flux and regulation. The data below summarizes results from a cell-free system synthesizing LPA and dipalmitoyl phosphatidic acid (DPPA).
| Parameter | Value | Experimental Condition | Reference |
| LPA (16:0) Synthesis Rate | ~5 µM/h (initial) | Cell-free expression of GPAT with G3P and palmitoyl-CoA substrates. | [7] |
| Maximum LPA (16:0) Concentration | ~42 µM | Endpoint measurement after 15 hours of GPAT reaction. | [7] |
| DPPA Synthesis Rate | ~5 µM/h (initial) | Cell-free expression of LPAAT with 16:0 LPA and palmitoyl-CoA. | [7] |
| Maximum DPPA Concentration | ~21 µM | Endpoint measurement after 15 hours of LPAAT reaction. | [7] |
| LPA (16:0) in Human Saliva | 1-200 ng/mL (Quant. Range) | LC-MS/MS analysis of healthy human saliva. | [13] |
| LPA (16:0) in Gingival Fluid | 10-500 ng/mL (Quant. Range) | LC-MS/MS analysis of human gingival crevicular fluid. | [13] |
Experimental Protocols
The study of LPA 16:0 and its metabolic products relies on robust biochemical and analytical techniques.
Protocol 1: In Vitro Acyltransferase Activity Assay
This protocol is designed to measure the activity of GPAT and LPAAT enzymes reconstituted in liposomes.[7]
Objective: To quantify the formation of LPA 16:0 and subsequently phosphatidic acid in a cell-free system.
Materials:
-
Glycerol-3-phosphate (G3P)
-
Palmitoyl-CoA (p-CoA)
-
16:0 LPA
-
Cell-free gene expression system
-
Liposomes
-
LC-MS system
Methodology:
-
Enzyme Production: Synthesize GPAT and LPAAT enzymes individually or concurrently using a cell-free in vitro transcription/translation system in the presence of pre-formed liposomes.
-
GPAT Assay:
-
Incubate the GPAT-containing liposomes with G3P and palmitoyl-CoA substrates in a suitable reaction buffer.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined time course (e.g., 0 to 15 hours).
-
Stop the reaction at various time points by adding a quenching solvent (e.g., chloroform (B151607)/methanol).
-
-
LPAAT Assay:
-
Incubate LPAAT-containing liposomes with 16:0 LPA and palmitoyl-CoA substrates.
-
Follow the same incubation and reaction-stopping procedure as the GPAT assay.
-
-
Lipid Extraction: Perform a liquid-liquid extraction (e.g., Bligh-Dyer method) to separate the lipid products from the aqueous reaction components.
-
Quantification: Analyze the extracted lipids using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the amounts of LPA 16:0 and PA produced.[7]
Protocol 2: Quantification of LPA 16:0 in Biological Samples by LC-MS/MS
This protocol outlines a general workflow for the sensitive detection and quantification of LPA species from biological fluids like plasma or cell culture media.[13][14][15]
Objective: To accurately measure the concentration of endogenous LPA 16:0.
Materials:
-
Biological sample (e.g., plasma, saliva, GCF)[13]
-
Deuterated internal standards (e.g., d31-16:0-LPA)[14]
-
Extraction solvents (e.g., chloroform, methanol)
-
Solid Phase Extraction (SPE) cartridges (optional, for enrichment)[3]
-
LC-MS/MS system (e.g., Triple Quadrupole)[16]
Methodology:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the deuterated internal standard to the sample. This standard will account for variations in extraction efficiency and instrument response.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction. A common method involves adding a mixture of chloroform and methanol (B129727) to the aqueous sample to precipitate proteins and extract lipids into the organic phase.[14]
-
For samples with low LPA concentrations, an enrichment step using Solid Phase Extraction (SPE) can be employed.[3]
-
-
LC Separation:
-
MS/MS Detection:
-
The eluent from the LC is directed into the electrospray ionization (ESI) source of the mass spectrometer.
-
Analyze LPA species in negative ion mode.[14]
-
Use Multiple Reaction Monitoring (MRM) for quantification. For LPA, a common transition is the fragmentation of the precursor ion to a specific product ion, such as the cyclic phosphate monoanion at m/z -153.[3][14]
-
-
Data Analysis:
-
Quantify the amount of endogenous LPA 16:0 by comparing the peak area of its specific MRM transition to the peak area of the deuterated internal standard.
-
Generate a standard curve with known concentrations of LPA 16:0 to ensure accurate quantification.[13]
-
LPA 16:0 as a Signaling Molecule
In addition to its role as a metabolic precursor, LPA 16:0 is a bioactive lipid mediator that signals through a family of G protein-coupled receptors (LPAR1-6).[18][19] This signaling regulates fundamental cellular processes, including proliferation, migration, and survival.[11][18]
A prominent pathway activated by LPA 16:0 is the MAPK/ERK cascade. Upon binding to its receptor (e.g., LPAR3), LPA 16:0 can trigger a signaling cascade that leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[18] Activated ERK1/2 then phosphorylates downstream targets, such as the p90 ribosomal S6 kinase (P90RSK), to modulate gene expression and promote cellular responses like proliferation and migration.[18]
References
- 1. ymdb.ca [ymdb.ca]
- 2. Human Metabolome Database: Showing metabocard for LysoPA(0:0/16:0) (HMDB0007849) [hmdb.ca]
- 3. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]
- 7. Cell-Free Phospholipid Biosynthesis by Gene-Encoded Enzymes Reconstituted in Liposomes | PLOS One [journals.plos.org]
- 8. Glycerophospholipid - Wikipedia [en.wikipedia.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Bovine Metabolome Database: Showing metabocard for LPA(P-16:0e/0:0) (BMDB0011154) [bovinedb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. Lysophosphatidic Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. scispace.com [scispace.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantification of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-sn-glycerol 3-phosphate, also known as lysophosphatidic acid (LPA) 16:0, is a bioactive lipid mediator involved in a myriad of cellular processes.[1][2] As a signaling molecule, it exerts its effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-5, initiating downstream cascades that regulate cell proliferation, migration, and survival. Given its role in both normal physiology and pathological conditions such as cancer and fibrosis, accurate quantification of specific LPA species like LPA 16:0 in biological matrices is of paramount importance for both basic research and drug development.[2]
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology described herein is applicable to various biological matrices, including plasma, saliva, and cell culture media, with appropriate modifications.
Signaling Pathway
LPA 16:0 is a key intermediate in glycerophospholipid metabolism and a potent extracellular signaling molecule.[3][4] Its synthesis can occur through the acylation of glycerol-3-phosphate.[3] Once formed, LPA can be secreted into the extracellular space where it binds to and activates its cognate G protein-coupled receptors on the cell surface, triggering a variety of downstream signaling events.
Caption: LPA 16:0 Synthesis and Signaling Pathway.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS analysis, and data processing for the quantification of LPA 16:0.
Materials and Reagents
-
This compound (LPA 16:0) standard (Avanti Polar Lipids)
-
1-heptadecanoyl-sn-glycerol 3-phosphate (LPA 17:0) internal standard (Avanti Polar Lipids)[1]
-
LC-MS grade methanol, acetonitrile, water, and isopropanol
-
Formic acid (>95%)
-
Ammonium (B1175870) formate
-
1-Butanol
-
Hydrochloric acid (HCl)
-
Biological matrix (e.g., plasma, saliva)
Sample Preparation: Liquid-Liquid Extraction
Proper sample preparation is crucial to remove interferences and concentrate the analyte.[5][6] A liquid-liquid extraction method is recommended for LPA 16:0.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Add 10 µL of the internal standard working solution (LPA 17:0, 1 µg/mL in methanol).
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex for 1 minute to mix thoroughly.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 0.1 M HCl and vortex for 1 minute. Acidification has been shown to improve the extraction recovery for LPA species.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid and 5 mM ammonium acetate).
LC-MS/MS Method
The following parameters provide a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 95:5 Water:Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | 5:95 Water:Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B for 0.5 min, 30-80% B in 0.5 min, hold at 80% for 1 min, 80-100% B in 7 min, hold at 100% for 3 min, re-equilibrate at 30% B for 1 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 7 psi |
Table 3: MRM Transitions for LPA 16:0 and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| LPA 16:0 | 409.2 | 153.0 | 100 | -40 |
| LPA 17:0 (IS) | 423.2 | 153.0 | 100 | -40 |
Experimental Workflow
The overall workflow for the quantification of LPA 16:0 is depicted in the following diagram.
Caption: LC-MS Workflow for LPA 16:0 Quantification.
Data Presentation and Analysis
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of the LPA 16:0 standard into a surrogate matrix (e.g., charcoal-stripped plasma). The concentration range should encompass the expected levels in the unknown samples. A typical calibration range is from 1 to 200 ng/mL.[1]
Table 4: Example Calibration Curve Data
| Standard Concentration (ng/mL) | LPA 16:0 Peak Area | IS (LPA 17:0) Peak Area | Peak Area Ratio (LPA 16:0 / IS) |
| 1 | 5,234 | 105,678 | 0.0495 |
| 5 | 26,170 | 104,987 | 0.2493 |
| 10 | 51,987 | 106,123 | 0.4899 |
| 25 | 130,543 | 105,876 | 1.2330 |
| 50 | 258,987 | 104,567 | 2.4768 |
| 100 | 521,345 | 105,345 | 4.9490 |
| 200 | 1,045,678 | 104,876 | 9.9706 |
A linear regression with 1/x² weighting is often applied to the calibration curve.[1] The regression coefficient (r²) should be consistently > 0.99.
Quantitative Data Summary
The validated method can be applied to determine the concentration of LPA 16:0 in biological samples.
Table 5: Quantification of LPA 16:0 in Human Plasma Samples
| Sample ID | LPA 16:0 Peak Area | IS (LPA 17:0) Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Control 1 | 15,678 | 105,123 | 0.1491 | 3.01 |
| Control 2 | 18,987 | 104,567 | 0.1816 | 3.67 |
| Treated 1 | 45,678 | 105,345 | 0.4336 | 8.76 |
| Treated 2 | 52,345 | 104,876 | 0.4991 | 10.08 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS. The described method, incorporating a robust liquid-liquid extraction and a sensitive MRM-based detection, allows for the accurate and precise measurement of LPA 16:0 in various biological matrices. This methodology is a valuable tool for researchers and drug development professionals investigating the role of LPA signaling in health and disease.
References
- 1. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The common metabolite glycerol-3-phosphate is a novel regulator of plant defense signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Extraction of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidic acid (LPA) is a family of bioactive signaling phospholipids (B1166683) that regulate a wide array of cellular processes, including cell proliferation, migration, and survival.[1][2] 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a prominent species of LPA, characterized by a palmitoyl (B13399708) (16:0) fatty acid at the sn-1 position.[2][3] As a critical signaling molecule, LPA 16:0 exerts its effects by activating specific G-protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6).[3][4][5] The accurate quantification of LPA 16:0 in tissues is crucial for understanding its physiological and pathological roles, particularly in fields like oncology and inflammatory diseases, and for the development of targeted therapeutics. This document provides a detailed protocol for the extraction of LPA 16:0 from tissue samples for downstream analysis.
Principle of the Method
The protocol is based on the liquid-liquid extraction method developed by Bligh and Dyer, which is a widely accepted technique for the total extraction of lipids from biological samples.[6][7] The method utilizes a monophasic solvent system of chloroform (B151607) and methanol (B129727) to disrupt cell membranes and solubilize lipids. Subsequent addition of water induces a phase separation, resulting in an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids, including LPA 16:0). The protein precipitate is typically found at the interface.[7] The lipid-containing lower phase is then carefully collected, dried, and reconstituted for analysis.
Materials and Reagents
Equipment:
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Refrigerated centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Centrifugal vacuum evaporator (e.g., SpeedVac) or nitrogen gas evaporation system
-
Vortex mixer
-
Analytical balance
-
Freezer (-80°C)
Chemicals and Reagents:
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or Milli-Q grade
-
Phosphate-Buffered Saline (PBS), cold
-
Internal Standard (IS): e.g., LPA 17:0 or another odd-chain LPA, for quantification by mass spectrometry.
-
Butylated hydroxytoluene (BHT) (Optional, as an antioxidant)
Data Presentation: Typical LPA 16:0 Levels
The concentration of LPA 16:0 can vary significantly between different tissue types and physiological states. The following table provides example data from scientific literature to serve as a general reference. Actual results will be dependent on the specific animal model and experimental conditions.
| Tissue Type | Species | LPA 16:0 Concentration (Example) | Analytical Method |
| Ovarian Cancer Ascites | Human | High levels detected, associated with disease progression | Phosphoproteomics |
| Macrophages | Human | Used as a signaling molecule to study cellular pathways | Phosphoproteomics |
| Atherosclerotic Plaques | Human | Identified as a potent platelet-activating factor | LC-MS |
| Plasma/Serum | Human | The 16:0 form is one of the most abundant species | HPLC-ESI-MS/MS |
Experimental Protocol
5.1. Tissue Preparation
-
Excise tissue of interest and immediately rinse with ice-cold PBS to remove any blood.
-
Blot the tissue dry, weigh it, and flash-freeze in liquid nitrogen. Store at -80°C until extraction. For extraction, it is recommended to use 20-50 mg of tissue.
-
When ready for extraction, keep the tissue on dry ice. If necessary, grind the frozen tissue into a powder using a liquid nitrogen-cooled mortar and pestle to ensure homogeneity.[8]
5.2. Homogenization and Extraction This protocol is based on the Bligh and Dyer method and is scaled for approximately 50 mg of tissue.[6][7]
-
Place the weighed, powdered tissue into a glass centrifuge tube.
-
Add 1.9 mL of a 1:2 (v/v) mixture of Chloroform:Methanol. If using an internal standard for absolute quantification, it should be added to this solvent mixture.
-
Homogenize the sample thoroughly on ice until no visible tissue fragments remain.
-
Add an additional 0.625 mL of Chloroform to the homogenate. Vortex for 30 seconds.
-
Add 0.625 mL of HPLC-grade water to the tube. Vortex vigorously for 1 minute. The final solvent ratio of Chloroform:Methanol:Water should be approximately 2:2:1.8, which will induce phase separation.[6]
-
Centrifuge the sample at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases with a protein disk at the interface.[6]
5.3. Lipid Phase Collection
-
Carefully insert a glass Pasteur pipette through the upper aqueous layer to collect the lower organic (chloroform) phase. Be cautious not to disturb the protein interface.[6]
-
Transfer the collected lower phase to a new clean glass tube. To maximize yield, a second extraction of the remaining aqueous phase and protein pellet can be performed by adding another 1 mL of chloroform, vortexing, centrifuging, and pooling the lower phases.[9]
5.4. Drying and Reconstitution
-
Evaporate the solvent from the collected organic phase to complete dryness. This is best achieved using a centrifugal vacuum evaporator or under a gentle stream of nitrogen gas. Avoid excessive heat to prevent lipid degradation.
-
Once completely dry, the lipid film can be stored at -80°C under argon or nitrogen.
-
For analysis (e.g., by LC-MS/MS), reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of an appropriate solvent, such as Methanol or an Isopropanol:Methanol (1:1) mixture.[8]
Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
- 5. ahajournals.org [ahajournals.org]
- 6. tabaslab.com [tabaslab.com]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 9. biochem.wustl.edu [biochem.wustl.edu]
Application Notes and Protocols for Liposome Preparation using 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that plays a crucial role in various cellular signaling pathways. Its amphiphilic nature, consisting of a single acyl chain, a glycerol (B35011) backbone, and a polar phosphate (B84403) headgroup, makes it an intriguing component for the formulation of liposomal drug delivery systems. The incorporation of LPA 16:0 into liposomes can potentially offer unique advantages, such as modulating membrane properties, enhancing cellular uptake, and providing targeted therapeutic effects due to its signaling functions.
These application notes provide a comprehensive guide to the formulation, preparation, and characterization of liposomes containing LPA 16:0. The protocols are designed for researchers in academia and industry who are exploring novel lipid-based drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of LPA 16:0 is essential for successful liposome (B1194612) formulation. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 410.46 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 70 µM in 75 mM Tris-HCl, pH 7.5 | N/A |
| Solubility | Soluble in DMSO (2.5 mg/mL with ultrasonic and warming) | [1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months. | [1] |
Formulation Considerations
Due to its conical molecular shape, this compound is a micelle-forming lipid and is not suitable for forming stable liposomes on its own. Therefore, it must be combined with bilayer-forming phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and cholesterol to ensure the formation of stable vesicles. The inclusion of cholesterol is crucial for modulating membrane fluidity, reducing permeability, and enhancing stability.[2]
A suggested starting formulation for incorporating LPA 16:0 into liposomes is a molar ratio of:
Phospholipid (e.g., DPPC) : Cholesterol : LPA 16:0 = 65 : 30 : 5 (molar ratio)
This ratio can be optimized depending on the desired liposome characteristics and the properties of the encapsulated drug. The percentage of LPA 16:0 should be kept relatively low initially to avoid destabilizing the liposomal membrane.
Experimental Protocols
Protocol 1: Preparation of LPA 16:0-Containing Liposomes by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound (LPA 16:0)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (or other suitable diacyl-phospholipid)
-
Cholesterol
-
Chloroform/Methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm) or a probe sonicator
Procedure:
-
Lipid Film Preparation: a. Weigh the desired amounts of DPPC, cholesterol, and LPA 16:0 based on the chosen molar ratio. b. Dissolve the lipids in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tm) of DPPC (41°C). A thin, uniform lipid film should form on the inner wall of the flask. e. Continue to evaporate under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Preheat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of DPPC (e.g., 50-60°C). b. Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Gently rotate the flask by hand to allow the lipid film to hydrate (B1144303) and swell. This will form multilamellar vesicles (MLVs). Let the mixture hydrate for at least 1 hour, with occasional gentle agitation.
-
Vesicle Sizing (Downsizing): a. Extrusion (for LUVs): i. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). ii. Heat the extruder to a temperature above the Tm of the lipid mixture. iii. Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form LUVs of a uniform size. b. Sonication (for SUVs): i. Place the MLV suspension in a vial in an ice bath to prevent overheating. ii. Insert a probe sonicator into the suspension and sonicate in pulsed mode until the suspension becomes clear.
-
Purification: a. To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Storage: a. Store the final liposome suspension at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant can be considered.
Protocol 2: Characterization of LPA 16:0-Containing Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: a. Dilute a small aliquot of the liposome suspension in the hydration buffer. b. Measure the hydrodynamic diameter and PDI using a DLS instrument. c. Perform measurements in triplicate.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure: a. Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement. b. Measure the electrophoretic mobility to determine the zeta potential. This will provide information on the surface charge and stability of the liposomes. c. Perform measurements in triplicate.
3. Encapsulation Efficiency:
-
Procedure (for a hydrophilic drug): a. Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography, dialysis, or centrifugation). b. Disrupt the liposomes using a detergent (e.g., Triton X-100) or an organic solvent. c. Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC). d. Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
Expected Results:
The incorporation of the negatively charged LPA 16:0 is expected to result in liposomes with a negative zeta potential, which can contribute to their colloidal stability by preventing aggregation. The size of the liposomes will be dependent on the sizing method used (extrusion or sonication).
| Parameter | Expected Range |
| Size (after extrusion) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -50 mV |
| Encapsulation Efficiency | Dependent on the drug and loading method |
Visualizations
LPA Signaling Pathway
Lysophosphatidic acid exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), leading to the activation of multiple downstream signaling cascades that regulate cell proliferation, survival, and migration.
Caption: LPA signaling pathway initiated by receptor binding.
Experimental Workflow for Liposome Preparation
The following diagram illustrates the key steps in the preparation and characterization of LPA 16:0-containing liposomes.
Caption: Workflow for LPA-liposome preparation and analysis.
Conclusion
The incorporation of this compound into liposomal formulations presents a promising strategy for developing novel drug delivery systems. By carefully selecting the lipid composition and preparation method, it is possible to create stable liposomes with desired physicochemical properties. The protocols and information provided in these application notes serve as a starting point for researchers to explore the potential of LPA 16:0-containing liposomes in their specific applications. Further optimization of the formulation and in-depth characterization will be necessary to fully realize their therapeutic potential.
References
Application Notes and Protocols: 1-palmitoyl-sn-glycerol 3-phosphate as a Substrate for Acyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a crucial lysophospholipid that serves as a key substrate for a class of enzymes known as lysophosphatidic acid acyltransferases (LPAATs). These enzymes catalyze the acylation of LPA at the sn-2 position, leading to the formation of phosphatidic acid (PA). Phosphatidic acid is not only a central intermediate in the de novo synthesis of glycerophospholipids and triacylglycerols but also an important signaling molecule in a multitude of cellular processes.[1][2] The enzymatic activity of LPAATs is therefore of significant interest in various fields, including cell biology, biochemistry, and drug discovery, particularly in the context of cancer and metabolic diseases.[3][4]
These application notes provide detailed protocols for utilizing this compound in acyltransferase assays, methods for quantifying the resulting phosphatidic acid, and a summary of relevant kinetic data and inhibitor potencies.
Signaling Context of Phosphatidic Acid
The product of the LPAAT-catalyzed reaction, phosphatidic acid (PA), is a critical signaling lipid. PA can be generated through several enzymatic pathways, including the acylation of LPA by LPAATs, the hydrolysis of phosphatidylcholine by phospholipase D (PLD), and the phosphorylation of diacylglycerol (DAG) by diacylglycerol kinase (DGK).[2] Once produced, PA can influence a variety of cellular processes by recruiting and activating downstream effector proteins, thereby regulating cell growth, proliferation, and stress responses.[1][5][6]
Caption: Production and signaling of phosphatidic acid.
Experimental Protocols
Preparation of Cell Lysates or Microsomal Fractions
For assessing LPAAT activity, either total cell lysates or enriched microsomal fractions can be utilized. Microsomal fractions are recommended for higher specific activity as LPAATs are primarily membrane-bound enzymes.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, protease inhibitors)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
Ultracentrifuge (for microsomal fraction)
Protocol for Total Cell Lysate:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or multiple passages through a fine-gauge needle.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
The supernatant is the total cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).
Protocol for Microsomal Fraction:
-
Follow steps 1-3 of the total cell lysate protocol.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting pellet is the microsomal fraction. Resuspend in a suitable buffer and determine protein concentration.
LPAAT Activity Assay using Radiolabeled Acyl-CoA
This protocol describes a sensitive method to measure LPAAT activity using a radiolabeled acyl-CoA substrate.
Materials:
-
This compound (LPA 16:0)
-
[¹⁴C]-Oleoyl-CoA (or other radiolabeled acyl-CoA)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Cell lysate or microsomal fraction
-
Chloroform/Methanol (1:2, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/acetic acid, 65:25:10, v/v/v)
-
Phosphorimager or scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, a defined concentration of LPA 16:0 (e.g., 25-50 µM), and the cell lysate or microsomal fraction (5-20 µg of protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]-Oleoyl-CoA (e.g., 10-20 µM).
-
Incubate at 37°C for 10-30 minutes. The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding 3 volumes of chloroform/methanol (1:2, v/v).
-
Extract the lipids using a standard Bligh and Dyer or Folch extraction method.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram.
-
Visualize and quantify the radiolabeled phosphatidic acid spot using a phosphorimager or by scraping the spot and counting in a scintillation counter.
LPAAT Activity Assay using LC-MS/MS
This non-radioactive method offers high specificity and the ability to measure multiple lipid species simultaneously.[7][8]
Materials:
-
This compound (LPA 16:0)
-
Non-radiolabeled acyl-CoA (e.g., Oleoyl-CoA)
-
Assay buffer
-
Cell lysate or microsomal fraction
-
Internal standard (e.g., a non-endogenous PA species like PA 17:0/17:0)
-
LC-MS/MS system
Protocol:
-
Perform the enzymatic reaction as described in the radiolabeled assay protocol (steps 1-4).
-
Stop the reaction and extract the lipids, adding the internal standard during the extraction process.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system. Separation can be achieved using a suitable column (e.g., C18) and a gradient of mobile phases.
-
Detect the product (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate) and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Quantify the product by comparing its peak area to that of the internal standard.
Caption: Workflow for LPAAT activity measurement.
Quantitative Data
The following tables summarize kinetic parameters for various LPAAT isoforms and inhibitory constants for selected compounds.
Table 1: Kinetic Parameters of LPAAT Isoforms
| Enzyme | Substrate (LPA) | Acyl-CoA Donor | Km (µM) | Vmax (nmol/min/mg) | Reference |
| LPAATδ | 18:0-LPA | Various | 42.9 ± 2.9 | 23.2 ± 2.4 | [9][10] |
| LPAATδ | 18:1-LPA | Various | 29 ± 1 | 38 ± 1 | [9][10] |
| mLPAAT4 | 16:0-LPA | 22:6-CoA | 10.1 ± 1.1 | 1.8 ± 0.1 | [11] |
| AGPAT1 (LPAATα) | 18:1-LPA | Various | 6.0 | 96.21 | [12] |
Table 2: IC₅₀ Values of LPAAT Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Cell Line/Assay System | Reference |
| Aminotriazine Derivative | LPAAT-β | ≈ 15 | Biochemical Assay | [13][14] |
| CT-32228 | LPAAT-β | 50 - 100 | MM cell lines | [3] |
| CT-32521 | LPAAT-β | Nanomolar range | Ovarian cancer cells | [3] |
Conclusion
This compound is an indispensable substrate for the in vitro and in-cell characterization of lysophosphatidic acid acyltransferase activity. The protocols and data presented here provide a framework for researchers to investigate the role of LPAAT enzymes in lipid metabolism and cell signaling. The choice between a radiolabeled or LC-MS/MS-based assay will depend on the specific experimental goals and available instrumentation. The provided kinetic and inhibitor data serve as a valuable reference for experimental design and data interpretation in the study of these important enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 3. Lysophosphatidic acid acyltransferase-beta is a prognostic marker and therapeutic target in gynecologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lysophosphatidic acid acyltransferase beta disrupts proliferative and survival signals in normal cells and induces apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid chromatography-mass spectrometry based approach for rapid comparison of lysophosphatidic acid acyltransferase activity on multiple substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) [frontiersin.org]
- 10. The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genecards.org [genecards.org]
- 13. researchgate.net [researchgate.net]
- 14. Identifying Lysophosphatidic Acid Acyltransferase β (LPAAT-β) as the Target of a Nanomolar Angiogenesis Inhibitor from a Phenotypic Screen Using the Polypharmacology Browser PPB2 [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Palmitoyl-sn-glycerol 3-Phosphate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as a signaling molecule, playing crucial roles in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation. Accurate quantification of LPA 16:0 in biological matrices is therefore of significant interest in biomedical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules. However, the polar and non-volatile nature of LPA 16:0, due to its phosphate (B84403) and hydroxyl groups, precludes its direct analysis by GC-MS. Chemical derivatization is a necessary step to increase its volatility and thermal stability. This document provides a detailed protocol for the silylation of LPA 16:0, rendering it amenable to GC-MS analysis.
Principle of the Method
The derivatization process involves the replacement of active hydrogen atoms in the hydroxyl and phosphate moieties of LPA 16:0 with trimethylsilyl (B98337) (TMS) groups. This is typically achieved through a nucleophilic substitution reaction with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS-derivatized LPA 16:0 is significantly more volatile and thermally stable, allowing for its separation and detection by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (LPA 16:0) standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous)
-
Internal Standard (e.g., 1-heptadecanoyl-sn-glycerol 3-phosphate, LPA 17:0)
-
Nitrogen gas (high purity)
-
GC-MS vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Sample Preparation (from Biological Matrix)
For the analysis of LPA 16:0 from biological samples, a lipid extraction step is required prior to derivatization. A modified Bligh-Dyer or Folch extraction is commonly employed. It is crucial to ensure that the final lipid extract is dried completely, as the presence of water will interfere with the silylation reaction.
Derivatization Protocol: Silylation of LPA 16:0
This protocol is synthesized from established methods for the derivatization of similar phosphorylated and hydroxylated compounds.
-
Drying: Ensure the sample containing LPA 16:0 (either a standard or a dried lipid extract) is completely dry. This can be achieved by evaporation under a stream of nitrogen gas.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample to dissolve the lipid residue. Vortex for 1 minute.
-
Addition of Silylating Agent: Add 50 µL of MSTFA to the sample solution.
-
Reaction Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.
-
Cooling: After incubation, allow the sample to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized sample for analysis.
Data Presentation
| Parameter | Value | Method | Biological Matrix |
| Limit of Quantification (LOQ) | 1 ng/mL | LC-MS/MS | Saliva |
| Dynamic Range | 1-200 ng/mL | LC-MS/MS | Saliva |
| Dynamic Range | 10-500 ng/mL | LC-MS/MS | Gingival Crevicular Fluid |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Derivatization Reaction
Caption: Silylation of this compound using MSTFA.
Expected Results and Data Interpretation
The trimethylsilyl derivative of LPA 16:0 will have a characteristic retention time and mass spectrum under specific GC-MS conditions. The electron impact (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. Based on predicted data for a TMS derivative of 1-palmitoylglycerol 3-phosphate, key fragments may arise from the cleavage of the TMS groups, the glycerol (B35011) backbone, and the palmitoyl (B13399708) chain. Quantification is achieved by comparing the peak area of the derivatized LPA 16:0 to that of a derivatized internal standard (e.g., LPA 17:0), which is added to the sample prior to extraction. A calibration curve constructed from standards with known concentrations of LPA 16:0 should be used to determine the concentration in unknown samples.
Disclaimer: This protocol has been synthesized from literature on the derivatization of similar compounds. Optimization of reaction conditions (e.g., temperature, time, reagent concentrations) may be necessary for specific instrumentation and sample matrices.
References
- 1. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Radiolabeled 1-Palmitoyl-sn-Glycerol 3-Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0). LPA is a crucial signaling phospholipid involved in a myriad of cellular processes, making its radiolabeled forms indispensable tools for studying its metabolism, transport, and receptor interactions. This guide outlines enzymatic and chemical synthesis methods for preparing LPA 16:0 labeled with tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and phosphorus-32 (B80044) (³²P), along with purification and characterization procedures.
Application Notes
Radiolabeled LPA 16:0 is a powerful tool for a variety of research applications:
-
Metabolic Studies: Tracing the metabolic fate of LPA 16:0 in cells and tissues to identify key enzymes and pathways involved in its synthesis and degradation.
-
Receptor Binding Assays: Quantifying the binding affinity of LPA 16:0 to its G protein-coupled receptors (LPARs), enabling the screening and characterization of novel receptor agonists and antagonists.
-
Enzyme Activity Assays: Serving as a substrate for enzymes involved in LPA metabolism, such as lysophosphatidic acid acyltransferases (LPAATs) and lipid phosphatases, to determine their kinetic parameters.
-
Drug Development: Facilitating the study of drug candidates that target the LPA signaling pathway, which is implicated in various diseases including cancer, fibrosis, and inflammation.
-
In Vivo Imaging: Although less common for these isotopes, radiolabeled lipids can be adapted for in vivo tracking and biodistribution studies, particularly with positron-emitting isotopes.
Signaling Pathway of Lysophosphatidic Acid (LPA)
LPA exerts its biological effects primarily through a family of six G protein-coupled receptors (LPAR1-6). The synthesis of LPA itself is a multi-step enzymatic process. A simplified overview of the LPA metabolic and signaling pathway is depicted below.
Commercial Suppliers and Applications of High-Purity 1-Palmitoyl-sn-glycerol 3-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial suppliers of high-purity 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0), along with detailed application notes and experimental protocols for its use in research and drug development.
Introduction
This compound, also known as lysophosphatidic acid (LPA) 16:0, is a bioactive glycerophospholipid that acts as a potent signaling molecule.[1] It is involved in a myriad of cellular processes, including cell proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1 through 6 (LPA₁₋₆).[1][2][3] Its role in various physiological and pathological conditions, such as cancer, fibrosis, and inflammation, has made it a significant target for drug discovery and a valuable tool in biomedical research.[1][4]
Commercial Suppliers of High-Purity this compound
A variety of chemical and life science companies supply high-purity this compound for research purposes. The following table summarizes key information from several prominent suppliers. Please note that catalog numbers, product sizes, and purity levels are subject to change and should be verified on the supplier's website.
| Supplier | Product Name(s) | Catalog Number(s) | Purity | Available Form(s) | Storage Conditions |
| Avanti Polar Lipids (distributed by Sigma-Aldrich) | 16:0 LPA (1-palmitoyl-sn-glycero-3-phosphate) | 857130P | >99% | Powder | -20°C |
| Cayman Chemical | 1-Palmitoyl-2-hydroxy-sn-glycero-3-PA | 62215 | ≥98% | Solution or Solid | -20°C |
| 1-Palmitoyl-2-hydroxy-sn-glycero-3-PA (sodium salt) | 10010003 | ≥98% | Solution or Solid | -20°C | |
| MedChemExpress | This compound | HY-126967A | 99.0% | Solid | -80°C for 6 months; -20°C for 1 month[3][5] |
| ChemScene | This compound sodium salt | CS-0448686 | ≥98% | Solid | -20°C, sealed, away from moisture[6] |
| Gentaur | This compound | 804-HY-126967A | 99.0% | Solid | Not specified |
Signaling Pathways
LPA 16:0 exerts its biological effects by binding to its cognate LPA receptors, which are coupled to various heterotrimeric G proteins, including Gαᵢ/₀, Gαᵩ/₁₁, Gα₁₂/₁₃, and Gαₛ.[1] Activation of these receptors triggers a cascade of downstream signaling events that regulate diverse cellular functions.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to study the biological activity of this compound.
Cell Proliferation Assay (XTT Assay)
This protocol is adapted from a study on the effects of different LPA species on human bone marrow-derived mesenchymal stem cells (hBM-dMSCs).[6]
Objective: To determine the effect of LPA 16:0 on cell proliferation.
Materials:
-
hBM-dMSCs (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (SFM)
-
This compound (LPA 16:0)
-
Human Serum Albumin (HSA, fatty acid-free)
-
XTT cell proliferation assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, replace the medium with 100 µL of SFM and incubate for another 24 hours to synchronize the cells.
-
LPA 16:0 Preparation: Prepare stock solutions of LPA 16:0 in a suitable solvent (e.g., ethanol (B145695) or a solution containing fatty acid-free HSA to improve solubility and mimic physiological conditions).[7] Prepare serial dilutions of LPA 16:0 in SFM to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10 µM).
-
Cell Treatment: Replace the SFM with 100 µL of the prepared LPA 16:0 dilutions. Include a negative control (SFM alone) and a positive control (complete medium).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the data as a percentage of the negative control.
Cell Migration Assay (Transwell Assay)
This protocol is based on a general chemotaxis assay for LPA receptor antagonists.[8]
Objective: To quantify the chemotactic effect of LPA 16:0 on a specific cell type.
Materials:
-
Cell line of interest (e.g., A2058 melanoma cells)
-
Complete culture medium
-
Serum-free medium (SFM)
-
This compound (LPA 16:0)
-
Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
-
24-well plate
-
Trypsin-EDTA
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours in SFM.
-
On the day of the assay, detach the cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in SFM and adjust the concentration to 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Lower Chamber: Add 600 µL of SFM containing the desired concentration of LPA 16:0 (e.g., 100 nM to 1 µM) to the lower wells of the 24-well plate. Include a negative control (SFM alone).
-
Upper Chamber: Place the transwell inserts into the wells. Pipette 100 µL of the cell suspension (1 x 10⁵ cells) into the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. The optimal incubation time should be determined empirically.
-
Staining and Quantification:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Acquisition:
-
Visualize and count the migrated cells in several random fields of view under a microscope.
-
Alternatively, elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm.
-
-
Data Analysis: Calculate the average number of migrated cells or average absorbance for each condition. Subtract the background migration (negative control) from all values.
Liposome Preparation by Thin-Film Hydration
This is a general protocol for preparing unilamellar liposomes, which can be used to study lipid-protein interactions or as a delivery vehicle.[9][10]
Objective: To prepare small unilamellar vesicles (SUVs) containing this compound.
Materials:
-
This compound (LPA 16:0)
-
Other lipids as required (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of LPA 16:0 and any other lipids in the organic solvent in the round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the suspension through the membrane back and forth for an odd number of times (e.g., 21 times). This will produce a translucent suspension of small unilamellar vesicles (SUVs).
-
-
Storage: Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week, as their stability can vary.
Conclusion
This compound is a critical signaling lipid with a wide range of biological functions. The availability of high-purity LPA 16:0 from various commercial suppliers, coupled with established experimental protocols, enables researchers to investigate its roles in health and disease and to explore its potential as a therapeutic target. The application notes and protocols provided here serve as a detailed resource for scientists and drug development professionals working in this exciting field.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays Using 1-Palmitoyl-sn-glycerol 3-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as an extracellular signaling molecule.[1][2] It is a major component of lysophosphatidic acid (LPA) found in human plasma and is involved in a myriad of cellular processes, including cell proliferation, migration, differentiation, and survival.[1][2][3][4] LPA 16:0 exerts its effects primarily through a family of G protein-coupled receptors (GPCRs), designated LPA receptors (LPARs), with LPAR1-3 being well-characterized.[5] The activation of these receptors initiates a cascade of intracellular signaling events that are crucial in both physiological and pathological conditions, making LPA and its receptors attractive targets for drug discovery in areas such as oncology, fibrosis, and inflammation.[2][6]
These application notes provide detailed protocols for key in vitro assays to study the biological functions of LPA 16:0 and to screen for modulators of its signaling pathways.
I. Cell Proliferation Assays
LPA 16:0 is a potent mitogen that stimulates the proliferation of various cell types, including mesenchymal stem cells and fibroblasts.[3][4][5] The following protocols describe methods to quantify the effect of LPA 16:0 on cell proliferation.
Data Presentation: Dose-Dependent Effect of LPA 16:0 on Cell Proliferation
| Cell Type | Assay | LPA 16:0 Concentration (µM) | Proliferation Effect (Fold Increase vs. Control) | Reference |
| Porcine Trophectoderm (pTr) Cells | Cell Counting | 1 | ~1.7 | [7] |
| 10 | ~2.0 | [7] | ||
| 20 | ~2.1 | [7] | ||
| Human Bone Marrow-derived Mesenchymal Stem Cells (hBM-dMSCs) | XTT Assay | 0.3 | Significant increase (with HSA) | [4] |
| 1 | Significant increase (with HSA) | [4] | ||
| 3 | Significant increase (with HSA) | [4] | ||
| 10 | Significant increase (with HSA) | [4] |
Experimental Protocol: XTT Cell Proliferation Assay
This protocol is adapted from methodologies described for measuring the effect of different LPA species on the proliferation of human bone marrow-derived mesenchymal stem cells (hBM-dMSCs).[3][4]
Materials:
-
hBM-dMSCs (or other cell line of interest)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
This compound (LPA 16:0) stock solution
-
Human Serum Albumin (HSA), fatty acid-free
-
96-well cell culture plates
-
Cell Proliferation Kit II (XTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Add 100 µL of serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of LPA 16:0 in serum-free medium, with or without 4% HSA. It has been noted that albumin can be critical for the biological activity of LPA.[4] Remove the serum-free medium from the wells and add 100 µL of the LPA 16:0 dilutions. Include a vehicle control (medium with or without HSA but without LPA).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for 4-6 hours at 37°C and 5% CO2, or until the color change is sufficient.
-
Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Subtract the reference absorbance from the test absorbance. Express the results as a fold change relative to the vehicle control.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation in response to LPA 16:0 using the XTT assay.
II. Cell Migration Assays
LPA 16:0 is known to induce the migration of various cell types, a crucial process in wound healing and development, but also in cancer metastasis.[3][7]
Data Presentation: Dose-Dependent Effect of LPA 16:0 on Cell Migration
| Cell Type | Assay | LPA 16:0 Concentration (µM) | Migration Effect (Fold Increase vs. Control) | Reference |
| Porcine Trophectoderm (pTr) Cells | Transwell Assay | 1 | ~1.9 | [7] |
| 10 | ~2.8 | [7] | ||
| 20 | ~3.2 | [7] |
Experimental Protocol: Wound Healing (Scratch) Assay
This protocol is based on general methodologies for assessing cell migration in vitro.[3][8]
Materials:
-
Cells of interest
-
Complete and serum-free cell culture medium
-
6-well or 12-well cell culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Create Wound: Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free or low-serum medium containing different concentrations of LPA 16:0. Include a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point for each condition.
III. Intracellular Calcium Mobilization Assay
LPA 16:0 binding to its Gq-coupled receptors (LPAR1 and LPAR3) leads to the activation of phospholipase C, production of inositol (B14025) trisphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca2+]i).[5][9]
Data Presentation: LPA 16:0-Induced Intracellular Calcium Mobilization
| Cell Type | LPA 16:0 Concentration (M) | [Ca2+]i Increase (Fold vs. Control) | Reference |
| Periodontal Ligament Fibroblasts (PDLFs) | 1 x 10⁻⁶ | 2.3 ± 0.4 | [5] |
| 1 x 10⁻⁵ | 3.8 ± 0.7 | [5] | |
| 3.2 x 10⁻⁵ | 3.1 ± 0.1 | [5] | |
| Gingival Fibroblasts (GFs) | 1 x 10⁻⁵ | Significant increase (P < 0.05) | [5] |
| 3.2 x 10⁻⁵ | Significant increase (P < 0.00) | [5] |
Experimental Protocol: Fluorescent Calcium Indicator Assay
This protocol is based on methods used to measure [Ca2+]i responses to LPA in fibroblasts.[5][6]
Materials:
-
Cells of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
LPA 16:0 stock solution
-
Fluorimetric imaging plate reader (e.g., FlexStation) or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates and grow to near confluence.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS/HEPES buffer.
-
Incubation: Remove the culture medium from the cells, wash with HBSS/HEPES, and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS/HEPES to remove excess dye. Add 100 µL of HBSS/HEPES to each well.
-
Baseline Measurement: Place the plate in the fluorimetric reader and measure the baseline fluorescence for a short period.
-
Stimulation: Add LPA 16:0 at various concentrations to the wells. The instrument should be capable of online additions.
-
Measurement: Immediately after adding LPA 16:0, measure the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as the peak fluorescence intensity relative to the baseline or as a fold increase over control.
IV. G Protein-Coupled Receptor (GPCR) Activation Assays
LPA 16:0 signals through GPCRs, and its binding initiates the exchange of GDP for GTP on the Gα subunit, leading to G protein activation.[5][10] The GTPγS binding assay is a classic functional assay to measure GPCR activation.[11][12]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This is a generalized protocol for measuring GPCR activation in cell membranes.[11][12][13]
Materials:
-
Cell membranes expressing the LPA receptor of interest (e.g., from recombinant cell lines like HEK293 or CHO)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
LPA 16:0
-
Non-specific binding control: unlabeled GTPγS
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target LPA receptor.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following on ice:
-
Cell membranes (5-20 µg protein/well)
-
Assay buffer
-
GDP (typically 1-10 µM)
-
LPA 16:0 at various concentrations (for agonist stimulation) or vehicle control.
-
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. Plot the specific binding as a function of LPA 16:0 concentration to determine potency (EC₅₀) and efficacy (Emax).
LPA 16:0 Signaling Pathway
Caption: Simplified signaling pathways activated by LPA 16:0 through its receptors.
V. Enzyme Assays
LPA 16:0 is a product of enzymes like autotaxin (ATX), which hydrolyzes lysophosphatidylcholine (B164491) (LPC), and a substrate for lysophosphatidic acid acyltransferases (LPAATs) which convert it to phosphatidic acid.[14][15] Assays for these enzymes are critical for understanding LPA metabolism and for identifying inhibitors.
Experimental Protocol: Autotaxin (ATX) Activity Assay (Amplex Red)
This protocol is based on an indirect fluorescence assay that measures choline (B1196258), a product of LPC hydrolysis by ATX.[14][16]
Materials:
-
Recombinant human autotaxin (ATX)
-
1-palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) as substrate
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Mixture: In the assay buffer, prepare a mixture containing Amplex Red, HRP, and choline oxidase at their final desired concentrations.
-
Assay Setup: To each well of a 96-well plate, add the ATX enzyme and any potential inhibitors for pre-incubation (e.g., 15 minutes at 37°C).
-
Initiate Reaction: Add the substrate, LPC 16:0, to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence at various time points using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. The rate of increase in fluorescence is proportional to the ATX activity.
-
Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Enzyme Reaction Logic
Caption: Reaction cascade for the indirect measurement of autotaxin activity.
References
- 1. Human Metabolome Database: Showing metabocard for LysoPA(0:0/16:0) (HMDB0007849) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lysophosphatidic Acid Signals Through Specific Lysophosphatidic Acid Receptor Subtypes to Control Key Regenerative Responses of Human Gingival and Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells [biomolther.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Differential activation mechanisms of lipid GPCRs by lysophosphatidic acid and sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Palmitoyl-sn-glycerol 3-Phosphate Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and utilization of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) standards. Adherence to these protocols is crucial for ensuring the integrity and stability of the standards, leading to accurate and reproducible experimental outcomes.
Product Information
| Characteristic | Value |
| Synonyms | 1-Palmitoyl-L-α-lysophosphatidic acid, LPA 16:0 |
| Molecular Formula | C₁₉H₃₉O₇P |
| Molecular Weight | 410.48 g/mol |
| Form | Typically supplied as a solid (acid or sodium salt) |
Handling and Storage
Proper handling and storage are paramount to maintain the stability of this compound standards.
Safety Precautions
This compound may be harmful if swallowed and can cause skin and eye irritation. It is also known to cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.
Storage Conditions
The stability of the standard is highly dependent on storage temperature. Both short-term and long-term storage recommendations should be strictly followed.
| Form | Storage Temperature | Duration | Notes |
| Solid (as received) | -20°C | See manufacturer's expiry date | Keep tightly sealed and protected from moisture. |
| Stock Solution | -20°C | Up to 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months[1][2] | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Upon receipt, the solid standard should be stored at -20°C. For preparing stock solutions, it is crucial to use appropriate solvents and store them at the recommended temperatures to ensure stability.
Experimental Protocols
Preparation of Stock Solutions
The choice of solvent for preparing stock solutions is critical for ensuring complete dissolution and stability of the LPA 16:0 standard.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Soluble at approximately 2.5 mg/mL with the aid of ultrasonication and warming.[1][3]
-
Water (for sodium salt): The sodium salt is soluble in water at approximately 50 mg/mL with ultrasonication.[2]
-
Methanol (B129727): The sodium salt is soluble in methanol at approximately 2.5 mg/mL with ultrasonication.[2]
-
Chloroform:Methanol:Water Mixtures: For higher concentrations (>10 mg/mL), mixtures such as 80:20:2 or 65:35:8 (v/v/v) can be used.
Protocol for Preparing a 1 mM Stock Solution in DMSO:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the solid standard in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, high-purity DMSO to achieve a 1 mM concentration. For example, to prepare 1 mL of a 1 mM solution, add 1 mL of DMSO to 0.4105 mg of the standard.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and gentle warming to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.[1][2]
Preparation of LPA 16:0 Stock Solution.
Preparation of Calibration Curve Standards for LC-MS/MS Analysis
This protocol describes the preparation of a set of calibration standards for quantifying LPA 16:0 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
1 mM stock solution of this compound in DMSO.
-
Internal Standard (IS): e.g., 17:0 LPA (LPA 17:0).
-
Solvent for dilution (e.g., methanol).
-
Appropriate biological matrix for matrix-matched calibration curve (e.g., charcoal-stripped plasma).
Protocol:
-
Prepare a Working Standard Solution: Dilute the 1 mM stock solution with methanol to a concentration of 10 µM.
-
Serial Dilutions: Perform serial dilutions of the 10 µM working standard solution with methanol to prepare a series of standard solutions with concentrations ranging from, for example, 1 nM to 1000 nM.
-
Spiking: Spike a known volume of the biological matrix with a small volume of each standard solution to create the calibration curve points. Ensure the final concentration of the organic solvent is low to avoid protein precipitation.
-
Internal Standard Addition: Add a fixed concentration of the internal standard (e.g., LPA 17:0) to each calibration standard and to the unknown samples.
-
Extraction: Perform lipid extraction from the spiked matrix and unknown samples. A common method is liquid-liquid extraction using butanol or a modified Bligh-Dyer extraction.
-
Analysis: Analyze the extracted samples by LC-MS/MS.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use the regression equation to determine the concentration of LPA 16:0 in the unknown samples.
Lysophosphatidic Acid (LPA) Signaling Pathway
This compound is a species of lysophosphatidic acid (LPA), a bioactive lipid that acts as a signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA₁₋₆.[4][5] The activation of these receptors triggers various downstream signaling cascades, influencing a wide range of cellular processes.
LPA is produced from membrane phospholipids (B1166683) through the action of enzymes like phospholipase A (PLA) and autotaxin (ATX).[4] Once released into the extracellular space, LPA binds to its receptors on the cell surface. These receptors couple to different heterotrimeric G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs), leading to the activation of downstream effector enzymes and the generation of second messengers.[5] This signaling cascade ultimately regulates fundamental cellular functions such as proliferation, migration, survival, and differentiation.[6]
Simplified Lysophosphatidic Acid Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 1-Palmitoyl-sn-glycerol 3-Phosphate (LPA 16:0) Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as a potent signaling molecule by activating a family of G protein-coupled receptors (GPCRs). It plays a crucial role in a myriad of cellular processes, including cell proliferation, migration, and survival. Dysregulation of LPA signaling has been implicated in various pathological conditions, including cancer and fibrosis. Accurate and reproducible in vitro and in vivo studies investigating the biological functions of LPA 16:0 rely on the correct preparation and handling of its stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of LPA 16:0 stock solutions to ensure their stability and biological activity for experimental use.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Molecular Weight | 410.48 g/mol | - | [1] |
| Solubility | 2.5 mg/mL (6.09 mM) | DMSO (with sonication and warming) | [1] |
| 0.05 mg/mL | Ethanol, DMSO, Dimethyl formamide | [2] | |
| Soluble | Chloroform:Methanol:Water:Ammonium Hydroxide (65:35:4:4 v/v) | [3] | |
| Soluble | Ethanol:Water (1:1 v/v) with sonication | [4] | |
| Storage of Powder | -20°C | Up to 3 years | [1] |
| Stock Solution Stability | 6 months | -80°C in solvent | [1] |
| 1 month | -20°C in solvent | [1] | |
| Typical Working Concentration | 30 nM - 600 nM | In cell culture | [5] |
Experimental Protocols
Materials
-
This compound (LPA 16:0) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, glass vials or polypropylene (B1209903) screw-cap tubes
-
Vortex mixer
-
Water bath or heating block
-
Sonicator (optional)
-
Sterile, disposable syringes and filters (0.22 µm)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparation of LPA 16:0 Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of LPA 16:0 in DMSO. Adjust the volumes and concentrations as needed for your specific experimental requirements.
-
Pre-warming and Equilibration: Allow the vial of LPA 16:0 powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: In a sterile, amber vial, carefully weigh out the desired amount of LPA 16:0 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.105 mg of LPA 16:0.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution from 4.105 mg of LPA 16:0, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
To aid dissolution, gently warm the solution in a water bath or on a heating block set to 37°C for 5-10 minutes.[1]
-
Intermittently vortex the solution during the warming process.
-
If necessary, sonicate the solution for short bursts (1-2 minutes) to ensure complete dissolution.[1][4] Visually inspect the solution to ensure no particulate matter is present.
-
-
Sterilization (Optional but Recommended for Cell Culture): If the stock solution will be used in sterile cell culture applications, it is advisable to filter-sterilize it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber, glass vials or polypropylene tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Properly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.
-
Mandatory Visualizations
LPA 16:0 Signaling Pathway
Caption: LPA 16:0 signaling pathway via GPCR activation.
Experimental Workflow for LPA 16:0 Stock Solution Preparation and Use
Caption: Workflow for LPA 16:0 stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: 1-Palmitoyl-sn-glycerol 3-phosphate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as a potent signaling molecule in a wide array of cellular processes. As a species of lysophosphatidic acid (LPA), it exerts its effects by activating specific G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs).[1] In cell culture, LPA 16:0 is utilized to investigate its influence on cell proliferation, migration, differentiation, and survival.[2][3] These application notes provide a comprehensive overview of the use of LPA 16:0 in cell culture experiments, including its various applications, detailed experimental protocols, and a summary of quantitative data.
Applications in Cell Culture
This compound is a versatile tool in cell biology research with applications in:
-
Stem Cell Biology: LPA 16:0 has been shown to influence the proliferation and survival of various stem cell types, including human bone marrow-derived mesenchymal stem cells (hBM-dMSCs).[2][4] It is often used to study the signaling pathways that govern stem cell fate.
-
Cancer Research: LPA 16:0 is implicated in cancer progression, with studies demonstrating its role in promoting the proliferation and migration of cancer cells, such as those of ovarian and lung origin.[1][5] It is also used to investigate oncogenic signaling pathways and as a potential therapeutic target.[6]
-
Developmental Biology: The effects of LPA 16:0 on embryonic cells, such as porcine trophectoderm (pTr) cells, are studied to understand its role in early embryonic development and implantation.[3]
-
Neurobiology: LPA 16:0 is investigated for its role in the regulation of adult hippocampal neural stem/progenitor cells (aNPCs) and its potential involvement in mood disorders like anxiety.[7]
-
Hair Follicle Development: Studies have shown that LPA 16:0 can induce the release of transforming growth factor-alpha (TGFα) and transactivate the epidermal growth factor receptor (EGFR), playing a role in hair follicle development.[8]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the effects of this compound in cell culture experiments.
| Cell Type | Application | Concentration(s) | Incubation Time(s) | Observed Effect(s) | Citation(s) |
| Human Bone Marrow-derived Mesenchymal Stem Cells (hBM-dMSCs) | Proliferation | 0.3, 1, 3, 10 µM | Not specified | Increased proliferation in a dose-dependent manner (in the presence of HSA). No cytotoxic effects up to 10 µM. | [2] |
| Human Bone Marrow-derived Mesenchymal Stem Cells (hBM-dMSCs) | Migration | 1, 10 µM | 12, 24, 48 hours | No significant effect on migration. 10 µM HSA-bound LPA 16:0 showed a transient improvement in migration at 12 hours compared to 1 µM. | [2] |
| Porcine Trophectoderm (pTr) Cells | Proliferation | 0.5, 1, 10, 20 µM | 48 hours | Increased proliferation at 1, 10, and 20 µM (approximately 1.7 to 2.1-fold increase). | [3] |
| Porcine Trophectoderm (pTr) Cells | Migration | 20 µM | 12 hours | Increased cell migration. | [3] |
| Porcine Trophectoderm (pTr) Cells | ERK1/2 Phosphorylation | 0.5, 1, 5, 10, 20 µM | 30 minutes | Increased phosphorylation of ERK1/2 at 5, 10, and 20 µM (approximately 2.3 to 2.9-fold increase). | [3] |
| Porcine Trophectoderm (pTr) Cells | P90RSK Phosphorylation & Nuclear Translocation | 20 µM | 15, 30, 60 minutes | Increased phosphorylation and nuclear translocation of P90RSK, most abundant at 60 minutes. | [3] |
| Adult Hippocampal Neural Stem/Progenitor Cells (aNPCs) | Proliferation | 30, 60, 600 nM (cyclic LPA 16:0) | 24 hours | Decreased proliferation at 30 nM; no effect at higher concentrations. | [7] |
| Mouse Primary Keratinocytes | TGFα Release | 10 µM | Not specified | Induced TGFα release. | [8] |
| Mouse Primary Keratinocytes | EGFR & ERK Phosphorylation | Not specified | 5 minutes (p-EGFR), 15 minutes (p-ERK) | Induced phosphorylation of EGFR and ERK1/2. | [8] |
| Ovarian Cancer Cells (OVCAR-3) | uPA Secretion | Not specified | Not specified | Did not induce uPA secretion, unlike 18:1 LPA. | [9] |
Experimental Protocols
Protocol 1: General Cell Culture and LPA 16:0 Treatment
This protocol provides a general workflow for treating adherent cell cultures with this compound.
Caption: General workflow for cell culture experiments involving LPA 16:0 treatment.
Methodology:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and culture in complete growth medium until they reach the desired confluency (typically 50-70%).
-
Serum Starvation: To reduce the background effects of growth factors present in serum, it is often necessary to serum-starve the cells.
-
Aspirate the complete growth medium.
-
Wash the cells once with serum-free medium or sterile phosphate-buffered saline (PBS).
-
Add serum-free or low-serum (e.g., 0.1% FBS) medium to the cells.
-
Incubate the cells for 24 to 30 hours.[1]
-
-
LPA 16:0 Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, PBS containing fatty acid-free BSA).
-
Dilute the stock solution to the desired final concentrations in serum-free or low-serum medium. It is recommended to use a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance the solubility and bioavailability of LPA.
-
Remove the starvation medium and add the medium containing the different concentrations of LPA 16:0 or the vehicle control.
-
-
Incubation: Incubate the cells for the experimentally determined time, which can range from minutes for signaling studies to days for proliferation assays.[3]
-
Downstream Analysis: Following incubation, cells or culture supernatants can be collected for various downstream analyses.
Protocol 2: Cell Proliferation Assay (XTT Assay)
This protocol is adapted from a study on the effect of LPA 16:0 on the proliferation of hBM-dMSCs.[2]
Methodology:
-
Seed hBM-dMSCs in a 96-well plate at a suitable density and allow them to adhere and grow.
-
Serum-starve the cells as described in Protocol 1.
-
Treat the cells with various concentrations of LPA 16:0 (e.g., 0.3, 1, 3, 10 µM) with or without 4% human serum albumin (HSA) for the desired duration.[2]
-
At the end of the treatment period, add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a period of time (typically 2-4 hours) to allow for the formation of the formazan (B1609692) product.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This protocol is a standard method to assess cell migration in vitro.[2]
Methodology:
-
Plate cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing different concentrations of LPA 16:0 or a vehicle control.
-
Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 12, 24, 48 hours).[2]
-
Measure the width of the wound at different points for each condition and time point. The rate of wound closure is a measure of cell migration.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the activation of signaling pathways, such as the ERK1/2 pathway, in response to LPA 16:0.[3]
Methodology:
-
Plate cells and serum-starve them as described in Protocol 1.
-
Treat the cells with LPA 16:0 (e.g., 20 µM) for short time periods (e.g., 15, 30, 60 minutes) to observe rapid phosphorylation events.[3]
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2).
Signaling Pathways
This compound activates multiple intracellular signaling pathways upon binding to its receptors. One of the well-documented pathways is the MAPK/ERK pathway.
Caption: LPA 16:0-induced MAPK/ERK signaling pathway.
Upon binding of LPA 16:0 to its cognate G protein-coupled receptors, a cascade of intracellular events is initiated. This can involve the activation of G proteins such as Gαi, Gαq, and Gα12/13.[1] A common downstream pathway is the Ras-Raf-MEK-ERK cascade, also known as the MAPK/ERK pathway.[3][4] Activation of this pathway leads to the phosphorylation of ERK1/2, which can then translocate to the nucleus and phosphorylate transcription factors, ultimately regulating gene expression and leading to various cellular responses such as proliferation and migration.[3] Additionally, LPA can activate the PI3K/Akt pathway, which is crucial for cell survival.[4]
Concluding Remarks
This compound is a key bioactive lipid that plays a significant role in a multitude of cellular functions. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to further elucidate the mechanisms of LPA 16:0 action in various biological systems. Careful consideration of cell type, experimental conditions, and appropriate controls is essential for obtaining reliable and reproducible results.
References
- 1. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
- 2. Characterization of Native and Human Serum Albumin-Bound Lysophosphatidic Acid Species and Their Effect on the Viability of Mesenchymal Stem Cells In Vitro [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Role of Lysophosphatidic Acid in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Cancer Cells Incorporate and Remodel Exogenous Palmitate into Structural and Oncogenic Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. LPA‐producing enzyme PA‐PLA1α regulates hair follicle development by modulating EGFR signalling | The EMBO Journal [link.springer.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Analysis of 1-acyl-sn-glycerol 3-phosphates
Introduction
1-acyl-sn-glycerol 3-phosphates, more commonly known as lysophosphatidic acids (LPAs), are a class of bioactive signaling phospholipids (B1166683).[1][2] They act as extracellular mediators by activating a family of specific G protein-coupled receptors (GPCRs), influencing a wide range of cellular processes including proliferation, survival, migration, and differentiation.[2][3][4] Elevated LPA levels have been implicated in various pathological conditions, including cancer and fibrosis, making them a significant target for drug development and a potential biomarker.[1][4]
Accurate and reproducible quantification of specific LPA molecular species in biological samples is critical for understanding their roles in physiology and pathophysiology.[5] These application notes provide detailed protocols for the extraction and analysis of LPAs from biological matrices and illustrate their complex signaling pathways.
LPA Signaling Pathway
LPA metabolism and signaling are tightly regulated. The primary route for extracellular LPA production involves the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by the enzyme autotaxin (ATX).[6][7][8] Once produced, LPA exerts its effects by binding to at least six distinct G protein-coupled receptors (LPAR1-6).[6][9] These receptors couple to various G proteins (Gq/11, Gi/o, G12/13, and Gs), initiating diverse downstream signaling cascades involving effectors like PLC, PI3K, Rho, and Ras.[3][6][8] The signaling is terminated by the degradation of LPA into inactive monoacylglycerol (MAG) by a group of enzymes called lipid phosphate (B84403) phosphatases (LPPs).[6]
Caption: Overview of the LPA synthesis, signaling, and degradation pathway.
Application Note 1: Quantitative Analysis of LPA by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of individual LPA molecular species due to its high sensitivity and specificity.[1][5] A stable-isotope dilution method provides accurate and reproducible quantification.[5]
Experimental Protocol: LPA Extraction from Human Plasma
This protocol is adapted from methodologies designed for high recovery and reproducibility.[5][10]
Materials:
-
Human plasma collected in EDTA-containing tubes
-
Methanol (B129727) (MeOH), HPLC grade[10]
-
Butanol, HPLC grade
-
Deuterium-labeled internal standard (e.g., 18:0-d35 LPA)[5]
-
Conical glass tubes
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Spiking: To 100 µL of human plasma in a glass tube, add a known amount of the deuterium-labeled LPA internal standard.
-
Protein Precipitation & Lipid Extraction (Methanol Method):
-
Lipid Extraction (Acidic Butanol Method):
-
Drying: Evaporate the solvent from the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:methanol 1:1).
Caption: Experimental workflow for LPA extraction from plasma for LC-MS/MS analysis.
LC-MS/MS Parameters (General Guidance)
-
Chromatography: Normal-phase liquid chromatography is often used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each LPA species and the internal standard.
Quantitative Data Summary
The following table summarizes typical concentrations of total LPA found in human plasma and serum. Note that serum levels are generally higher due to platelet activation during clotting.
| Sample Type | Condition | Total LPA Concentration (µM) | Reference |
| EDTA Plasma (Male) | Fresh | 0.61 ± 0.14 | [5] |
| EDTA Plasma (Female) | Fresh | 0.74 ± 0.17 | [5] |
| Serum (Male) | Fresh | 0.85 ± 0.22 | [5] |
| Serum (Female) | Fresh | 1.57 ± 0.56 | [5] |
| EDTA Plasma (Male) | 24h at 25°C | 0.91 ± 0.23 | [5] |
| EDTA Plasma (Female) | 24h at 25°C | 0.99 ± 0.38 | [5] |
| Serum (Male) | 24h at 25°C | 4.78 ± 0.89 | [5] |
| Serum (Female) | 24h at 25°C | 5.57 ± 0.73 | [5] |
Application Note 2: Selection and Use of Analytical Standards
The use of high-purity, well-characterized analytical standards is paramount for achieving accurate quantification in lipidomics.
Types of LPA Standards
-
Native (Unlabeled) Standards: These are used to establish chromatographic retention times, optimize mass spectrometer parameters, and prepare calibration curves. A range of standards with different acyl chains should be used to cover the species expected in the sample.
-
Stable Isotope-Labeled Internal Standards: These are essential for correcting for sample loss during extraction and for variations in instrument response. The ideal internal standard is a deuterated or 13C-labeled version of one of the LPA species being analyzed (e.g., 18:1-d7 LPA).[5]
Commonly Analyzed LPA Species
The table below lists common 1-acyl-sn-glycerol 3-phosphate species analyzed in biological samples. Researchers should select standards that best represent the diversity of acyl chains in their specific sample type.
| LPA Species | Common Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 16:0 LPA | Palmitoyl LPA | C₁₉H₃₉O₇P | 410.48 |
| 18:0 LPA | Stearoyl LPA | C₂₁H₄₃O₇P | 438.53 |
| 18:1 LPA | Oleoyl LPA | C₂₁H₄₁O₇P | 436.52 |
| 18:2 LPA | Linoleoyl LPA | C₂₁H₃₉O₇P | 434.50 |
| 20:4 LPA | Arachidonoyl LPA | C₂₃H₃₉O₇P | 462.52 |
| 22:6 LPA | Docosahexaenoyl LPA | C₂₅H₃₉O₇P | 486.54 |
Troubleshooting and Key Considerations
-
Sample Stability: LPA levels can change rapidly in certain samples. For instance, LPA concentration in serum increases significantly after 24 hours at room temperature.[5] It is crucial to process samples quickly or store them appropriately at -80°C. The use of EDTA-containing tubes for plasma collection is recommended to prevent platelet activation and inhibit enzymes involved in lipid metabolism.[10]
-
Extraction Efficiency: The choice of extraction solvent can impact recovery. While simple methanol extractions are effective and suitable for high-throughput applications, methods using butanol may offer higher recovery for specific polar lipids like LPA.[5][10][11]
-
Isomerization: Acyl migration from the sn-1 to the sn-2 position can occur under harsh chemical conditions (e.g., high heat or strong acid/base). Analytical procedures should be designed to minimize this risk.
-
Alternative Quantification Methods: For total LPA quantification without distinguishing between molecular species, methods such as ELISA, radioenzymatic, fluorometric, and colorimetric assays are available.[1][12]
References
- 1. Methods for quantifying lysophosphatidic acid in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct quantitative analysis of lysophosphatidic acid molecular species by stable isotope dilution electrospray ionization liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 1-palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) is a bioactive lysophospholipid that acts as a signaling molecule by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs).[1] LPA signaling is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1][2] Consequently, the accurate quantification and analysis of 16:0 LPA in various biological matrices are crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting the LPA signaling axis.
This document provides detailed application notes and protocols for the analysis of 16:0 LPA using mass spectrometry-based lipidomics platforms. It covers experimental procedures from sample preparation to data acquisition and analysis using common software platforms.
Signaling Pathway of this compound (LPA)
LPA exerts its biological effects by binding to at least six different G protein-coupled receptors (LPAR1-6).[3] These receptors couple to various heterotrimeric G proteins, primarily Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate downstream signaling cascades.[4] The specific cellular response to LPA is dependent on the receptor subtype expressed and the complement of G proteins present in the cell.
Experimental Protocols
Lipid Extraction from Plasma
A robust lipid extraction method is critical for accurate LPA quantification. The following protocol is a modification of the Folch and Matyash methods, optimized for the recovery of lysophospholipids.[5][6]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (B129727) (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Internal Standard (IS): 17:0 LPA (or other odd-chain LPA)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Vacuum concentrator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., 17:0 LPA in methanol).
-
Add 400 µL of ice-cold methanol and vortex for 10 seconds.
-
Add 500 µL of MTBE, vortex for 10 seconds, and sonicate for 1 hour at 4°C.
-
To induce phase separation, add 500 µL of LC-MS grade water and vortex briefly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase into a new 1.5 mL tube.
-
Dry the extracted lipids under vacuum using a centrifugal concentrator.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Method for 16:0 LPA Quantification
This protocol outlines a general reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) method for the targeted quantification of 16:0 LPA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
-
16:0 LPA: Precursor ion (m/z) 409.2 -> Product ion (m/z) 153.0[7]
-
17:0 LPA (IS): Precursor ion (m/z) 423.2 -> Product ion (m/z) 153.0
-
Data Analysis Software and Protocols
The analysis of targeted lipidomics data requires specialized software for peak integration and quantification. Below are protocols for two commonly used platforms: Agilent MassHunter and the open-source software MS-DIAL.
Agilent MassHunter with Lipid Annotator
The Agilent lipidomics workflow provides a comprehensive solution from data acquisition to statistical analysis.[2][3][8]
Protocol:
-
Data Acquisition: Acquire data in both MS1 (for quantification) and MS/MS (for identification) modes. For targeted analysis, set up an MRM method with the transitions specified above.
-
Lipid Annotation (using a pooled QC sample):
-
Open Agilent MassHunter Lipid Annotator software.
-
Create a new project and import the MS/MS data file from a pooled QC sample.
-
Select the appropriate adducts for negative ion mode (e.g., [M-H]⁻).
-
Run the annotation process. The software will match experimental MS/MS spectra against an in-silico fragmentation database.
-
Review the identified lipids, including 16:0 LPA, and create a Personal Compound Database and Library (PCDL).
-
-
Targeted Data Extraction and Quantification:
-
Open Agilent MassHunter Quantitative Analysis.
-
Create a new batch and import the MS1 data files for all samples.
-
Use the created PCDL to define the target compounds (16:0 LPA and 17:0 LPA IS).
-
The software will automatically extract the chromatograms for the specified precursor ions.
-
Integrate the peaks for both the analyte and the internal standard.
-
Create a calibration curve using standards of known concentrations to determine the absolute concentration of 16:0 LPA in the samples.
-
Export the quantitative results for further statistical analysis.
-
MS-DIAL
MS-DIAL is a versatile open-source software for untargeted and targeted metabolomics and lipidomics data analysis.[9][10]
Protocol:
-
File Conversion: Convert raw data files from the mass spectrometer vendor format to a compatible format like .abf or .mzML using a file converter tool.[9]
-
Project Creation in MS-DIAL:
-
Open MS-DIAL and start a new project.
-
Select the appropriate analysis type (e.g., LC-MS/MS, DDA).
-
Import the converted data files.
-
-
Parameter Setup:
-
Data Collection: Set the m/z range and retention time range.
-
Peak Detection: Adjust parameters for peak picking, such as mass slice width and smoothing.
-
Deconvolution: For MS/MS data, set the parameters for spectral deconvolution.
-
Identification: Create a text file library for targeted analysis. This file should contain the metabolite name, precursor m/z, and retention time for 16:0 LPA and the internal standard.[9]
-
-
Data Processing and Analysis:
-
Run the data processing pipeline. MS-DIAL will perform peak detection, deconvolution (if applicable), and identification based on your library.
-
Review the peak integration for 16:0 LPA and the internal standard in the "Alignment result" window.
-
Export the peak height or area data.
-
Normalize the peak area of 16:0 LPA to the peak area of the internal standard.
-
Use a calibration curve to calculate the absolute concentration of 16:0 LPA.
-
Experimental Workflow Diagram
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison across different experimental groups.
Table 1: Example Quantitative Data of 16:0 LPA in Human Plasma and Saliva.
| Biological Matrix | Patient Group | N | 16:0 LPA Concentration (ng/mL) | Method | Reference |
| Plasma | Healthy Controls | 27 | 10.9 ± 5.2 | LC-MS/MS | [11] |
| Ovarian Cancer (Pre-op) | 45 | 18.2 ± 13.0 | LC-MS/MS | [11] | |
| Saliva | Healthy Controls | 15 | 13.9 ± 11.1 | LC-MS/MS | [12] |
| Gingivitis | 15 | 28.5 ± 20.3 | LC-MS/MS | [12] | |
| Chronic Periodontitis | 15 | 45.4 ± 35.8 | LC-MS/MS | [12] | |
| Plasma | Healthy Controls | 20 | ~150 | LC-MS/MS | [13] |
| Oral Squamous Cell Carcinoma | 20 | ~100 | LC-MS/MS | [13] | |
| Nasopharyngeal Carcinoma | 20 | ~50 | LC-MS/MS | [13] |
Concentrations are presented as mean ± standard deviation or as approximate values based on graphical data where applicable.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the robust and accurate analysis of this compound using mass spectrometry. The choice of software and specific instrument parameters may be adapted based on available resources and experimental goals. Adherence to detailed and standardized workflows is essential for generating high-quality, reproducible data in the study of LPA signaling and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Adaptation of Skyline for Targeted Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. MS-DIAL tutorial | mtbinfo.github.io [systemsomicslab.github.io]
- 10. sciex.jp [sciex.jp]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) in solution. Inconsistent experimental results can often be traced back to the degradation of this bioactive lipid. This guide offers troubleshooting advice and detailed protocols to ensure the integrity of your LPA 16:0 solutions.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
Solid LPA 16:0 is hygroscopic and sensitive to heat, air, and light. It should be stored tightly sealed in a dry environment, preferably under an inert atmosphere like nitrogen or argon.[1] For long-term stability, freezer storage is recommended.[1]
Q2: What is the best way to prepare a stock solution of LPA 16:0?
Due to its poor solubility in aqueous buffers, LPA 16:0 should first be dissolved in an organic solvent.[2] A common method is to dissolve it in an ethanol:water (1:1 v/v) mixture with sonication.[2] For biological assays, it is often prepared in buffers containing a carrier protein, such as 0.1% fatty acid-free bovine serum albumin (BSA), to improve solubility and stability.[1][2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[3]
Q3: How stable is LPA 16:0 in aqueous solutions?
LPA 16:0 is most stable in neutral (pH 7.0-7.4) aqueous solutions.[1] Stability is significantly compromised under acidic or basic conditions, which can catalyze acyl migration and hydrolysis.[1] Even at neutral pH, enzymatic degradation can occur rapidly in biological samples (e.g., plasma, serum) due to the presence of lipid phosphatases and phospholipases.[3][4] Therefore, aqueous working solutions should be prepared fresh for each experiment.
Q4: What are the primary factors that cause LPA 16:0 degradation?
The main factors contributing to LPA 16:0 degradation in solution are:
-
pH: Both acidic and basic conditions promote chemical degradation.[1]
-
Temperature: Higher temperatures accelerate the rates of hydrolysis and acyl migration.[5] Keeping samples on ice is crucial.[3]
-
Enzymatic Activity: Biological samples contain enzymes that can rapidly metabolize LPA.[4][6]
-
Divalent Cations: Calcium and magnesium can influence solubility and stability. Using calcium- and magnesium-free buffers for initial solubilization is recommended.[1]
-
Oxidation: While less of a concern for the saturated palmitoyl (B13399708) chain compared to unsaturated lipids, exposure to air and light should still be minimized.[1]
Troubleshooting Guide
Q: My experimental results are inconsistent. Could my LPA 16:0 be degraded?
A: Yes, inconsistent results are a common sign of LPA degradation. LPA 16:0 can isomerize via acyl migration or hydrolyze, leading to a mixture of lipids with different biological activities. This can alter the effective concentration of the active 1-palmitoyl isomer in your solution, leading to variable cellular responses. It is crucial to assess the purity of your solution.
Q: I see an unexpected second spot on my TLC plate when analyzing my LPA 16:0 standard. What could it be?
A: An additional spot on a TLC plate often indicates the presence of an isomer or a degradation product. The most common isomer is 2-palmitoyl-sn-glycerol 3-phosphate, formed via acyl migration.[1] Another possibility is the presence of hydrolysis products, such as palmitic acid or glycerol-3-phosphate, though these may have different migration properties.
Q: How can I minimize LPA 16:0 degradation during my experiments?
A: To minimize degradation:
-
Use High-Quality Solvents: Ensure all solvents are pure and free of contaminants.
-
Work Quickly and on Ice: Prepare working solutions immediately before use and keep them on ice throughout the experiment.[3]
-
Control pH: Use a neutral buffer (pH 7.0-7.4) for your working solutions.[1]
-
Incorporate a Carrier: For cell-based assays, using fatty acid-free BSA can help maintain solubility and stability.[1]
-
Use Inhibitors in Biological Samples: When working with plasma or serum, consider adding enzyme inhibitors like EDTA and specific autotaxin inhibitors to prevent enzymatic degradation.[3]
Understanding LPA 16:0 Degradation Pathways
LPA 16:0 primarily degrades via two non-enzymatic pathways in solution: acyl migration and hydrolysis. Understanding these processes is key to preventing them.
Caption: Primary chemical degradation pathways for LPA 16:0 in solution.
-
Acyl Migration: This is an intramolecular transfer of the palmitoyl fatty acid from the sn-1 position to the sn-2 position of the glycerol (B35011) backbone, forming 2-palmitoyl-sn-glycerol 3-phosphate.[1] This process occurs via a cyclic intermediate and is accelerated by non-neutral pH. The resulting isomer may have different biological activity, confounding experimental results.
-
Hydrolysis: This involves the cleavage of the ester bond, releasing palmitic acid and glycerol-3-phosphate. This reaction is catalyzed by heat and extreme pH conditions.
Protocols for Stability Assessment
Verifying the integrity of your LPA 16:0 solution is critical for reproducible research.
Caption: A logical workflow for investigating the stability of LPA 16:0 solutions.
Experimental Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative method to check for acyl migration.
Materials:
-
Silica (B1680970) gel TLC plates
-
Developing Chamber
-
Solvent System: Chloroform : Methanol (B129727) : Acetic Acid (95:5:5, v/v/v)[1]
-
Visualization Reagent: Phosphomolybdic acid stain or iodine vapor
-
LPA 16:0 standard and test sample
Methodology:
-
Spotting: On a silica gel TLC plate, carefully spot a small amount of your LPA 16:0 test solution alongside a freshly prepared LPA 16:0 standard.
-
Development: Place the TLC plate in a developing chamber containing the chloroform:methanol:acetic acid solvent system. Allow the solvent front to migrate until it is approximately 1 cm from the top of the plate.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization:
-
Iodine: Place the dried plate in a chamber containing a few crystals of iodine. Lipids will appear as yellow-brown spots.
-
Phosphomolybdic Acid: Spray the plate evenly with phosphomolybdic acid stain and then gently heat with a heat gun until spots appear (typically blue-green).
-
-
Analysis: Compare the spots from your test sample to the standard. A pure sample of 1-palmitoyl-LPA should show a single spot. The presence of a second, closely migrating spot may indicate the 2-palmitoyl isomer resulting from acyl migration.
Experimental Protocol 2: General Guidelines for LC-MS/MS Analysis
For quantitative and definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[7]
Key Considerations:
-
Chromatography: Use a C18 reverse-phase column suitable for lipid analysis. The mobile phase often consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. Proper chromatography is essential to separate the 1-palmitoyl and 2-palmitoyl isomers.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for LPA analysis, as it readily forms the [M-H]⁻ ion.
-
Detection (MS/MS): Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. Monitor the transition from the parent ion (m/z for C19H37O7P⁻ is ~435.2) to specific fragment ions.
-
Standards: A standard curve generated from a pure, verified standard is necessary for accurate quantification. An internal standard (e.g., a deuterated or odd-chain LPA) should be used to correct for matrix effects and variations in extraction efficiency.
Data Summary
Table 1: Recommended Storage Conditions for LPA 16:0
| Form | Temperature | Atmosphere | Duration | Reference(s) |
| Solid | -20°C | Inert Gas | Months to Year | ,[1] |
| Stock Solution (Organic) | -20°C to -80°C | Inert Gas | 1-6 Months | [8],[2] |
| Aqueous Working Solution | 4°C (on ice) | N/A | Prepare Fresh | [3] |
Table 2: Factors Influencing LPA 16:0 Stability in Solution
| Factor | Condition for Optimal Stability | Detrimental Conditions | Primary Degradation Pathway | Reference(s) |
| pH | Neutral (7.0 - 7.4) | Acidic (<6.0) or Basic (>8.0) | Acyl Migration, Hydrolysis | [1],[9] |
| Temperature | ≤ 4°C (On Ice) | Room Temperature or higher | Acyl Migration, Hydrolysis | [5],[3] |
| Solvent | Aprotic organic or neutral buffer with BSA | Protic solvents at non-neutral pH, aqueous buffer alone | Acyl Migration | [1],[2] |
| Enzymes | Use of inhibitors (EDTA) | Presence in biological samples (serum, plasma) | Enzymatic Hydrolysis | [4],[6],[3] |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Purification of a lysophosphatidic acid-hydrolysing lysophospholipase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) Quantification
Welcome to the technical support center for the quantification of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of LPA 16:0, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Question: My measured LPA 16:0 concentrations are unexpectedly high and highly variable. What are the potential causes?
Answer: This is a very common and critical issue in LPA quantification. The primary causes for artificially elevated LPA levels are:
-
Ex Vivo Formation: After sample collection (e.g., blood draw), enzymes like autotaxin can remain active and continue to produce LPA from its precursor, lysophosphatidylcholine (B164491) (LPC).[1] This time-dependent increase can lead to significant variability if samples are not handled uniformly and rapidly.[1]
-
In-Source Fragmentation: During mass spectrometry analysis, other more abundant lysophospholipids, such as lysophosphatidylcholine (LPC) and lysophosphatidylserine (B10771985) (LPS), can fragment within the ion source of the mass spectrometer.[2][3] This fragmentation can generate an LPA-like signal (by losing the choline (B1196258) or serine headgroup), leading to a false positive and over-quantification.[2][3]
-
Chemical Degradation during Extraction: The use of strong acidic conditions during lipid extraction can cause the chemical conversion of LPC to LPA, further inflating the measured concentrations.[1][4][5][6]
Solution Workflow: To mitigate these issues, a systematic approach is required, focusing on pre-analytical sample handling, chromatographic separation, and optimized MS conditions.
Caption: Logical workflow for troubleshooting artificially high LPA 16:0 levels.
Question: I am observing poor chromatographic peak shape (e.g., tailing, splitting, or broad peaks) for my LPA 16:0 analyte. How can I improve this?
Answer: Poor peak shape can compromise the accuracy and precision of quantification. Common causes and solutions include:
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Try to dissolve your lipid extract in a solvent that is as close as possible in composition to the initial mobile phase.
-
-
Column Contamination or Degradation: Particulates from the sample or precipitated buffers can clog the column inlet frit. Additionally, operating the column outside its recommended pH range can damage the stationary phase.
-
Secondary Interactions: Residual silanols on silica-based columns can interact with the phosphate (B84403) group of LPA, causing peak tailing.
-
Solution: Adjust the mobile phase pH or add a competing agent. Using a high-quality, end-capped column can also minimize these effects.
-
-
Column Void: A void or channel in the column packing can lead to split or broad peaks.[9]
-
Solution: This usually indicates a damaged column that needs replacement. Avoid sudden pressure shocks to prolong column life.[8]
-
Question: My signal intensity is weak or non-existent, even for my positive controls. What should I check?
Answer: A lack of signal can stem from issues with the sample, the LC system, or the mass spectrometer.
-
Check Sample Preparation: Ensure that the extraction procedure was performed correctly and that there was no sample loss. Verify the concentration and integrity of your LPA 16:0 standard stock solutions.
-
Inspect the LC System:
-
Flow Path: Check for leaks in the system, from the pump to the injector and column fittings.
-
Mobile Phase: Ensure reservoirs are not empty and that the mobile phases are properly degassed and mixed.
-
Injector: Look for clogs in the injector port or sample loop.
-
-
Verify Mass Spectrometer Settings:
-
Ion Source: Confirm that the electrospray ionization (ESI) source parameters (e.g., voltage, gas flows, temperature) are optimal for LPA analysis (typically negative ion mode).[1]
-
Analyte Transitions: Double-check that the correct precursor-to-product ion transitions (MRM) for LPA 16:0 and the internal standard are entered in the acquisition method.
-
Detector: Ensure the detector is on and functioning correctly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in accurately quantifying LPA 16:0?
The most significant challenge is preventing the artificial generation of LPA from other, more abundant lysophospholipids, both before and during analysis.[1][2] This includes enzymatic production in the sample after collection and in-source fragmentation of molecules like LPC during mass spectrometry.[1][2] Therefore, meticulous sample handling and robust chromatographic separation are essential for accurate results.[1]
Q2: Which type of internal standard is best for LPA 16:0 quantification?
Using a proper internal standard is crucial for correcting for sample loss during preparation and for variations in instrument response.
-
Good: An odd-chain LPA, such as C17:0-LPA, is commonly used.[10] It is not naturally abundant and behaves similarly to LPA 16:0 during extraction and chromatography.
-
Best: A stable isotope-labeled (SIL) internal standard, such as d5-C16:0-LPA or [¹³C₁₆]16:0 LPA, is the gold standard.[1][11] These standards have nearly identical chemical and physical properties to the endogenous analyte, providing the most accurate correction for matrix effects and other sources of variation.
Q3: What is the recommended extraction method for LPA 16:0 from plasma or serum?
While the Bligh-Dyer method has been used, it often employs highly acidic conditions which can artificially generate LPA from LPC.[1][6][11] A butanolic extraction or a modified liquid-liquid extraction that avoids strong acids is often preferred to minimize this artifact.[4][10] Regardless of the method, consistency is key.
Q4: How can I prevent the ex vivo formation of LPA in my samples?
To minimize enzymatic activity after sample collection, the following steps are recommended:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during processing.
-
Immediate Storage: After extraction, store samples at -80°C until analysis.[12]
-
Enzyme Inhibitors: While not always practical, the addition of enzyme inhibitors can be considered for certain applications.
Experimental Protocols & Data
Generalized LC-MS/MS Protocol for LPA 16:0 Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation and Extraction (Butanol Method)
-
To 100 µL of plasma, add the internal standard (e.g., 10 µL of C17:0-LPA or d5-C16:0-LPA).
-
Add 1 mL of butanol, vortex vigorously for 1 minute.
-
Centrifuge at ~3000 x g for 10 minutes to separate the phases.
-
Transfer the upper butanol layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of mobile phase A or another appropriate solvent for injection.
2. LC-MS/MS System and Conditions
The following table summarizes typical parameters used in published methods for LPA quantification.
| Parameter | Example Specification 1 | Example Specification 2 |
| LC Column | Macherey-Nagel NUCLEODUR C8 Gravity (125x2.0mm)[10] | Phenomenex Kinetix C18 (100x2.1mm, 1.7µm)[1] |
| Mobile Phase A | 75:25 Methanol:Water + 0.5% Formic Acid + 5mM Ammonium Formate[10] | 95:5 Water:Methanol + 0.1% Formic Acid + 5mM Ammonium Acetate[1] |
| Mobile Phase B | 99:0.5 Methanol:Water + 0.5% Formic Acid + 5mM Ammonium Formate[10] | 5:95 Water:Methanol + 0.1% Formic Acid + 5mM Ammonium Acetate[1] |
| Flow Rate | 0.5 mL/min[10] | 0.35 mL/min[1] |
| Run Time | 8.5 minutes[10] | ~12 minutes[1] |
| Injection Vol. | 10 µL[10] | 10 µL[1] |
| Ionization Mode | ESI Negative[1][10] | ESI Negative[1][10] |
| LPA 16:0 MRM | Varies by instrument (e.g., m/z 409 -> 153) | Varies by instrument (e.g., m/z 409 -> 153) |
| LOQ | ~1 ng/mL[10] | ~0.1-100 ng/mL calibration range[1] |
Experimental Workflow Diagram
Caption: Standard experimental workflow for LPA 16:0 quantification by LC-MS/MS.
Signaling Pathway
Lysophosphatidic acid exerts its biological effects by activating a family of six G-protein coupled receptors (GPCRs), known as LPAR1-6.[13] This interaction triggers multiple downstream signaling cascades that regulate fundamental cellular processes.[14]
Caption: Simplified LPA signaling pathway via G-protein coupled receptors.
References
- 1. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidic Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Lysophosphatidic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) source conditions for the analysis of lysophosphatidic acids (LPAs).
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of LPAs.
Question: Why am I observing low LPA signal intensity or poor sensitivity?
Answer:
Low signal intensity for LPAs can stem from several factors, from sample preparation to instrument settings. Here are the key areas to troubleshoot:
-
Suboptimal Ionization Polarity: LPAs are acidic phospholipids (B1166683) and are most effectively ionized in negative ion mode electrospray ionization (ESI). Ensure your mass spectrometer is operating in negative ion mode.[1]
-
Inefficient Extraction: The extraction method significantly impacts LPA recovery. Acidified solvent systems are crucial to protonate the phosphate (B84403) group and improve extraction efficiency. A modified Bligh & Dyer extraction using acidic conditions is a common and effective method.[1][2][3]
-
Ion Suppression: Co-eluting, high-abundance lipids, such as phosphatidylcholines (PCs), can suppress the ionization of less abundant LPAs.[1] Chromatographic separation is essential to resolve LPAs from these interfering species. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase (RP) chromatography can be employed for this purpose.[1]
-
Inappropriate Source Parameters: The ESI source parameters must be optimized for LPA analysis. Key parameters to adjust include:
-
Spray Voltage: In negative ion mode, a typical starting point is around -3.5 kV to -4.5 kV.[1][4]
-
Capillary/Source Temperature: Temperatures between 300°C and 550°C are commonly used.[1][4][5] Overly high temperatures can lead to thermal degradation.
-
Gas Flows (Sheath, Auxiliary, Sweep): These parameters need to be optimized to ensure efficient desolvation without causing excessive fragmentation. Start with manufacturer-recommended settings and adjust systematically.[1][5]
-
Question: I am seeing unexpected peaks or interferences in my LPA chromatograms. What could be the cause?
Answer:
Unexpected peaks and interferences are common challenges in LPA analysis. The primary culprits are often other lysophospholipids or in-source fragments.
-
In-Source Fragmentation (ISF): More abundant lipids, like lysophosphatidylcholines (LPCs), can fragment within the ion source, generating ions with the same mass-to-charge ratio (m/z) as certain LPA species.[6][7] This can lead to misidentification and over-quantification. To mitigate ISF:
-
Optimize source conditions by reducing the source voltage and temperature to the minimum required for stable signal.
-
Ensure good chromatographic separation of LPAs from LPCs and other potentially interfering lipids.[5]
-
-
Interference from Other Lysophospholipids: Lysophosphatidylserines (LPS) can also generate fragments that mimic LPA signals in the mass spectrometer.[5] Effective chromatographic separation is the most reliable way to resolve this issue.
-
Matrix Effects: Components from the biological matrix (e.g., salts, detergents) can interfere with ionization. Ensure your sample preparation includes a clean-up step to remove these contaminants.
Question: My chromatographic peak shapes for LPAs are poor (e.g., broad, tailing). How can I improve them?
Answer:
Poor peak shape is often related to interactions between the analyte and the chromatographic system or suboptimal mobile phase composition.
-
Mobile Phase Additives: The phosphate group of LPAs can interact with the stationary phase, leading to peak tailing. Acidifying the mobile phase with a small amount of formic acid (e.g., 0.1% to 0.5%) can help to protonate the phosphate group and improve peak shape.[1][8] The addition of a salt like ammonium (B1175870) formate (B1220265) can also be beneficial.[4][8]
-
Column Choice: The choice of chromatographic column is critical. Both reversed-phase (C8, C18) and HILIC columns have been successfully used for LPA analysis.[1][2][3][4][8] Experiment with different column chemistries to find the best separation and peak shape for your specific LPA species of interest.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for LPA analysis?
A1: Negative ion mode electrospray ionization (ESI) is the preferred method for analyzing LPAs due to the presence of the acidic phosphate group, which readily loses a proton to form a negative ion.[1]
Q2: What are typical ESI source parameters for LPA analysis?
A2: While optimal parameters are instrument-dependent, the following table provides a general starting point based on published methods.
| Parameter | Typical Range (Negative Ion Mode) | Source |
| Spray Voltage | -3.5 kV to -4.5 kV | [1][4] |
| Capillary/Source Temperature | 300°C to 550°C | [1][4][5] |
| Sheath Gas Flow | 20 - 40 arbitrary units/psi | [1][4][5] |
| Auxiliary Gas Flow | 5 - 40 arbitrary units/psi | [1][4][5] |
| Curtain Gas | 10 - 20 psi | [4][5] |
Q3: How can I confirm the identity of my LPA peaks?
A3: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In negative ion mode, LPAs typically produce characteristic fragment ions. The most common fragments include the carboxylate anion of the fatty acid, and ions corresponding to the glycerol (B35011) phosphate headgroup at m/z 153.[1]
Q4: What internal standards should I use for quantitative LPA analysis?
A4: For accurate quantification, it is crucial to use a suitable internal standard. A stable isotope-labeled LPA (e.g., 13C-labeled 16:0 LPA) or an LPA with an odd-chain fatty acid (e.g., 17:0 LPA) that is not naturally abundant in the sample are excellent choices.[2][3][4]
Experimental Protocols
Protocol 1: LPA Extraction from Plasma (Modified Bligh & Dyer)
-
To 100 µL of plasma, add 10 µL of an appropriate internal standard solution (e.g., 17:0 LPA).
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727).
-
Vortex the mixture thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of acidified water (e.g., with 0.1 M HCl) to induce phase separation and vortex for 1 minute.[1]
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or the initial mobile phase) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of LPAs
This is a general protocol and should be adapted for your specific instrument and column.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C8 or C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[2][3][8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Equilibrate at 30% B
-
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode: Negative ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Example MRM Transitions for Common LPAs:
| LPA Species | Precursor Ion (m/z) | Product Ion (m/z) |
| 16:0 LPA | 409.2 | 255.2 (16:0 FA) |
| 18:0 LPA | 437.3 | 283.3 (18:0 FA) |
| 18:1 LPA | 435.3 | 281.3 (18:1 FA) |
| 18:2 LPA | 433.3 | 279.3 (18:2 FA) |
| 20:4 LPA | 457.3 | 303.2 (20:4 FA) |
| 22:6 LPA | 481.3 | 327.2 (22:6 FA) |
Visualizations
Caption: LPA signaling pathway overview.
References
- 1. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.umn.edu [experts.umn.edu]
Technical Support Center: 1-Palmitoyl-sn-glycerol 3-Phosphate (LPA 16:0) Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound (LPA 16:0) degradation during extraction?
A1: The degradation of LPA 16:0 during extraction is primarily due to two factors:
-
Enzymatic Degradation: Endogenous enzymes such as lipid phosphate (B84403) phosphatases (LPPs), lysophospholipases, and acyltransferases present in the biological sample can rapidly degrade LPA.[1] To minimize this, it is crucial to quench enzymatic activity immediately after sample collection.
-
Chemical Degradation: LPA 16:0 is susceptible to chemical degradation, particularly under strong acidic or alkaline conditions.[2][3] Strong acids can lead to the artificial formation of LPA from lysophosphatidylcholine (B164491) (LPC), a more abundant lysophospholipid, resulting in falsely elevated LPA levels.[3]
Q2: What are the optimal storage conditions for samples intended for LPA 16:0 analysis?
A2: Proper sample storage is critical to prevent LPA 16:0 degradation. For short-term storage, samples should be kept on ice. For long-term storage, it is recommended to flash-freeze the samples in liquid nitrogen and store them at -80°C.[1][4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[1] It is advisable to store samples in smaller aliquots to prevent the need for thawing the entire sample multiple times.
Q3: Which extraction method is best for minimizing LPA 16:0 degradation?
A3: There is no single "best" method, as the optimal choice depends on the sample matrix. However, methods that utilize rapid enzymatic quenching and avoid harsh acidic conditions are preferred.
-
Butanol-Based Extraction: This method, particularly when performed at a slightly acidic pH (around 4.0), has been shown to effectively extract LPA while minimizing the artificial formation from LPC.[2][3]
-
Methanol (B129727)/Chloroform (B151607) (Folch or Bligh & Dyer) Methods: These are widely used for lipid extraction. To prevent degradation, it is crucial to use cold solvents to quench enzymatic activity and to avoid the use of strong acids in the extraction buffer.[5][6]
Q4: How can I be sure that the LPA I am measuring is not an artifact of the extraction process?
A4: To ensure the accuracy of your LPA measurements, consider the following:
-
Use of Internal Standards: Spike your samples with a labeled internal standard (e.g., 17:0 LPA or a deuterated LPA) before extraction.[3] This will help to account for any loss of analyte during the extraction process.
-
Avoid Strong Acids: As mentioned, strong acids can cause the conversion of LPC to LPA.[3] Use extraction buffers with a pH closer to neutral or only slightly acidic.
-
Analyze a "Blank" Extraction: Perform an extraction on a sample matrix known to have very low or no LPA to check for any background contamination or artifactual formation.
-
LC-MS/MS Analysis: Utilize a sensitive and specific analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately identify and quantify LPA 16:0, separating it from other potentially interfering lipids.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of LPA 16:0 | Inefficient extraction due to improper solvent polarity or pH. | Optimize the solvent system. For butanol extractions, ensure the pH is appropriately acidic (around 4.0) to neutralize the phosphate group and improve partitioning into the organic phase.[2][7] For two-phase systems like Folch, ensure the correct ratios of chloroform, methanol, and aqueous phase are used. |
| Enzymatic degradation during sample handling. | Work quickly and on ice at all times.[1] Quench enzymatic activity immediately upon sample collection by adding cold organic solvent (e.g., methanol). | |
| Adsorption of LPA to plasticware. | Use low-adhesion polypropylene (B1209903) or glass tubes for extraction and storage. | |
| High Variability Between Replicates | Inconsistent sample handling and extraction timing. | Standardize the entire workflow, from sample collection to extraction. Ensure all samples are treated identically and for the same duration. |
| Incomplete phase separation during liquid-liquid extraction. | Centrifuge samples at a sufficient speed and for an adequate duration to achieve clear phase separation. | |
| Artificially High LPA 16:0 Levels | Conversion of LPC to LPA due to highly acidic extraction conditions. | Avoid using strong acids (e.g., HCl) in your extraction buffer.[3] Opt for a milder acidic environment or a neutral extraction method. |
| Contamination from laboratory environment or reagents. | Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned and free of lipid contaminants. | |
| Presence of Unexpected Peaks in LC-MS/MS | In-source fragmentation of other lysophospholipids. | Optimize the mass spectrometer source conditions to minimize in-source fragmentation. Ensure good chromatographic separation of LPA from other lysophospholipids. |
| Matrix effects from the biological sample. | Dilute the sample extract before analysis to reduce matrix effects. Utilize a robust internal standard to correct for any signal suppression or enhancement. |
Quantitative Data
Table 1: Stability of this compound (LPA 16:0) Under Various Conditions
| Condition | Stability | Notes |
| pH | Stable at slightly acidic to neutral pH (4-7).[2] | Rapid degradation can occur under strongly acidic or alkaline conditions. |
| Temperature | Stable for short periods on ice.[1] | Significant degradation can occur at room temperature and above due to enzymatic activity.[1] |
| Storage (Aqueous Solution) | Unstable, prone to hydrolysis. | It is not recommended to store LPA in aqueous solutions for extended periods. |
| Storage (Organic Solvent) | Relatively stable when stored in an organic solvent at low temperatures. | For long-term storage, dissolve in a suitable organic solvent and store at -20°C or -80°C.[4] |
| Freeze-Thaw Cycles | Susceptible to degradation.[1] | It is best to aliquot samples before freezing to avoid multiple freeze-thaw cycles. |
Table 2: Recovery of LPA 16:0 with Different Extraction Methods
| Extraction Method | Sample Matrix | Recovery Rate | Reference |
| Acidified 1-Butanol (B46404) | Saliva | >70% | [7] |
| Neutral 1-Butanol | Saliva | ~44-54% | [7] |
| Methanol | Plasma | ~99.4% (for LPA 18:1) | [1] |
| Oasis™ HLB SPE | Plasma | 93-103% | [8] |
Experimental Protocols
Protocol 1: Acidified 1-Butanol Extraction for LPA 16:0 from Liquid Samples (e.g., Plasma, Saliva)
This protocol is adapted from methods described for LPA extraction.[2][3][7]
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To 200 µL of sample in a glass tube, add 10 µL of an appropriate internal standard (e.g., 17:0 LPA).
-
-
Acidification and Extraction:
-
Add 200 µL of an extraction buffer (e.g., 30 mM citrate/40 mM sodium phosphate, pH 4.0).
-
Add 600 µL of 1-butanol.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper butanol layer to a new glass tube.
-
-
Re-extraction (Optional but Recommended):
-
Add another 400 µL of 1-butanol to the original sample, vortex, and centrifuge again.
-
Combine the second butanol layer with the first.
-
-
Drying and Reconstitution:
-
Evaporate the pooled butanol extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a small, known volume of a solvent compatible with your analytical method (e.g., methanol).
-
Protocol 2: Modified Folch Extraction for LPA 16:0 from Cells or Tissues
This protocol is a general guide for lipid extraction and should be optimized for your specific sample type.
-
Sample Homogenization:
-
Homogenize the cell pellet or tissue sample in a volume of ice-cold methanol to quench enzymatic activity.
-
-
Lipid Extraction:
-
Add chloroform to the methanol homogenate to achieve a chloroform:methanol ratio of 2:1 (v/v).
-
Add an appropriate internal standard.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex and centrifuge at 1000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully collect the lower chloroform layer containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Reconstitute the lipid residue in a solvent suitable for your downstream analysis.
-
Visualizations
Caption: LPA 16:0 signaling through G protein-coupled receptors.
Caption: General workflow for LPA 16:0 extraction and analysis.
References
- 1. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of 1-palmitoyl-sn-glycerol 3-phosphate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for poor chromatographic peak shape of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0). The following question-and-answer format directly addresses common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for LPA 16:0?
Peak tailing, where the latter part of the peak is wider than the front, is a frequent issue in the analysis of lysophospholipids like LPA 16:0. The primary causes include:
-
Secondary Interactions with the Stationary Phase: The phosphate (B84403) group in LPA 16:0 can interact with residual silanol (B1196071) groups on silica-based stationary phases, leading to tailing.[1][2][3] Basic compounds are particularly prone to these interactions.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both LPA 16:0 and the stationary phase. An unsuitable pH can increase unwanted secondary interactions.[1][2] Operating at a low pH can help by ensuring the full protonation of residual silanol groups.[3]
-
Column Contamination or Degradation: Accumulation of strongly retained substances at the column inlet or degradation of the column bed can distort peak shape.[1][4]
-
Metal Surface Interactions: Certain analytes can interact with stainless-steel components of the HPLC system, such as tubing and frits, causing tailing.[4]
Q2: How can I reduce or eliminate peak tailing for LPA 16:0?
To improve peak symmetry and reduce tailing, consider the following solutions:
-
Mobile Phase Optimization:
-
Additives: Incorporate additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) into the mobile phase to mask residual silanol groups.[1][5] The addition of a weak acid, such as formic acid (0.1-0.5%), can also suppress silanol ionization and improve peak shape.[1][5][6]
-
pH Adjustment: A slightly acidic mobile phase (pH 3-5) is often beneficial for improving the peak shape of many lipids.[1] For basic compounds, lowering the mobile phase pH can reduce interactions with residual silanol groups.[3]
-
-
Column Selection and Care:
-
Use Highly Deactivated Columns: Employ end-capped or polar-embedded HPLC columns to block or shield residual silanol activity.[2] Hybrid Surface Technology (HST) columns have also been shown to significantly reduce peak tailing for phosphorylated lipids.[7]
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent like isopropanol.[1] If you are using a guard column, try replacing it.[1]
-
-
System Optimization:
-
Use Inert Hardware: Where possible, use PEEK tubing and fittings to minimize interactions with metal surfaces.
-
Q3: My LPA 16:0 peaks are broad. What could be the cause and how can I fix it?
Broad peaks can compromise both sensitivity and resolution. Common causes and their solutions include:
-
High Injection Volume or Concentration: Injecting too large a volume or a highly concentrated sample can overload the column.
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
-
Incompatible Injection Solvent: If the sample solvent is significantly stronger (less polar in reverse-phase chromatography) than the initial mobile phase, it can lead to peak broadening.[1][4]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[1][4]
Q4: I am observing split peaks for LPA 16:0. What is happening?
Split peaks can arise from several factors:
-
Co-elution of Isomers: What appears to be a split peak might be the co-elution of closely related isomers or different lipid species.[1] The separation of LPA from lysophosphatidylserine (B10771985) (LPS) can be particularly challenging.[8]
-
Sample Solvent and Mobile Phase Mismatch: A significant difference between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[1]
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can partially block the inlet frit of the column, distorting the sample flow and causing peaks to split or tail.[9]
-
Solution: Reverse-flush the column to dislodge particulates. If this doesn't work, the column may need to be replaced.[9]
-
-
Column Bed Deformation: A void or channel in the column packing can lead to peak distortion.[10] This can be caused by prolonged use or improper storage.[4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape in LPA 16:0 analysis.
Caption: A step-by-step workflow for diagnosing poor peak shape.
Quantitative Data Summary
The following tables provide a summary of typical parameters used in the chromatographic analysis of LPA 16:0.
Table 1: Recommended Mobile Phase Compositions
| Mobile Phase Component | Typical Concentration | Purpose |
| Ammonium Formate | 5-10 mM | Masks residual silanol groups, improves peak shape.[1][5] |
| Ammonium Acetate | 5-10 mM | Masks residual silanol groups, improves peak shape.[1] |
| Formic Acid | 0.1% - 0.5% | Suppresses silanol ionization, improves peak shape and signal intensity.[1][5] |
| Acetic Acid | 0.1% | Suppresses silanol ionization.[1] |
| Phosphate Buffer | 50 mM | Can provide optimal separation and peak shapes.[11] |
Table 2: Key Chromatographic Parameters
| Parameter | Recommended Setting/Value | Rationale |
| Column Type | C8 or C18 | Reverse-phase columns are commonly used. C8 may offer sharper peaks and shorter analysis times.[11] |
| Mobile Phase pH | 2.5 - 5.0 | A slightly acidic pH helps to protonate the phosphate group and residual silanols, reducing secondary interactions.[1][11] |
| Injection Volume | < 20 µL | Smaller volumes minimize the risk of column overload.[11] |
| Sample Solvent | Initial Mobile Phase Composition | Matching the sample solvent to the mobile phase prevents peak distortion.[1] |
Experimental Protocol: LC-MS/MS Analysis of LPA 16:0
This protocol provides a general methodology for the analysis of LPA 16:0 in biological samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Acidified 1-butanol (B46404) extraction is often used to achieve high recovery of LPA species from biological matrices.[5] Adjusting the pH with an acid like HCl can significantly improve extraction recovery.[5]
-
It is crucial to control sample handling and preparation conditions to prevent the artificial formation of LPA from other lysophospholipids.[8][12]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C8 or C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 3 µm particle size) is often suitable.[11]
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.5% formic acid.[5]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.5% formic acid.[5]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: 5 - 20 µL.[11]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: For LPA 16:0, the precursor ion is m/z 409.0, and a common product ion is m/z 152.8.[5]
-
Optimized Parameters: Collision energy, declustering potential, and other source parameters should be optimized for LPA 16:0 to achieve the best sensitivity and peak shape.[5]
LPA 16:0 Signaling Pathway and Structure
LPA 16:0 is a bioactive lipid that acts as a signaling molecule by binding to specific G protein-coupled receptors (GPCRs), influencing various cellular processes.
Caption: A simplified overview of the LPA signaling pathway.
Caption: Chemical structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of LPA 16:0, focusing on the identification and mitigation of ion suppression.
Issue: Low or inconsistent signal intensity for LPA 16:0.
This is a common problem often attributable to ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2]
Q1: How can I confirm that ion suppression is causing the low signal intensity for my LPA 16:0?
A post-column infusion experiment is the most definitive method to identify and pinpoint regions of ion suppression within your chromatogram.[1][3] This technique involves the continuous infusion of a standard solution of LPA 16:0 into the LC flow path after the analytical column but before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte) is then injected. A dip in the otherwise stable signal baseline of the infused standard directly corresponds to the elution of matrix components that are causing ion suppression.[3][4]
Q2: My post-column infusion experiment confirms significant ion suppression that co-elutes with LPA 16:0. What are the primary strategies to mitigate this?
To mitigate ion suppression, you should focus on two key areas: improving your sample preparation to remove interfering components and optimizing your chromatographic separation to resolve LPA 16:0 from these interferences.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₁₆-LPA 16:0, is also crucial as it co-elutes with the analyte and experiences similar ion suppression, thus allowing for more accurate quantification.[5][6][7]
Q3: What are the most common sources of ion suppression for LPA 16:0 in biological samples?
The primary culprits for ion suppression in the analysis of lysophospholipids like LPA 16:0 are other, more abundant phospholipids, particularly lysophosphatidylcholines (LPCs).[8] Due to their structural similarity and prevalence in biological matrices like plasma, LPCs can co-elute with LPAs and compete for ionization, leading to a suppressed signal for the analyte of interest.[8] Salts, detergents, and other endogenous components from the biological matrix can also contribute to ion suppression.[2]
Q4: I am using a simple protein precipitation for my sample preparation. Can this be improved to reduce ion suppression?
While protein precipitation is a quick and easy method, it is often insufficient for removing phospholipids, which are a major source of ion suppression.[1] To improve your sample preparation, consider incorporating a phospholipid removal step after protein precipitation. This can be achieved using specialized phospholipid removal plates or cartridges.[1][9] Alternatively, more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly effective at cleaning up the sample.[2][10]
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize ion suppression for LPA 16:0 analysis in plasma?
Liquid-liquid extraction (LLE) under acidic conditions is a widely used and effective method for extracting LPAs from plasma while minimizing interferences.[6][11] Acidification of the sample (e.g., with HCl or citric acid buffer) helps to protonate the phosphate (B84403) group of LPA, improving its extraction into an organic solvent like butanol.[6][11][12] This process effectively separates LPAs from many other plasma components. Solid-phase extraction (SPE) is another excellent technique for enriching LPAs and removing interfering substances.[10]
Q2: Can my choice of chromatographic column and mobile phase impact ion suppression?
Absolutely. Optimizing your chromatography is a critical step in separating LPA 16:0 from co-eluting, suppression-inducing matrix components.[2][13] Reversed-phase columns, such as a C18, are commonly used for LPA analysis.[5][6][14] Modifying the gradient elution program by using a shallower gradient can enhance the resolution between your analyte and interfering compounds.[1] The use of hydrophilic-interaction chromatography (HILIC) can also be beneficial as it may provide a different selectivity and allow for the co-elution of the analyte and its internal standard, which is important for compensating for matrix effects.[11]
Q3: I've heard about the in-source conversion of other lipids to LPA. Is this a real concern and how can I prevent it?
Yes, the artificial conversion of lysophosphatidylcholine (B164491) (LPC) to LPA in the electrospray ion source is a documented phenomenon that can lead to an overestimation of LPA levels.[8] To avoid this, it is crucial to chromatographically separate LPA from LPC before detection by the mass spectrometer.[8] An effective HPLC method will ensure that LPA and LPC elute at different retention times, preventing the in-source conversion of LPC from interfering with the accurate quantification of LPA.
Q4: Should I use an internal standard for LPA 16:0 analysis?
Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and is considered the gold standard for quantitative LC-MS analysis.[7] A SIL-IS, such as ¹³C₁₆-LPA 16:0, has nearly identical chemical and physical properties to the analyte.[5] It will therefore co-elute and experience the same degree of ion suppression, allowing for a reliable correction of the signal and leading to more accurate and precise quantification.[2][7]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for LPA 16:0 from Plasma
This protocol is adapted from established methods for the extraction of LPAs from biological fluids.[11]
-
Sample Preparation: To 75 µL of EDTA plasma, add 20 ng of LPA 17:0 (or another suitable non-endogenous LPA as an internal standard).[11]
-
Acidification: Add 400 µL of an acidic buffer (e.g., 30 mmol/L citric acid and 40 mmol/L disodium (B8443419) hydrogen phosphate, pH 4.0).[11]
-
Extraction: Add 1 mL of 1-butanol (B46404) and 500 µL of water-saturated 1-butanol. Vortex vigorously for 2 minutes.[11]
-
Phase Separation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 200 µL of a suitable solvent (e.g., ethanol (B145695) or mobile phase) for LC-MS analysis.[11]
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the recovery of LPA 16:0, which is indicative of the reduction in ion suppression.
| Sample Preparation Method | Matrix | Analyte | Recovery Rate | Reference |
| Acidified 1-Butanol LLE | Saliva | LPA 16:0 | >70% | [12] |
| SPE | Control Mixture | LPA 16:0 | 74-94% | [10] |
Visualizations
Troubleshooting Workflow for Low LPA 16:0 Signal
Caption: Troubleshooting workflow for low LPA 16:0 signal intensity.
Experimental Workflow for LPA 16:0 Analysis
Caption: General experimental workflow for LPA 16:0 analysis by LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ovid.com [ovid.com]
- 12. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
dealing with adduct formation of 1-palmitoyl-sn-glycerol 3-phosphate in ESI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ESI-MS analysis of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0), with a specific focus on managing adduct formation.
Frequently Asked Questions (FAQs)
Q1: What is adduct formation in ESI-MS and why is it a concern for LPA 16:0 analysis?
A1: Adduct formation is a process where the target analyte molecule associates with other ions present in the sample or mobile phase during electrospray ionization (ESI). For LPA 16:0, which is typically analyzed in negative ion mode as the deprotonated molecule [M-H]⁻, common adducts include those with sodium [M+Na-2H]⁻ and potassium [M+K-2H]⁻. This is a concern because it splits the analyte signal across multiple m/z values, which can reduce the sensitivity for the desired deprotonated molecule, complicate data interpretation, and compromise the accuracy and precision of quantitative analyses.[1][2][3] In some cases, the protonated molecule may be completely absent, with only metal adduct species present.[4]
Q2: What are the most common adducts observed with LPA 16:0 in ESI-MS?
A2: In negative ion mode, LPA 16:0 (Molecular Weight ≈ 410.47) is expected to be detected as the deprotonated ion [M-H]⁻ at approximately m/z 409.5. However, due to contamination, several other adducts are commonly observed. The most prevalent are sodium and potassium adducts. Formate (B1220265) and acetate (B1210297) adducts can also be seen if these are present in the mobile phase.[5][6]
Q3: Can other lipids in my sample interfere with LPA 16:0 analysis?
A3: Yes. It has been reported that lysophosphatidylcholine (B164491) (LPC) and lysophosphatidylserine (B10771985) (LPS) can undergo artificial conversion to LPA at the ion source of the mass spectrometer.[7] This can lead to an overestimation of the endogenous LPA concentration. Therefore, chromatographic separation of LPA from LPC and LPS is essential for accurate quantification.[7]
Q4: What is in-source fragmentation and how does it relate to adducts?
A4: In-source fragmentation (ISF) is the fragmentation of an analyte ion within the ESI source, before it reaches the mass analyzer.[8][9] This occurs when the voltages used to accelerate ions are too high.[8][9] The resulting fragment ions can be mistaken for adducts or other unrelated compounds, complicating the mass spectrum. While distinct from adduct formation, the strategies to optimize the ion source to reduce ISF (e.g., lowering cone or fragmentor voltage) are often performed alongside efforts to control adducts to ensure a clean and interpretable spectrum.[9][10]
Quantitative Data: Common Ions of LPA 16:0
The following table summarizes the calculated mass-to-charge ratios (m/z) for common ions of LPA 16:0 (Monoisotopic Mass ≈ 410.2644) in negative ion mode ESI-MS.
| Ion Species | Formula | Adduct Mass | Calculated m/z | Notes |
| Deprotonated Molecule | [C₁₉H₃₈O₇P]⁻ | -1.0073 | 409.2571 | The desired ion for quantification. |
| Sodium Adduct | [C₁₉H₃₇O₇PNa]⁻ | +21.9820 | 431.2391 | Formed by replacing two protons with one sodium ion. |
| Potassium Adduct | [C₁₉H₃₇O₇PK]⁻ | +37.9559 | 447.2130 | Formed by replacing two protons with one potassium ion. |
| Formate Adduct | [C₁₉H₃₉O₇P+HCOO]⁻ | +44.9982 | 455.2626 | Common when formic acid is used as a mobile phase additive.[5][6] |
| Acetate Adduct | [C₁₉H₃₉O₇P+CH₃COO]⁻ | +59.0133 | 469.2777 | Common when acetic acid or ammonium (B1175870) acetate is used.[11] |
Troubleshooting Guides
This guide provides solutions to common problems encountered during the ESI-MS analysis of LPA 16:0.
Problem 1: High abundance of sodium [M+Na-2H]⁻ and/or potassium [M+K-2H]⁻ adducts.
-
Cause: Contamination of the sample, mobile phase, or LC-MS system with sodium or potassium salts. Glassware, low-purity solvents, and the samples themselves are common sources.[12][13]
-
Solution:
-
Optimize Mobile Phase: Add a volatile salt like ammonium acetate or ammonium formate (0.5-5mM) to the mobile phase.[14][15] The ammonium ions can outcompete sodium and potassium for charge, promoting the formation of the desired [M-H]⁻ ion.
-
Avoid Glassware: Whenever possible, use plastic (e.g., polypropylene) vials and containers for sample and mobile phase preparation to prevent the leaching of sodium and potassium from glass.[1][12]
-
Use High-Purity Reagents: Ensure that water, organic solvents (e.g., acetonitrile, methanol), and mobile phase additives are of the highest LC-MS grade to minimize alkali metal contamination.[1]
-
System Cleaning: If adduct formation is persistent, it may be due to salt buildup in the LC system or mass spectrometer ion source. Flush the entire LC system and clean the ion source according to the manufacturer's instructions.[1]
-
Problem 2: Weak or absent signal for the deprotonated [M-H]⁻ ion.
-
Cause: In addition to signal splitting due to adduct formation, other factors can lead to poor ionization efficiency for the desired ion. These include ion suppression from matrix components, suboptimal mobile phase pH, or incorrect ion source settings.
-
Solution:
-
Address Adduct Formation: First, apply the solutions from Problem 1 to minimize signal splitting.
-
Improve Sample Cleanup: Biological samples contain high concentrations of salts and other molecules that can interfere with ionization.[12] Use a robust sample preparation protocol such as liquid-liquid extraction (e.g., a modified Bligh & Dyer extraction with 0.1 M HCl) or solid-phase extraction (SPE) to remove these interferences.[5]
-
Optimize Ion Source Parameters: Tune the ESI source parameters. Lowering the cone voltage (also called fragmentor or declustering potential) can sometimes reduce the formation of certain adducts and minimize in-source fragmentation, which can indirectly improve the signal of the precursor ion.[9][10]
-
Problem 3: Unidentifiable or unexpected peaks complicating the spectrum.
-
Cause: The spectrum can be complicated by in-source fragmentation of LPA 16:0 or co-eluting lipids, or by the in-source conversion of other lipids like LPC into LPA.[7][8]
-
Solution:
-
Optimize Chromatography: Develop an LC method that effectively separates different lipid classes, particularly ensuring LPA is resolved from LPC and LPS.[7] Hydrophilic interaction liquid chromatography (HILIC) can be effective for separating polar lipid classes.[5][16]
-
Soften Ionization Conditions: Reduce the cone/fragmentor voltage and ion source temperature to minimize in-source fragmentation.[9] This provides gentler ionization, preserving the integrity of the precursor ion.
-
Perform Blank Injections: Inject a solvent blank and a matrix blank (an extract from a sample known not to contain the analyte) to identify peaks originating from the solvent, system contamination, or the sample matrix itself.
-
Visualizations
Caption: Sources of alkali metal contamination leading to adduct formation.
Caption: Troubleshooting workflow for mitigating adduct formation.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Adduct Suppression
This protocol describes the preparation of a mobile phase designed to minimize sodium and potassium adducts.
-
Reagents and Materials:
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile or Methanol
-
Ammonium Acetate (≥99% purity)
-
Polypropylene solvent bottles and measuring cylinders
-
-
Procedure:
-
Prepare a 100 mM stock solution of ammonium acetate by dissolving the appropriate amount in LC-MS grade water in a polypropylene container.
-
For your aqueous mobile phase (Mobile Phase A), add the ammonium acetate stock solution to the LC-MS grade water to achieve a final concentration of 1-5 mM. For example, add 10 mL of 100 mM stock to 990 mL of water for a 1 mM final concentration.
-
Sonicate the mobile phase for 10-15 minutes to degas.
-
Prepare your organic mobile phase (Mobile Phase B) using LC-MS grade solvent. It is often beneficial to add the same concentration of ammonium acetate to the organic phase to maintain consistency.
-
Place the prepared mobile phases in the LC system and thoroughly flush the system before analysis.
-
Protocol 2: Best Practices for Sample Handling
This protocol outlines steps to prevent sample contamination with alkali metals.
-
Materials:
-
Polypropylene autosampler vials with caps
-
Polypropylene microcentrifuge tubes
-
High-purity (LC-MS grade) solvents for sample extraction and reconstitution
-
-
Procedure:
-
Perform all sample preparation steps, including extraction, evaporation, and reconstitution, in polypropylene tubes. Avoid all contact with glass.[1][12]
-
Use high-purity, LC-MS grade solvents for all steps. Be aware that even high-grade solvents can contain trace amounts of metal ions.[12]
-
When performing protein precipitation or liquid-liquid extraction, ensure all reagents are of high purity.
-
After final preparation, transfer the sample to a polypropylene autosampler vial for injection.
-
Minimize sample exposure to dust and other environmental contaminants by keeping tubes and vials capped whenever possible.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. experts.umn.edu [experts.umn.edu]
- 15. support.waters.com [support.waters.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Sensitivity of 1-Palmitoyl-sn-glycerol 3-Phosphate (LPA 16:0) Detection
Welcome to the technical support center for the detection of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting LPA 16:0?
A1: The most prevalent and sensitive methods for the detection and quantification of LPA 16:0 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and fluorescence-based assays using specific probes. LC-MS/MS offers high specificity and sensitivity, allowing for the identification and quantification of different LPA species.[1][2][3][4] Fluorescent probes provide a more high-throughput and less instrument-intensive approach, suitable for measuring total LPA levels.[1][5]
Q2: How can I improve the sensitivity of my LC-MS/MS analysis for LPA 16:0?
A2: To enhance sensitivity in LC-MS/MS analysis, consider the following:
-
Sample Preparation: Utilize a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to efficiently isolate lipids and minimize matrix effects.[6] Acidification of the extraction solvent can improve the recovery of anionic lipids like LPA.[6]
-
Internal Standards: Use a stable isotope-labeled internal standard, such as [(13)C(16)] labeled 16:0 LPA, to correct for sample loss during preparation and for matrix effects.[1][2][7]
-
Chromatography: Employ a suitable reversed-phase column (e.g., C8 or C18) with optimized mobile phases to achieve good separation of LPA species from other lipids.[1][2][3]
-
Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source parameters and use Multiple Reaction Monitoring (MRM) for targeted quantification of LPA 16:0.[3][6]
Q3: What are the key considerations when using fluorescent probes for LPA 16:0 detection?
A3: When using fluorescent probes, consider the following for optimal performance:
-
Probe Selection: Choose a probe that exhibits a significant change in fluorescence intensity upon binding to LPA. Spiroguanidine rhodamine-based probes and probes like DiA have shown good sensitivity.[1][4][5]
-
Solvent System: The choice of solvent is critical as it can affect the probe's fluorescence and the solubility of LPA. A mixture of chloroform (B151607) and DMSO is often used to enhance fluorescence and improve LPA solubility.[1][5]
-
Controls: Always include blank samples (probe only) and positive controls (known concentration of LPA 16:0) to establish a baseline and validate the assay.
-
Interference: Be aware of potential interference from other phospholipids (B1166683) that might interact with the probe.[4]
Q4: Can I use antibody-based methods like ELISA for LPA 16:0 detection?
A4: Yes, competitive ELISA assays are available for the detection of LPA. These assays use an antibody that recognizes LPA. While they can be effective for measuring total LPA levels in complex samples like plasma and serum with minimal sample processing, their specificity for a particular LPA species like 16:0 can vary.[8] It is crucial to check the cross-reactivity of the antibody with other LPA species.
Troubleshooting Guides
LC-MS/MS Detection of LPA 16:0
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal/Poor Sensitivity | Inefficient extraction. | Optimize your lipid extraction protocol. Consider using an acidic extraction method to improve recovery of acidic lipids like LPA.[6] |
| Ion suppression from matrix components. | Improve sample cleanup. Use a stable isotope-labeled internal standard to normalize the signal.[7] Dilute the sample to reduce matrix effects. | |
| Suboptimal MS parameters. | Optimize ESI source conditions (e.g., spray voltage, gas flow, temperature). Fine-tune MRM transitions and collision energies for LPA 16:0. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate analytical column or mobile phase. | Use a C8 or C18 column suitable for lipid analysis. Optimize the mobile phase composition and gradient to improve peak shape.[3] |
| Column contamination. | Implement a column wash step between samples. If contamination is severe, replace the column. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from previous injections. | Implement a thorough needle wash protocol. Inject a blank solvent run to check for carryover. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Ensure mobile phases are freshly prepared and properly mixed. |
Fluorescent Probe-Based Detection of LPA 16:0
| Issue | Potential Cause | Troubleshooting Steps |
| Low Fluorescence Signal | Incorrect excitation/emission wavelengths. | Verify the optimal excitation and emission wavelengths for your specific fluorescent probe.[1] |
| Low probe concentration. | Optimize the concentration of the fluorescent probe. | |
| Quenching of fluorescence. | Ensure the solvent system is appropriate and free of quenching agents. | |
| High Background Fluorescence | Autofluorescence of the sample matrix or plate. | Use black-walled, clear-bottom microplates to minimize background.[9] Run a blank sample (without the probe) to measure background autofluorescence. |
| Probe aggregation. | Optimize the solvent system and probe concentration to prevent aggregation in the absence of LPA. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| LPA solubility issues. | Ensure LPA is fully dissolved in the chosen solvent system. Adding DMSO can improve solubility.[1][5] | |
| Photobleaching of the probe. | Minimize exposure of the probe and samples to light. | |
| Non-linear Standard Curve | Saturation of the probe. | Extend the concentration range of your standards to find the linear range. |
| Inaccurate standard concentrations. | Prepare fresh LPA standards and verify their concentration. |
Quantitative Data Summary
The following table summarizes the reported sensitivity for different LPA 16:0 detection methods.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| LC-MS/MS | fmol level | ~10 femtomoles | Not specified | [1][2][10] |
| Fluorescent Probe (Spiroguanidine Rhodamine) | 0.512 µM | Not specified | Up to 5 µM | [5] |
| Fluorescent Probe (DiA) | Not specified | Not specified | 0.5 - 25 µM | [4] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of LPA 16:0
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and samples.
-
Lipid Extraction (Modified Bligh-Dyer Method) [1][2]
-
To a 100 µL plasma sample, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol (B129727).
-
Add a known amount of [(13)C(16)] labeled 16:0 LPA as an internal standard.
-
Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase).
-
-
LC Separation [3]
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate the column.
-
-
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition for LPA 16:0: Precursor ion (m/z 409.2) to a specific product ion (e.g., m/z 153.0 or m/z 79.0).
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the labeled LPA 16:0.
-
Data Analysis: Quantify LPA 16:0 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LPA 16:0.
-
Detailed Methodology for Fluorescent Probe-Based Detection of LPA 16:0
This protocol uses a spiroguanidine rhodamine probe as an example.[1][5]
-
Preparation of Reagents
-
LPA 16:0 Standard Stock Solution: Prepare a 1 mM stock solution of LPA 16:0 in methanol.
-
Fluorescent Probe Stock Solution: Prepare a 1 mM stock solution of the spiroguanidine rhodamine probe in chloroform.
-
Solvent System: Prepare a 95:5 (v/v) mixture of chloroform:DMSO.
-
-
Assay Procedure
-
Prepare a series of LPA 16:0 standards by serial dilution of the stock solution in methanol.
-
In a microplate well or cuvette, add an aliquot of the LPA 16:0 standard or your sample.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid in the chloroform:DMSO solvent system.
-
Add the fluorescent probe to each well to a final concentration of 5 µM.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader or fluorometer with excitation at ~550 nm and emission at ~570 nm.
-
-
Data Analysis
-
Subtract the fluorescence intensity of the blank (probe only) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of LPA 16:0 in your samples by interpolating their fluorescence intensity on the standard curve.
-
Visualizations
LPA 16:0 Signaling Pathway
Caption: LPA 16:0 signaling through G protein-coupled receptors.
General Experimental Workflow for LPA 16:0 Detection
Caption: General workflow for LPA 16:0 detection.
References
- 1. Spiroguanidine rhodamines as fluorogenic probes for lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. euncl.org [euncl.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LPA 16:0)?
A1: this compound, also known as LPA 16:0, is a bioactive lysophospholipid. It consists of a glycerol (B35011) backbone with a palmitic acid chain at the sn-1 position and a phosphate (B84403) group at the sn-3 position. LPA 16:0 is an important signaling molecule that can influence a wide range of cellular processes by activating specific G protein-coupled receptors (GPCRs) on the cell surface.
Q2: What are the primary challenges when working with LPA 16:0?
A2: The primary challenge when working with LPA 16:0 is its low aqueous solubility and tendency to form micelles or aggregates in solution. This can affect its bioavailability and activity in cell-based assays. Careful consideration of solvent choice and handling procedures is crucial for obtaining reliable and reproducible experimental results.
Q3: How should I store LPA 16:0?
A3: LPA 16:0 should be stored as a solid at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
Issue 1: LPA 16:0 is not dissolving properly.
Possible Cause: LPA 16:0 has poor solubility in aqueous solutions and may require specific solvents or techniques to fully dissolve.
Solutions:
-
For Organic Solvents:
-
DMSO: LPA 16:0 can be dissolved in DMSO at a concentration of approximately 2.5 mg/mL.[1] It is recommended to use ultrasonic agitation and gentle warming to aid dissolution. Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact solubility.[1]
-
Ethanol (B145695): LPA 16:0 is soluble in ethanol.
-
Methanol: Stock solutions of LPA can be prepared in methanol.[2] To prevent aggregation, it is recommended to first evaporate the solvent to create a thin film of the lipid before reconstituting it in methanol.[2]
-
-
For Aqueous Solutions (for biological assays):
-
Use of a Carrier Protein: Due to its poor water solubility, it is highly recommended to complex LPA 16:0 with fatty acid-free bovine serum albumin (BSA) for aqueous applications. This improves solubility and prevents the formation of micelles, ensuring a more consistent delivery to cells in culture.
-
Issue 2: I am observing inconsistent or no biological activity in my cell-based assays.
Possible Cause 1: The LPA 16:0 may have formed aggregates or micelles in your aqueous media, reducing its effective concentration and ability to interact with cell surface receptors.
Solution:
-
Prepare an LPA-BSA Complex: Complexing LPA 16:0 with fatty acid-free BSA is the standard method for preparing aqueous solutions for cell-based experiments. The BSA acts as a carrier, preventing aggregation and ensuring that the LPA remains in a monomeric state, which is the active form for receptor binding.
Possible Cause 2: The stock solution of LPA 16:0 may have degraded.
Solution:
-
Proper Storage: Ensure that your LPA 16:0, both in solid form and in solution, is stored correctly at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
Quantitative Data Summary
| Property | Value | Reference |
| Solubility in DMSO | ~2.5 mg/mL (requires sonication & warming) | --INVALID-LINK--[1] |
| Solubility in Ethanol | Soluble | |
| Solubility in Water | Poorly soluble | |
| Critical Micelle Concentration (CMC) | 0.540 mM in water at 25°C | --INVALID-LINK--[3] |
Experimental Protocols
Protocol 1: Preparation of an LPA 16:0 Stock Solution in an Organic Solvent
-
Weigh the desired amount of LPA 16:0 powder in a sterile glass vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
To aid dissolution, sonicate the solution in a water bath for 5-10 minutes and gently warm to 37°C.
-
Visually inspect the solution to ensure that all of the solid has dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an LPA 16:0-BSA Complex for Aqueous Solutions
-
Prepare a Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in phosphate-buffered saline (PBS) or your desired cell culture medium to a final concentration of 10% (w/v).
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
-
Prepare an LPA 16:0 Stock Solution in Ethanol:
-
Prepare a 1 mM stock solution of LPA 16:0 in 100% ethanol.
-
-
Complexation Procedure:
-
In a sterile tube, add the desired volume of the 10% fatty acid-free BSA solution.
-
While gently vortexing the BSA solution, slowly add the ethanolic LPA 16:0 stock solution to achieve the desired final concentration. The final concentration of ethanol in the medium should be kept low (typically <0.1%) to avoid solvent toxicity.
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complex to form.
-
This LPA-BSA complex solution is now ready for use in your cell-based assays.
-
Visualizations
Caption: Workflow for the solubilization of LPA 16:0.
Caption: Simplified LPA 16:0 signaling pathway.
References
Technical Support Center: 1-Palmitoyl-sn-glycerol 3-Phosphate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0). Our goal is to help you avoid contamination and obtain reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound experiments?
A1: Contamination in experiments involving this compound can arise from several sources. The most common include:
-
Plasticizers: Leaching of plasticizers, such as phthalates, from plastic labware (e.g., microcentrifuge tubes, pipette tips, and plates) is a significant source of contamination in lipidomic analyses. These compounds can interfere with mass spectrometry analysis and may even be misidentified as lipids.
-
Bacterial/Fungal Contamination: Microorganisms can metabolize lipids, altering the concentration of LPA in your samples. This is particularly a concern in cell culture experiments.
-
Cross-Contamination: Residue from previously processed samples or other lipids in the lab can contaminate new samples. This can occur through shared glassware, instruments, or improper handling techniques.
-
Chemical Contamination: Impurities in solvents, reagents, or even from the laboratory environment (e.g., dust) can introduce contaminants. The degradation of solvents like chloroform (B151607) can produce acidic byproducts that may degrade lipids.
-
Endogenous Enzyme Activity: In biological samples, endogenous enzymes like autotaxin can continue to produce or degrade LPA after sample collection if not properly inhibited.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. Here are the recommended storage conditions:
-
Solid Form: When in solid or powder form, it should be stored in a glass container at -20°C or lower for long-term stability. For this compound, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.[1]
-
In Organic Solvent: If dissolved in an organic solvent, store the solution in a glass vial with a Teflon-lined cap at -20°C or below. It is advisable to overlay the solution with an inert gas like nitrogen or argon to prevent oxidation. Avoid using plastic containers for storage in organic solvents, as this can lead to plasticizer contamination.[1]
-
Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution on ice. Avoid repeated freeze-thaw cycles of aqueous solutions. For biological samples like plasma, keeping the whole blood on ice after collection and adding an autotaxin inhibitor to the plasma can prevent LPA degradation.
Q3: Can I use plastic labware when working with this compound?
A3: It is strongly recommended to avoid plastic labware whenever possible, especially when working with organic solvents. Plasticizers can leach from polypropylene (B1209903) and other plastics, leading to significant contamination that can interfere with sensitive analytical methods like mass spectrometry. Whenever feasible, use glass pipettes, syringes, and vials. If plasticware is unavoidable, consider pre-washing it with the solvent you will be using to minimize leachable contaminants.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Inconsistent dose-response curves.
-
Unexpected cell behavior or morphology changes.
| Potential Cause | Troubleshooting Steps |
| Contamination of LPA Stock Solution | Prepare a fresh stock solution of this compound. Ensure the solvent is of high purity and the storage container is glass. |
| Plasticizer Contamination | Switch to glass labware for all steps involving organic solvents. If using plastic plates for cell culture, be aware of potential leaching and run appropriate vehicle controls. |
| Bacterial/Fungal Contamination | Regularly test cell cultures for microbial contamination. Use sterile techniques and appropriate antibiotics if necessary. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique to seed an equal number of cells in each well. |
Issue 2: High Background or Low Signal in Receptor Binding Assays
Symptoms:
-
High non-specific binding, obscuring the specific binding signal.
-
Weak or no specific binding detected.
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | - Reduce the concentration of the radioligand. - Decrease the amount of membrane protein used in the assay. - Optimize incubation time and temperature; shorter times may reduce non-specific binding. - Add bovine serum albumin (BSA) to the assay buffer to block non-specific sites. - Increase the number and volume of wash steps with ice-cold buffer. |
| Low Specific Binding Signal | - Confirm the presence and activity of the receptor in your membrane preparation. - Check the purity and specific activity of your radioligand. - Ensure the incubation time is sufficient to reach equilibrium. - Optimize the assay buffer composition (pH, ionic strength). |
| Degradation of LPA Ligand | Prepare fresh LPA solutions for each experiment. Avoid repeated freeze-thaw cycles. |
Issue 3: Artifacts and Variability in LC-MS/MS Quantification
Symptoms:
-
Ghost peaks or unexpected peaks in the chromatogram.
-
Poor peak shape (fronting, tailing, or splitting).
-
Shifting retention times.
-
Ion suppression or enhancement.
| Potential Cause | Troubleshooting Steps |
| Plasticizer Contamination | Use glass autosampler vials and avoid plastic pipette tips when handling the final extract. Pre-rinse all glassware with high-purity solvent. |
| Matrix Effects (Ion Suppression/Enhancement) | - Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). - Optimize the chromatographic separation to resolve LPA from interfering matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte. |
| In-source Fragmentation or Adduct Formation | Optimize the ion source parameters (e.g., temperature, voltages). Ensure the mobile phase composition is appropriate to promote the desired ionization and minimize unwanted adducts. |
| LPA Degradation During Extraction | Keep samples on ice throughout the extraction process. Use extraction methods that minimize exposure to harsh acidic or basic conditions, which can cause hydrolysis. |
| Column Contamination | Use a guard column and flush the column regularly. If contamination is suspected, follow the manufacturer's instructions for column cleaning. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Solid/Powder | -80°C | Up to 6 months[1] | Glass vial | Allow to warm to room temperature before opening to prevent condensation. |
| -20°C | Up to 1 month[1] | Glass vial | ||
| In Organic Solvent | -20°C or below | Up to 9 months[1] | Glass vial with Teflon-lined cap | Overlay with an inert gas (e.g., nitrogen, argon) to prevent oxidation. |
| Aqueous Solution | On Ice (2-8°C) | Use immediately | Glass or appropriate low-binding plastic | Avoid repeated freeze-thaw cycles. Preparation of fresh solutions is highly recommended. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture Media for LC-MS/MS Analysis
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.1 M Hydrochloric acid (HCl)
-
Stable isotope-labeled LPA internal standard (e.g., 17:0 LPA)
-
Glass centrifuge tubes
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
Methodology:
-
Sample Collection: Collect the cell culture medium into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the medium.
-
Protein Precipitation and Lipid Extraction:
-
Add 2 volumes of ice-cold methanol to the sample.
-
Vortex thoroughly for 1 minute.
-
Add 1 volume of chloroform and vortex for 1 minute.
-
Add 1 volume of 0.1 M HCl and vortex for 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1 v/v).
Visualizations
Caption: Workflow for LPA Extraction and Analysis.
Caption: Troubleshooting Logic for Inconsistent Results.
Caption: Simplified LPA Signaling Pathway.
References
Technical Support Center: 1-Palmitoyl-sn-glycerol 3-Phosphate (LPA 16:0) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of LPA 16:0?
A1: The most prevalent and sensitive method for quantifying LPA species, including LPA 16:0, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high selectivity and sensitivity, allowing for the detection of LPA 16:0 at low concentrations in various biological matrices.[1][2]
Q2: Why is chromatographic separation critical for accurate LPA 16:0 measurement?
A2: Chromatographic separation, typically using HPLC or UPLC, is crucial to distinguish LPA 16:0 from other structurally similar lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC).[3][4] LPC can interfere with LPA measurement by generating LPA-like signals in the mass spectrometer's ion source, leading to artificially elevated LPA levels.[3][5] Without proper separation, reported LPA concentrations can be up to 50 times higher than the actual endogenous levels.[3]
Q3: What are the key parameters to consider during method validation for an LPA 16:0 assay?
A3: Key validation parameters include:
-
Limit of Quantification (LOQ): The lowest concentration of LPA 16:0 that can be reliably quantified.
-
Linearity and Dynamic Range: The concentration range over which the assay response is proportional to the analyte concentration.
-
Accuracy and Precision: Intra- and inter-day assessments of how close the measured values are to the true value and to each other.
-
Specificity and Selectivity: The ability of the method to differentiate and quantify LPA 16:0 in the presence of other sample components.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological sample matrix on the ionization of the analyte.
-
Stability: The stability of LPA 16:0 in the biological matrix under different storage and handling conditions.[6][7]
Q4: How should I store biological samples for LPA 16:0 analysis?
A4: Proper sample handling and storage are critical to prevent artificial changes in LPA levels.[4][8] Stock solutions of LPA 16:0 are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] Biological samples should be processed promptly and stored at -80°C to minimize degradation or artificial generation of LPA.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Artificially High LPA 16:0 Levels | In-source fragmentation of other lysophospholipids (e.g., LPC).[3][5] | Implement or optimize chromatographic separation (HPLC/UPLC) to resolve LPA 16:0 from interfering lipids before MS detection.[3][4] |
| Artificial generation of LPA during sample handling and processing.[8] | Minimize sample incubation times at room temperature. Use validated extraction methods that do not promote LPA formation.[8] | |
| Low Extraction Recovery | Suboptimal extraction solvent or pH. | For liquid-liquid extraction with 1-butanol (B46404), acidification of the solvent can significantly improve the recovery of LPA 16:0.[1] The Bligh & Dyer method with added acid is also effective.[9] |
| Analyte loss during solvent evaporation steps. | Optimize evaporation conditions (e.g., temperature, nitrogen flow rate). | |
| Poor Peak Shape in Chromatography | Inappropriate column or mobile phase. | Evaluate different columns (e.g., C8, C18, HILIC) and optimize the mobile phase composition, including additives like formic acid or ammonium (B1175870) formate, to improve peak shape.[1][9][10] |
| High Signal Carryover | Adsorption of LPA to surfaces in the autosampler or LC system. | Optimize wash conditions for the injection valve and syringe. Using solvents like ethanol (B145695) followed by methanol/water mixtures can effectively reduce carryover.[1] |
| Inconsistent Results/Poor Reproducibility | Sample instability due to repeated freeze-thaw cycles. | Aliquot samples after collection to avoid multiple freeze-thaw cycles.[6] |
| Inconsistent sample collection and processing procedures.[8] | Standardize all sample handling steps, from collection to extraction. |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS-based LPA 16:0 assays from published literature.
Table 1: Limits of Quantification and Dynamic Ranges
| Biological Matrix | LPA Species | Limit of Quantification (LOQ) | Dynamic Range | Reference |
| Saliva | LPA 16:0 | 1 ng/mL | 1-200 ng/mL | [1] |
| Gingival Crevicular Fluid (GCF) | LPA 16:0 | 10 ng/mL | 10-500 ng/mL | [1] |
| In vitro cell media | LPA 16:0 | ~10 femtomoles | 10 fmol - 1 pmol | [2] |
| Plasma | Multiple LPAs | Not specified | 0.5–25 µM | [5] |
Table 2: Example of Intra- and Inter-Day Precision and Accuracy
| Matrix | QC Level (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Accuracy (% Bias) | Reference |
| Saliva | 3 | 5.2 | 7.8 | -3.3 | -1.7 | [1] |
| Saliva | 20 | 3.1 | 4.5 | 1.5 | 2.5 | [1] |
| Saliva | 150 | 2.5 | 3.9 | 2.0 | 3.3 | [1] |
| GCF | 20 | 6.1 | 8.2 | -2.5 | -0.5 | [1] |
| GCF | 50 | 4.3 | 5.9 | 3.0 | 4.0 | [1] |
| GCF | 400 | 3.2 | 4.8 | 1.3 | 2.8 | [1] |
Experimental Protocols
Protocol 1: LPA 16:0 Extraction from Saliva using Liquid-Liquid Extraction
This protocol is adapted from a method for quantifying LPA species in human saliva.[1]
-
Sample Preparation:
-
Thaw frozen saliva samples on ice.
-
Vortex to ensure homogeneity.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet debris.
-
-
Internal Standard Addition:
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard (e.g., LPA 17:0).
-
-
Extraction:
-
Add 500 µL of acidified 1-butanol (1-butanol with 1% 1N HCl).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol/water mixture).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Analysis Workflow
This protocol outlines a general workflow for the analysis of LPA 16:0.
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is commonly used (e.g., Macherey-Nagel NUCLEODUR® C8 Gravity, 125mm × 2.0mm ID).[1]
-
Mobile Phase A: Methanol/water (e.g., 75/25 v/v) with additives like 0.5% formic acid and 5mM ammonium formate.[1]
-
Mobile Phase B: Methanol/water (e.g., 99/0.5 v/v) with the same additives.[1]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[1]
-
Gradient: A gradient elution is employed, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for LPA analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for LPA 16:0 and the internal standard. For LPA 16:0, a common transition is m/z 409 -> 153.
-
Visualizations
References
- 1. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Challenges and Inconsistencies in Using Lysophosphatidic Acid as a Biomarker for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Optimizing Liposome Preparation with 1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0)
Welcome to the technical support center for optimizing liposome (B1194612) formulations containing 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful liposome preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (LPA 16:0) in liposome formulations?
A1: this compound (LPA 16:0) is a bioactive lysophospholipid that can be incorporated into liposomes for several reasons. Primarily, it can serve as a signaling molecule in drug delivery systems, targeting specific cellular pathways.[1][2][3] Additionally, its conical shape and negative charge can influence the physical properties of the liposome bilayer, such as fluidity, stability, and drug encapsulation efficiency.[4]
Q2: What are the key challenges when incorporating LPA 16:0 into liposomes?
A2: The main challenges include liposome aggregation due to the negative charge of LPA, potential chemical instability of the lipid, and achieving consistent encapsulation efficiency.[][6][7] Controlling the final size distribution and preventing leakage of encapsulated contents are also critical considerations.[8]
Q3: How does the concentration of LPA 16:0 affect liposome properties?
A3: Increasing the molar ratio of LPA 16:0 can lead to a higher negative surface charge (zeta potential), which can prevent aggregation through electrostatic repulsion.[7] However, excessive concentrations might destabilize the bilayer, leading to increased permeability and potential leakage of the encapsulated drug. Finding the optimal concentration is crucial for balancing stability and desired biological activity.
Q4: What is the recommended storage condition for liposomes containing LPA 16:0?
A4: To minimize lipid hydrolysis and maintain stability, it is recommended to store LPA-containing liposomes at 4°C.[8] For long-term storage, freezing at -80°C after cryoprotection may be an option, though freeze-thaw cycles should be minimized as they can disrupt liposome integrity.[9] The stability is also dependent on the overall lipid composition and the storage buffer.
Q5: Which analytical techniques are essential for characterizing LPA-containing liposomes?
A5: Essential characterization techniques include Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.[10][11] Cryo-transmission electron microscopy (Cryo-TEM) can be used to visualize the morphology of the liposomes. High-performance liquid chromatography (HPLC) is often used to quantify the amount of LPA incorporated and to determine the encapsulation efficiency of the drug.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Liposome Aggregation or Precipitation | 1. Insufficient Surface Charge: The repulsive forces between liposomes are too weak. 2. High Ionic Strength of Buffer: Salts in the buffer can shield the surface charge, leading to aggregation.[10] 3. Inappropriate pH: The pH of the buffer may be affecting the charge of the lipids. | 1. Optimize LPA 16:0 Concentration: Gradually increase the molar percentage of LPA 16:0 to enhance electrostatic repulsion. 2. Reduce Salt Concentration: Use a buffer with lower ionic strength. 3. Adjust pH: Ensure the buffer pH is in a range that maintains a stable negative charge on the liposomes (typically pH 6.5-7.5).[10] |
| Low Drug Encapsulation Efficiency | 1. Suboptimal Lipid Composition: The overall lipid mixture may not be conducive to retaining the specific drug. 2. Inefficient Hydration: The lipid film may not be fully hydrated, leading to poor liposome formation.[12] 3. Passive Loading Inefficiency: For hydrophilic drugs, passive entrapment can be inefficient.[13] | 1. Incorporate Cholesterol: Add cholesterol (up to 30 mol%) to increase bilayer rigidity and stability.[14] 2. Optimize Hydration: Hydrate the lipid film above the phase transition temperature (Tc) of the main lipid components and vortex thoroughly.[8] 3. Use Active Loading: If applicable for the drug, employ active loading techniques to achieve a higher encapsulation efficiency.[15] |
| High Polydispersity Index (PDI) / Inconsistent Size | 1. Ineffective Size Reduction Method: The chosen method (e.g., sonication, extrusion) may not be optimized. 2. Aggregation Post-Sizing: Liposomes may be aggregating after the size reduction step. 3. Presence of Bubbles or Contaminants: Air bubbles or other particles can interfere with DLS measurements.[16] | 1. Optimize Extrusion: Ensure the liposome suspension is passed through the extruder membrane a sufficient number of times (e.g., 11-21 passes).[10] 2. Check for Aggregation Causes: Refer to the "Liposome Aggregation" section of this guide. 3. Degas the Sample: Gently degas the sample before DLS measurement to remove bubbles.[16] |
| Drug Leakage During Storage | 1. Bilayer Instability: The liposome membrane is not stable enough to retain the encapsulated drug. 2. Lipid Oxidation or Hydrolysis: Chemical degradation of the lipids can compromise membrane integrity.[][17] 3. Inappropriate Storage Temperature: Storing at temperatures above the Tc can increase membrane fluidity and leakage.[8] | 1. Increase Cholesterol Content: This will decrease the permeability of the bilayer.[18] 2. Use High-Purity Lipids: Work with high-quality lipids and consider preparing liposomes in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation.[19] 3. Store at 4°C: Store the liposome suspension in a refrigerator.[8] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of LPA-Containing Liposomes by Thin-Film Hydration followed by Extrusion
This method is widely used for producing unilamellar vesicles with a controlled size.[10]
Materials:
-
This compound (LPA 16:0)
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol (optional)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of LPA 16:0, DPPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tc) of the lipids (e.g., 45-50°C for DPPC). This will create a thin, uniform lipid film on the flask wall.[9]
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer (pre-heated to above the Tc of the lipids) to the flask. The volume will determine the final lipid concentration. Vortex the flask to detach the lipid film, which will result in a suspension of multilamellar vesicles (MLVs).[8]
-
Extrusion: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a uniform size.[10]
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Characterization of Liposome Size and Zeta Potential
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Size Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
Zeta Potential Measurement: Use the same instrument, equipped with an electrode-containing cuvette, to measure the zeta potential, which indicates the surface charge of the liposomes.
Visualizations
Caption: Workflow for preparing and characterizing LPA-containing liposomes.
Caption: Decision tree for troubleshooting liposome aggregation.
Caption: Overview of LPA's interaction with cell surface receptors.[1][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 18. scispace.com [scispace.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1- vs. 2-Palmitoyl-sn-Glycerol 3-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two positional isomers of lysophosphatidic acid (LPA): 1-palmitoyl-sn-glycerol 3-phosphate (1-P-GPA) and 2-palmitoyl-sn-glycerol 3-phosphate (2-P-GPA). This analysis is supported by available experimental data to aid researchers in understanding the distinct roles these signaling lipids play in cellular processes.
Introduction
Lysophosphatidic acid is a critical signaling phospholipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival. Its effects are mediated through a family of six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆. The position of the single acyl chain on the glycerol (B35011) backbone significantly influences the molecule's chemical stability and its interaction with these receptors, leading to differential biological outcomes. This compound features the palmitoyl (B13399708) chain at the sn-1 position, while 2-palmitoyl-sn-glycerol 3-phosphate has it at the sn-2 position. A crucial chemical distinction is the inherent instability of the 2-acyl isomer, which can spontaneously undergo acyl migration to the more thermodynamically stable 1-acyl position. This has historically made the study of 2-P-GPA challenging.
Comparative Biological Activity
The primary difference in the biological activity of 1-P-GPA and 2-P-GPA lies in their selectivity and potency towards the various LPA receptors. While 1-acyl-LPAs are generally considered to be agonists for all LPA receptors, certain receptors exhibit a preference for the 2-acyl isomer.
Data Presentation
The following table summarizes the known receptor selectivity and activity of the two isomers. It is important to note that direct, head-to-head quantitative comparisons of the palmitoyl (16:0) species across all six receptors are limited in the literature. Much of the understanding of 2-acyl-LPA activity is derived from studies using unsaturated acyl chains.
| Feature | This compound (1-P-GPA) | 2-Palmitoyl-sn-glycerol 3-phosphate (2-P-GPA) |
| Chemical Stability | Thermodynamically stable | Prone to spontaneous acyl migration to the sn-1 position |
| LPA₁ Receptor Activity | Agonist | Likely a weak agonist or less potent than 1-P-GPA |
| LPA₂ Receptor Activity | Agonist | Likely a weak agonist or less potent than 1-P-GPA |
| LPA₃ Receptor Activity | Agonist | Preferred agonist , particularly with unsaturated acyl chains[1] |
| LPA₄ Receptor Activity | Agonist | Activity not well-characterized |
| LPA₅ Receptor Activity | Agonist | Activity not well-characterized |
| LPA₆ Receptor Activity | Agonist | Shows higher activity compared to 1-acyl-LPA[2] |
Signaling Pathways
Both 1-P-GPA and 2-P-GPA exert their effects by activating LPA receptors, which in turn couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The primary G proteins involved are Gαi/o, Gαq/11, Gα12/13, and Gαs. The specific G protein activated depends on the receptor subtype and the cellular context.
Caption: Generalized LPA receptor signaling pathway for 1-P-GPA and 2-P-GPA.
Experimental Protocols
The biological activities of LPA isomers are typically assessed using in vitro functional assays that measure downstream signaling events upon receptor activation. The two most common methods are the Calcium Mobilization Assay and the GTPγS Binding Assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gαq/11-coupled receptors.
Protocol:
-
Cell Culture: Cells stably or transiently expressing a specific LPA receptor (e.g., HEK293 or CHO cells) are seeded in 96-well or 384-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.
-
Compound Addition: The LPA isomers (1-P-GPA or 2-P-GPA) are added to the wells at various concentrations.
-
Signal Detection: A fluorescence plate reader (e.g., FLIPR) measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: The dose-response curves are plotted to determine the potency (EC₅₀) and efficacy (Emax) of each isomer.
References
1-palmitoyl-sn-glycerol 3-phosphate vs. lysophosphatidic acid in cell signaling
An Objective Comparison of 1-palmitoyl-sn-glycerol 3-phosphate and Other Lysophosphatidic Acid Variants in Cellular Activation, Receptor Interaction, and Downstream Signaling Pathways.
Introduction
Lysophosphatidic acid (LPA) is a class of bioactive glycerophospholipids that acts as a potent signaling molecule in a wide range of biological processes, including cell proliferation, migration, survival, and inflammation. The general structure of LPA consists of a glycerol (B35011) backbone, a phosphate (B84403) headgroup, and a single acyl chain. While often referred to generically, the specific identity of this acyl chain, as well as its position on the glycerol backbone, gives rise to a variety of LPA species with distinct signaling properties.
This compound is a specific species of LPA where the acyl chain is a saturated 16-carbon palmitoyl (B13399708) group attached at the sn-1 position. This guide provides a comparative analysis of this compound and other LPA species, focusing on how variations in the acyl chain (e.g., saturation and length) and its position (sn-1 vs. sn-2) influence receptor binding, downstream signaling cascades, and ultimate cellular responses. This information is critical for researchers and drug development professionals seeking to understand the nuanced roles of different LPA species in health and disease.
Comparative Analysis of LPA Species in Cell Signaling
The biological activity of different LPA species is primarily dictated by their affinity and efficacy at the six known G protein-coupled LPA receptors (LPAR1-6).[1][2] These receptors couple to various G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a complex network of downstream signaling events.[1][3]
Receptor Selectivity and Activation
The structure of the acyl chain significantly influences which LPA receptor is preferentially activated.
-
Saturated vs. Unsaturated Acyl Chains: LPA species with saturated fatty acids, such as 1-palmitoyl-LPA (16:0), and those with unsaturated fatty acids, like 1-oleoyl-LPA (18:1) or 1-arachidonoyl-LPA (20:4), exhibit different receptor activation profiles. While LPAR1 and LPAR2 show broad specificity for LPA species with both saturated and unsaturated fatty acids, other receptors display a clearer preference.[4] For instance, LPAR3 is more potently activated by LPA species containing unsaturated fatty acids.[3][4] Non-EDG family receptors like LPAR4, LPAR5, and LPAR6 also show a preference for unsaturated LPA species.[4]
-
sn-1 vs. sn-2 Acyl Position: The position of the acyl chain also plays a crucial role in receptor selectivity. While most naturally occurring LPA is the sn-1 isomer, the sn-2 isomer can be formed and has distinct biological activities. LPAR3 and LPAR6 are more potently activated by sn-2 acyl LPA species.[5][6]
The following table summarizes the receptor selectivity for various LPA species.
| LPA Species | Receptor(s) Activated | G Protein(s) Coupled | Downstream Signaling Pathways | Cellular Responses |
| 1-palmitoyl-LPA (16:0) | LPAR1, LPAR2, LPAR5 | Gαi/o, Gαq/11, Gα12/13 | PI3K/AKT, MAPK, Rho | Cell Survival, Proliferation |
| 1-oleoyl-LPA (18:1) | LPAR1, LPAR2, LPAR3, LPAR4, LPAR5, LPAR6 | Gαi/o, Gαq/11, Gα12/13, Gαs | PLC, MAPK, Rho, cAMP | Proliferation, Migration, Cytoskeletal Rearrangement |
| 1-arachidonoyl-LPA (20:4) | LPAR1, LPAR2, LPAR3, LPAR5, LPAR6 | Gαi/o, Gαq/11, Gα12/13 | p38 MAPK, Rho/Rac1 | Actin Reorganization, Migration |
| sn-2 acyl LPA | LPAR3, LPAR6 | Gαi/o, Gαq/11 | PLC, MAPK | Proliferation, Migration |
Quantitative Comparison of LPA Species Activity
The potency of different LPA species in eliciting cellular responses can be quantified by measuring their half-maximal effective concentration (EC50) for various signaling events.
| LPA Species | Assay | Cell Line | Receptor(s) | EC50 / Potency | Reference |
| 1-oleoyl-LPA | Calcium Mobilization | MDA MB-231 cells | Endogenous | EC50 ≈ 3 nM | [7] |
| 1-oleoyl-LPA | Inhibition of Forskolin-induced cAMP accumulation | B103 cells | LPAR1 | Potent inhibition | [8] |
| 1-oleoyl-LPA | Inhibition of Forskolin-induced cAMP accumulation | B103 cells | LPAR2, LPAR3 | Less potent than for LPAR1 | [8] |
| 20:4 LPA | p38 Phosphorylation | Macrophages | Endogenous | Significant increase | [4] |
| 18:0 LPA | p38 Phosphorylation | Macrophages | Endogenous | No significant effect | [4] |
| 18:0 LPA | AKT Phosphorylation | Macrophages | Endogenous | Significant increase | [4] |
| 20:4 LPA | AKT Phosphorylation | Macrophages | Endogenous | No significant effect | [4] |
Signaling Pathway Diagrams
The differential activation of LPA receptors by various LPA species leads to the engagement of distinct downstream signaling pathways.
Caption: Differential signaling pathways activated by various LPA species.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, a common downstream event of Gαq-coupled receptors.
Methodology:
-
Cell Culture: Cells endogenously expressing or transfected with a specific LPA receptor (e.g., MDA MB-231) are cultured to sub-confluency in appropriate media.
-
Dye Loading: Cells are washed with a buffered salt solution and then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Excess dye is removed by washing the cells with the buffered salt solution.
-
Stimulation: The cells are placed in a fluorometric imaging plate reader or a fluorescence microscope. A baseline fluorescence reading is taken before the addition of different concentrations of the LPA species to be tested.
-
Data Acquisition: Fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each LPA concentration is measured and used to generate a dose-response curve to calculate the EC50 value.
Caption: Workflow for a typical calcium mobilization assay.
MAPK/ERK Activation Assay (Western Blot)
This method detects the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK), a key downstream effector of many LPA receptors.
Methodology:
-
Cell Culture and Serum Starvation: Cells are grown to near confluency and then serum-starved for several hours to reduce basal MAPK/ERK activation.
-
LPA Stimulation: Cells are treated with different LPA species at various concentrations for a short period (typically 5-15 minutes).
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
Densitometry: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands to determine the relative level of ERK activation.
Conclusion
The signaling landscape of lysophosphatidic acid is far more intricate than a single molecular entity would suggest. The seemingly subtle variations in the acyl chain of LPA species, such as the difference between a saturated palmitoyl group and an unsaturated oleoyl (B10858665) group, or the shift of the acyl chain from the sn-1 to the sn-2 position, lead to profound differences in receptor activation and downstream signaling. This compound, while a potent signaling molecule, exhibits a more restricted receptor profile compared to its unsaturated counterparts. This specificity underscores the importance of considering the full spectrum of LPA species in biological systems. A thorough understanding of these structure-activity relationships is paramount for researchers and pharmaceutical scientists aiming to selectively target LPA signaling pathways for therapeutic intervention in a variety of diseases, including cancer, fibrosis, and inflammatory disorders.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an intracellular receptor for lysophosphatidic acid (LPA): LPA is a transcellular PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
Validating 1-Palmitoyl-sn-glycerol 3-Phosphate (LPA 16:0) as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) and other lysophosphatidic acid (LPA) species as potential biomarkers, primarily in the context of ovarian cancer, against established clinical markers. Experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to aid in the evaluation of its clinical and research utility.
Executive Summary
Lysophosphatidic acid (LPA), a bioactive phospholipid, has emerged as a promising biomarker for several diseases, most notably ovarian cancer. Its levels are often significantly elevated in the plasma of patients, suggesting its potential for early diagnosis and prognostic assessment.[1][2][3] This guide focuses on the validation of LPA, with a specific interest in the 16:0 acyl chain species, by comparing its performance metrics with those of current standard-of-care biomarkers, Cancer Antigen 125 (CA-125) and Human Epididymis Protein 4 (HE4). While data on total LPA is more abundant, the contribution of specific species like LPA 16:0 is a critical area of ongoing research.
Performance Comparison of Ovarian Cancer Biomarkers
The following tables summarize the diagnostic performance of total LPA, LPA species, CA-125, and HE4 in the context of epithelial ovarian cancer. It is important to note that performance metrics can vary between studies due to different patient cohorts, methodologies, and cutoff values.
| Biomarker(s) | Sensitivity | Specificity | Area Under the Curve (AUC) | Patient Cohort | Citation |
| Total Plasma LPA | 95% | 92% | 0.97 | 87 epithelial ovarian cancer patients, 74 benign ovarian tumor patients, 50 healthy women | [1][4] |
| Total Plasma LPA (Meta-analysis) | 94% | 88% | 0.97 | 6 studies: 363 ovarian cancer patients, 273 healthy controls | [1] |
| LPA 16:0 / 20:4 Combination | 91.1% | 96.3% | Not Reported | Preoperative samples from ovarian cancer patients vs. healthy controls | |
| CA-125 | 69.4% | 82.5% | 0.679 | 112 women with adnexal masses (49 ovarian cancer, 63 benign) | [5][6] |
| HE4 | 77.5% | 96.8% | 0.845 | 112 women with adnexal masses (49 ovarian cancer, 63 benign) | [5][6] |
| CA-125 + HE4 (ROMA) | Not specified | 100% (for PPV) | 0.902 | 112 women with adnexal masses (49 ovarian cancer, 63 benign) | [5][6] |
| 18-Metabolite Panel (including lysophospholipids) | Not specified | Not specified | 0.920 | 21 early-stage epithelial ovarian cancer patients, 31 healthy controls | [7] |
| CA-125 (in early-stage EOC study) | Not specified | Not specified | 0.887 | 21 early-stage epithelial ovarian cancer patients, 31 healthy controls | [7] |
Key Observations:
-
Total plasma LPA demonstrates high sensitivity and specificity for the diagnosis of ovarian cancer, with a meta-analysis showing a pooled sensitivity of 94% and specificity of 88%.[1]
-
One study suggests that total plasma LPA is a better biomarker for diagnosing epithelial ovarian cancer compared to CA-125.[4]
-
The combination of specific LPA species, such as 16:0 and 20:4, also shows excellent discriminatory power.
-
HE4 generally exhibits higher specificity than CA-125.[5][6] The combination of CA-125 and HE4 in the Risk of Ovarian Malignancy Algorithm (ROMA) further improves diagnostic accuracy.[5][6]
-
A metabolomics approach that includes various lysophospholipids shows a high AUC for detecting early-stage ovarian cancer, highlighting the potential of lipid biomarkers in this critical area.[7]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the practical aspects of biomarker validation, the following diagrams illustrate the LPA signaling pathway and a general workflow for biomarker discovery and validation.
Caption: LPA Signaling Pathway in Cancer.
Caption: General Biomarker Discovery and Validation Workflow.
Experimental Protocols
Accurate and reproducible quantification of LPA 16:0 is crucial for its validation as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of LPA 16:0 by LC-MS/MS
This method offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple LPA species.
1. Sample Preparation (Lipid Extraction):
-
Objective: To extract lipids, including LPA, from the biological matrix (e.g., plasma) and remove interfering substances.
-
Protocol:
-
To a 100 µL plasma sample, add an internal standard (e.g., 17:0 LPA or a deuterated LPA 16:0 standard).
-
Add 300 µL of methanol (B129727) and vortex thoroughly.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate LPA 16:0 from other lipids and quantify it based on its mass-to-charge ratio.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed, for example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
LPA 16:0: Precursor ion (m/z) 409.3 -> Product ion (m/z) 153.1
-
Internal Standard (e.g., 17:0 LPA): Precursor ion (m/z) 423.3 -> Product ion (m/z) 153.1
-
-
-
Quantification: The concentration of LPA 16:0 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LPA 16:0.
Quantification of LPA by ELISA
ELISA kits provide a higher-throughput and more accessible method for quantifying total LPA, though they may have less specificity for individual acyl chain species compared to LC-MS/MS.
1. Principle:
-
This is typically a competitive ELISA. LPA in the sample competes with a fixed amount of labeled LPA for binding to a limited number of antibody binding sites. The amount of labeled LPA bound to the antibody is inversely proportional to the concentration of LPA in the sample.
2. General Protocol:
-
Prepare Standards and Samples: Reconstitute the LPA standard to create a standard curve. Dilute plasma or serum samples as recommended by the kit manufacturer.
-
Incubation: Add standards and samples to the wells of a microplate pre-coated with an anti-LPA antibody. Then, add an enzyme-conjugated LPA. Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate solution to each well. The enzyme on the bound conjugated LPA will catalyze a color change.
-
Incubation and Stopping: Incubate for a short period to allow for color development. Stop the reaction by adding a stop solution.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of LPA in the samples by interpolating their absorbance values from the standard curve.
Conclusion and Future Directions
The available evidence strongly supports the potential of lysophosphatidic acid, particularly total LPA, as a sensitive and specific biomarker for ovarian cancer, often outperforming the established marker CA-125. While specific data for this compound (LPA 16:0) as a standalone marker is still emerging, its role within the broader LPA profile is undoubtedly significant.
For researchers and drug development professionals, further validation studies are warranted. Specifically, large-scale, multi-center prospective studies that directly compare the diagnostic and prognostic performance of individual LPA species, including LPA 16:0, against a comprehensive panel of current biomarkers (CA-125, HE4, and ROMA) are crucial. Such studies will be instrumental in defining the precise clinical utility of LPA 16:0 and will pave the way for its potential integration into routine clinical practice for the early detection and management of ovarian cancer and other malignancies. The detailed experimental protocols provided in this guide offer a foundation for the standardized and rigorous evaluation of this promising biomarker.
References
- 1. Diagnostic value of total plasma lysophosphatidic acid in ovarian cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid: an ovarian cancer marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid as a potential biomarker for ovarian and other gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Comparison of the diagnostic accuracy of HE4 with CA125 and validation of the ROMA index in differentiating malignant and benign epithelial ovarian tumours amon [ecancer.org]
- 6. Comparison of the diagnostic accuracy of HE4 with CA125 and validation of the ROMA index in differentiating malignant and benign epithelial ovarian tumours among patients in Lagos, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Plasma Metabolomics to Identify Diagnostic Biomarkers for Early Stage Epithelial Ovarian Cancer [jcancer.org]
comparative analysis of different acyl-sn-glycerol-3-phosphates in lipidomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different acyl-sn-glycerol-3-phosphates, commonly known as lysophosphatidic acids (LPAs), key signaling molecules in a wide range of physiological and pathological processes. This document outlines the structural diversity of LPA species, their differential biological activities, and the analytical methodologies used for their quantification in lipidomics research.
Introduction to Acyl-sn-Glycerol-3-Phosphates (LPAs)
Acyl-sn-glycerol-3-phosphates are a class of bioactive glycerophospholipids that act as extracellular signaling molecules.[1] They consist of a glycerol (B35011) backbone, a phosphate (B84403) group at the sn-3 position, and a single fatty acyl chain esterified at either the sn-1 or sn-2 position. The length and degree of saturation of this acyl chain give rise to a variety of LPA species, each with potentially distinct biological functions.[2][3] LPAs exert their effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1 through LPA6, initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[1][4]
Structural Diversity of Common LPA Species
The biological activity of LPAs is significantly influenced by the nature of their acyl chain. Common LPA species found in biological systems include saturated and unsaturated variants.
| LPA Species | Acyl Chain | Chemical Structure |
| 16:0 LPA | Palmitoyl | ![]() |
| 18:0 LPA | Stearoyl | ![]() |
| 18:1 LPA | Oleoyl | ![]() |
| 18:2 LPA | Linoleoyl | ![]() |
| 20:4 LPA | Arachidonoyl | ![]() |
Note: The images are representative structures and do not depict stereochemistry.
Comparative Biological Activity of LPA Species
Different LPA species exhibit varied potencies and can elicit distinct cellular responses, often due to their differential affinities for LPA receptors.
Receptor Activation and Potency
The activation of specific LPA receptors is dependent on the structure of the LPA molecule. For instance, the EDG family of receptors (LPA1-3) and the non-EDG family (LPA4-6) show preferences for different LPA species.[5][6]
| LPA Species | Target Receptor(s) | EC50 / Potency | Biological Effect | Reference |
| 16:0-alkyl-LPA | LPA1, LPA3 | 18-fold more potent than 16:0-acyl-LPA | Platelet shape change | [7] |
| 20:4-acyl-LPA | LPA1, LPA3 | 6.5-fold more potent than 16:0-acyl-LPA | Platelet shape change | [7] |
| 18:1 LPA | LPA1, LPA2, LPA3 | pEC50 (LPA1): 7.16-7.25; pEC50 (LPA2): 6.87-7.97 | Calcium mobilization, Cell Migration | [8][9] |
| 18:2 LPA | EDG7 (LPA3) | High reactivity with Δ9-unsaturated fatty acids | Calcium mobilization | [10] |
| 16:0 LPA | Not specified | Increased proliferation at 0.3, 1, 3, and 10 µM | Mesenchymal stem cell proliferation | [11] |
| 18:2 LPA | Not specified | Increased proliferation at 3 and 10 µM | Mesenchymal stem cell proliferation | [11] |
LPA-Induced Cell Migration
LPA is a potent chemoattractant for various cell types, a process crucial in development, wound healing, and cancer metastasis. The migratory response can vary depending on the LPA species and the responding cell type.
| Cell Type | LPA Species | Observation | Reference |
| MDA-MB-231 breast cancer cells | 18:1 LPA (10 µM) | ~30-fold increase in migrated cells | [9] |
| Human keratinocytes | 18:1 LPA (10 µM) | Significant increase in cell motility | [12] |
| MDA-MB-231 breast cancer cells | BrP-LPA (LPA receptor antagonist) | Inhibition of cell migration by up to 57% | [13] |
LPA Signaling Pathways
Upon binding to their cognate receptors, LPAs trigger a variety of intracellular signaling cascades. The specific pathways activated depend on the receptor subtype and the G proteins to which they couple (Gq/11, Gi/o, G12/13, and Gs).[1][4]
Caption: General LPA receptor signaling pathways.
Experimental Protocols
Accurate quantification of LPA species is critical for understanding their roles in biology and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Lipid Extraction from Plasma/Serum
This protocol is adapted from several sources and provides a general workflow for LPA extraction from plasma or serum.[4][14]
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., 17:0 LPA) to the sample to correct for extraction efficiency and matrix effects.
-
Solvent Addition: Add a 2:1 (v/v) mixture of methanol:chloroform to the sample.
-
Vortex and Incubate: Vortex the mixture thoroughly and incubate at 4°C for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the sample at 2000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Phase Separation: Add phosphate-buffered saline (pH 7.4) to the supernatant, vortex, and centrifuge to separate the aqueous and organic phases.
-
Organic Phase Collection: Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent from the organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Lipid Extraction from Adherent Cell Culture
This protocol provides a general method for extracting LPAs from adherent cells in culture.[14]
-
Media Removal: Aspirate the cell culture media.
-
Cell Washing: Wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining media components.
-
Cell Lysis and Lipid Extraction: Add a cold extraction solution (e.g., 80% methanol) to the cells and scrape them from the culture dish.
-
Vortex and Centrifuge: Vortex the cell lysate for 10 minutes at 4°C and then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the extracted lipids to a new tube.
-
Drying: Dry the supernatant under nitrogen or using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried extract in the appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of LPA Species
The following is a representative LC-MS/MS method for the separation and quantification of LPA species.[1][15][16]
-
Chromatographic Column: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase A: Methanol/water (e.g., 75:25, v/v) with 0.5% formic acid and 5mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/water (e.g., 99:0.5, v/v) with 0.5% formic acid and 5mM ammonium formate.
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the different LPA species based on their hydrophobicity.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for sensitive and specific detection of each LPA species.
Caption: General experimental workflow for LPA analysis.
Conclusion
The field of lipidomics continues to reveal the complexity and importance of acyl-sn-glycerol-3-phosphates in health and disease. This guide highlights the structural and functional diversity among different LPA species and provides a framework for their analysis. A thorough understanding of the comparative performance of these molecules is essential for researchers and drug development professionals aiming to modulate LPA signaling for therapeutic benefit. The provided experimental protocols and workflow diagrams serve as a starting point for the robust and accurate investigation of these critical lipid mediators.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aiming drug discovery at lysophosphatidic acid targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptors: subtypes and biological actions. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. LPA Receptors: Subtypes and Biological Actions | Annual Reviews [annualreviews.org]
- 8. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysophosphatidic acid (LPA) receptors of the EDG family are differentially activated by LPA species. Structure-activity relationship of cloned LPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity Against Lysophosphatidic Acids
For researchers, scientists, and drug development professionals, the precise detection and quantification of specific lysophosphatidic acid (LPA) species are critical. This guide provides an objective comparison of the cross-reactivity of a widely used monoclonal antibody against various LPA species, supported by experimental data and detailed protocols. Understanding the specificity of these antibodies is paramount for accurate experimental results and the development of targeted therapeutics.
Lysophosphatidic acid is a family of bioactive phospholipids (B1166683) that regulate a wide array of cellular processes through at least six G protein-coupled receptors (LPA1-6).[1][2] The biological activity of LPA is dependent on the specific acyl chain it carries, which can vary in length and saturation. Consequently, antibodies used to detect and quantify LPA must exhibit well-characterized specificity to differentiate between these structurally similar molecules. This guide focuses on the cross-reactivity of the commercially available anti-LPA monoclonal antibody, 504B3, providing a comprehensive overview of its binding characteristics.
Comparative Analysis of Antibody Specificity
The cross-reactivity of the anti-LPA monoclonal antibody 504B3 has been evaluated using different methodologies, primarily competitive enzyme-linked immunosorbent assay (ELISA) and free-solution assays. The data reveals varying degrees of affinity for different LPA species and highlights potential off-target binding.
Competitive ELISA Data
In a competitive ELISA format, the 504B3 antibody demonstrated a clear preference for certain LPA species. The assay's standard, C18:3 LPA, showed the highest binding, with other unsaturated and saturated species exhibiting lower affinities. The order of reactivity was determined to be: C18:3 > C18:2 > mixed LPA > C20:4 > C18:1 > C16:0 > C18:0.[3] A "Mixed LPA" sample, formulated to mimic the physiological ratio of LPA species in human plasma (C16:0 : C18:0 : C18:1 : C18:2 : C20:4 = 2.8:1.0:1.5:2.6:3.0), was also tested.[3]
| Analyte | Cross-Reactivity (relative to C18:3 LPA) |
| LPA Species | |
| 18:3 LPA | Highest |
| 18:2 LPA | High |
| Mixed LPA | Medium-High |
| 20:4 LPA | Medium |
| 18:1 LPA | Medium-Low |
| 16:0 LPA | Low |
| 18:0 LPA | Lowest |
| Other Lipids (at 200 µM) | |
| Phosphatidic Acid (PA) | Minimal to None |
| Lysophosphatidylcholine (LPC) | Minimal to None |
| Sphingosine 1-Phosphate (S1P) | Minimal to None |
| Phosphatidylcholine (PC) | Minimal to None |
| Platelet-Activating Factor (PAF) | Minimal to None |
Table 1: Relative cross-reactivity of the 504B3 anti-LPA antibody to different LPA species and other lipids as determined by competitive ELISA. Data is qualitatively ranked based on reported IC50 values.[3]
Free-Solution Assay (FSA) with Interferometry Data
A separate investigation using a free-solution assay with compensated interferometric reader (FSA-CIR) provided quantitative binding affinities (Kd) for the 504B3 antibody.[1][4][5] This study revealed nanomolar binding affinities to not only LPA species but also to other structurally related lipids, suggesting potential off-target binding that may not be as apparent in solid-phase assays like ELISA.[1][4][5]
| Ligand | Binding Affinity (Kd) |
| 18:1 LPA | ~3.73 ± 2.8 nM |
| 18:1 Phosphatidic Acid (PA) | ~3.3 ± 2.7 nM |
| 18:1 Lysophosphatidylcholine (LPC) | ~8.5 ± 2.6 nM |
| 16:0 LPA | > 30 nM (weaker affinity) |
Table 2: Binding affinities of the 504B3 anti-LPA antibody to various lipids determined by a free-solution assay.[1][4]
Experimental Protocols
Competitive ELISA for LPA
This method quantifies LPA in a sample by measuring its ability to compete with a fixed amount of LPA coated on a microplate for binding to a limited amount of anti-LPA antibody.
Materials:
-
Microtiter plate pre-coated with an LPA species (e.g., 18:3 LPA)
-
Anti-LPA monoclonal antibody (e.g., 504B3)
-
LPA standards of known concentrations
-
Samples containing LPA
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Preparation: Prepare serial dilutions of LPA standards and samples.
-
Competition: In a separate plate or in tubes, incubate the LPA standards and samples with a fixed concentration of the anti-LPA antibody for 15-60 minutes. This allows the antibody to bind to the LPA present in the standards and samples.
-
Binding to Plate: Transfer the antibody-LPA mixtures to the LPA-coated microtiter plate. Incubate for 60 minutes, allowing the unbound antibody to bind to the LPA on the plate.
-
Washing: Wash the plate to remove unbound antibody and other components.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody that binds to the primary anti-LPA antibody. Incubate for 30-60 minutes.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Detection: Add TMB substrate and incubate for approximately 30 minutes, or until a color change is observed.
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of LPA in the sample.
Free-Solution Assay (FSA) with Compensated Interferometric Reader (CIR)
This technique measures the binding affinity of molecules in solution without the need for labels or immobilization to a surface.
Materials:
-
Purified anti-LPA monoclonal antibody (e.g., 504B3)
-
Various LPA species and other lipids of interest
-
Buffer solution
-
Compensated Interferometric Reader instrument
Procedure:
-
Sample Preparation: Prepare a series of solutions with a fixed concentration of the antibody and varying concentrations of the lipid ligand. A matched reference solution without the antibody is also prepared.
-
Measurement: The sample and reference solutions are introduced into the CIR instrument. The instrument measures the change in the refractive index of the sample solution relative to the reference solution as a function of the ligand concentration.
-
Data Analysis: The binding-induced change in the refractive index is plotted against the ligand concentration. The equilibrium dissociation constant (Kd) is then determined by fitting the data to a binding isotherm model.
Signaling Pathways and Experimental Workflow Diagrams
To provide a broader context for the importance of LPA-specific antibody binding, the following diagrams illustrate the general signaling pathways of LPA and a typical experimental workflow for assessing antibody cross-reactivity.
Caption: Generalized LPA signaling pathway.
Caption: Competitive ELISA workflow.
Conclusion
The selection of an appropriate antibody for the detection and quantification of specific LPA species is a critical decision in lysophospholipid research. The data presented here for the monoclonal antibody 504B3 indicates a degree of cross-reactivity across different LPA species, with a preference for unsaturated acyl chains. Furthermore, the potential for off-target binding to other lysophospholipids and related molecules, as suggested by free-solution assay data, underscores the importance of careful validation and data interpretation. Researchers should consider the specific LPA species of interest and the potential for interfering lipids in their samples when choosing an antibody and analytical method. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for designing and executing robust and reliable immunoassays for lysophosphatidic acids.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. How specific is the LPA Assay Kit II? - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic acid (LPA)-antibody (504B3) engagement detected by interferometry identifies off-target binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 1-Palmitoyl-sn-glycerol 3-Phosphate with Tandem Mass Spectrometry: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for the confident identification of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) using tandem mass spectrometry (MS/MS). The experimental data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in establishing robust analytical workflows for this bioactive lysophospholipid.
Introduction
This compound, a species of lysophosphatidic acid (LPA), is a critical signaling molecule involved in a myriad of physiological and pathological processes. Accurate identification and quantification of specific LPA species are paramount for understanding their biological roles and for biomarker discovery. Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high selectivity and sensitivity required for this task. This guide outlines the key experimental parameters and expected outcomes for the successful confirmation of LPA 16:0.
Data Presentation: Characteristic Tandem MS Fragmentation of LPA 16:0
The identification of LPA 16:0 by tandem MS relies on the observation of specific precursor and product ions. In negative ion mode electrospray ionization (ESI), LPA 16:0 typically forms a deprotonated molecule [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern.
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Description | Notes |
| 409.2 | 255.2 | [M-H-C₃H₅O₅P]⁻ | Palmitate fatty acyl anion, resulting from the neutral loss of the glycerophosphate headgroup. This is a highly specific fragment for LPA 16:0. |
| 409.2 | 153.0 | [C₃H₆O₅P]⁻ | Cyclic glycerophosphate headgroup fragment. This is a characteristic ion for most lysophosphatidic acids.[1][2] |
| 409.2 | 79.0 | [PO₃]⁻ | Phosphate fragment. A common fragment for many phosphorylated molecules. |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for the reliable identification of LPA 16:0. Below is a generalized protocol based on common practices in the field.
1. Sample Preparation: Modified Bligh-Dyer Extraction
A modified Bligh & Dyer extraction under acidic conditions is often employed to efficiently extract polar lipids like LPA.[3][4]
-
To your sample (e.g., 100 µL of plasma), add an appropriate internal standard (e.g., 17:0 LPA or ¹³C₁₆-labeled 16:0 LPA).[3]
-
Add 800 µL of a 1:1 (v/v) mixture of 0.1 M hydrochloric acid and methanol (B129727). Vortex for 1 minute.[4]
-
Add 400 µL of chloroform (B151607) and vortex for 1 minute.[4]
-
Centrifuge the mixture to facilitate phase separation (e.g., 2,000 x g for 3 minutes).[4]
-
Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol or mobile phase).
2. Liquid Chromatography (LC)
Reversed-phase chromatography is commonly used to separate LPA species based on their acyl chain length and degree of unsaturation.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid or acetic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. The specific gradient will need to be optimized for the particular column and instrument.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Tandem Mass Spectrometry (MS/MS)
A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for the analysis.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Ion Spray Voltage: -4500 V.[1]
-
Source Temperature: 300 °C.[1]
-
Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, the following transition for LPA 16:0 is typically monitored:
-
Q1 (Precursor): 409.2 m/z
-
Q3 (Product): 153.0 m/z or 255.2 m/z
-
-
Collision Energy: The collision energy should be optimized for the specific instrument and transition to achieve maximum signal intensity. A starting point could be around 30-40 eV.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the identification of this compound using tandem mass spectrometry.
Caption: Workflow for LPA 16:0 identification.
Caption: Fragmentation of LPA 16:0 in negative ESI.
References
- 1. ovid.com [ovid.com]
- 2. Tandem Mass Spectrometry in Combination with Product Ion Mobility for the Identification of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Extraction Methods for 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0)
Introduction to LPA 16:0
1-palmitoyl-sn-glycerol 3-phosphate, a species of lysophosphatidic acid (LPA), is a critical signaling molecule involved in a myriad of cellular processes, including cell proliferation, migration, and survival.[1][2] Its role in various physiological and pathological conditions, including cancer and fibrosis, makes it a key target in drug development and biomarker discovery.[1][2] The accuracy of LPA 16:0 quantification begins with its effective extraction from complex biological matrices.
Comparison of Extraction Methods
The most prevalent methods for LPA extraction are based on liquid-liquid extraction (LLE) principles, with the Folch and Bligh-Dyer methods being foundational.[3][4] However, modifications to these protocols, particularly acidification, are crucial for the efficient recovery of acidic phospholipids (B1166683) like LPA.[1] Solid-phase extraction (SPE) has also emerged as a high-throughput alternative.[5][6]
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the performance of different extraction methods for lysophospholipids, including LPA species. It is important to note that recovery can be highly dependent on the specific biological matrix and the exact protocol followed.
| Method | Principle | Reported Recovery of LPA Species | Advantages | Disadvantages | References |
| Modified Folch | Biphasic liquid-liquid extraction using chloroform (B151607) and methanol (B129727).[3][7][8][9] | Reliable recovery of LPA, especially when the aqueous and organic phases are combined.[3] | Effective for a broad range of lipid classes.[7][10] | Can be labor-intensive. | [3][7][9][10] |
| Acidified Bligh-Dyer | Biphasic liquid-liquid extraction with chloroform and methanol at a lower solvent-to-sample ratio than Folch.[3] Acidification (e.g., with HCl) is critical.[1] | High extractability for total lipids.[7] Acidification significantly improves LPA recovery from ~5% at neutral pH to >70%.[1][11][12] | Widely used and well-characterized.[1][2] | Risk of artificial LPA formation from lysophosphatidylcholine (B164491) (LPC) under strongly acidic conditions.[1][3] | [1][2][3][7][11][12] |
| Acidified 1-Butanol (B46404) | Liquid-liquid extraction using 1-butanol. | For LPA 16:0, recovery improved from ~44-54% in neutral 1-butanol to >70% with acidification.[11] | Can provide high recovery for certain LPA species.[11] | Recovery can be variable for different LPA species without acidification.[11] | [11] |
| Methanol (Single-Phase) | Single-phase extraction using methanol to precipitate proteins and solubilize lipids.[13][14] | More effective for polar lipids like lysophospholipids compared to some biphasic methods.[15] | Simple, rapid, and suitable for high-throughput screening.[13][14] | May be less effective for non-polar lipids.[15] | [13][14][15] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent (e.g., silica-based reversed-phase) to bind and elute lipids.[6][16][17] | Can provide remarkable recovery for certain lipid classes and allows for sample enrichment.[3][6] | Rapid, can be automated, and reduces the use of chlorinated solvents.[5][16] | Can be more expensive per sample; elution protocols need careful optimization for the lipid of interest.[3] | [3][5][6][16][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key extraction methods discussed.
Modified Folch Method for LPA Extraction
This protocol is adapted from methodologies that emphasize the recovery of total LPA.[3]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Sample (e.g., cell culture media, plasma)
-
Internal standard (e.g., 17:0 LPA)
Procedure:
-
To 100 µL of the sample, add the internal standard.
-
Add 1 mL of chloroform and 500 µL of methanol.
-
Vortex thoroughly and sonicate for 10-15 minutes.
-
Add 250 µL of deionized water to induce phase separation.
-
Vortex again and centrifuge to separate the phases.
-
For maximal LPA recovery, it is recommended to collect both the lower organic phase and the upper aqueous phase, as LPA may partition between them.
-
Combine the collected phases and dry under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., by LC-MS/MS).
Acidified Bligh-Dyer Method
This method is widely cited for LPA quantification from biological fluids.[1][2]
Materials:
-
Chloroform
-
Methanol
-
6 M Hydrochloric Acid (HCl)
-
Deionized water
-
Sample (e.g., plasma)
-
Internal standard (e.g., ¹³C₁₆-labeled 16:0 LPA)[1]
Procedure:
-
To the biological sample, add the internal standard.
-
Add methanol and chloroform in a ratio that results in a single phase with the aqueous sample (typically around 2:1 methanol:chloroform).
-
Add 6 M HCl to acidify the mixture. The final pH should be low to ensure protonation of the phosphate (B84403) group of LPA.
-
Vortex the mixture thoroughly and incubate on ice.
-
Add chloroform and deionized water to induce phase separation.
-
Centrifuge at a low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under nitrogen and reconstitute for analysis.
Solid-Phase Extraction (SPE) for LPA Enrichment
This is a general protocol that can be adapted for various SPE cartridges.[6][16]
Materials:
-
SPE cartridge (e.g., reversed-phase silica-based)
-
Methanol
-
Deionized water
-
Chloroform
-
Acidified aqueous solution (e.g., water at pH 2.0 with phosphoric acid)[6]
-
Sample pre-treated to remove abundant interfering phospholipids (e.g., by a preliminary liquid-liquid extraction at neutral pH)[6]
Procedure:
-
Precondition the SPE cartridge by washing with 6 mL of methanol followed by 3 mL of deionized water.[6]
-
Acidify the pre-treated sample to protonate the LPA.[6]
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge to remove unbound contaminants, for example, with 3 mL of deionized water followed by 1 mL of chloroform.[6]
-
Dry the cartridge, for instance, with a stream of nitrogen.[6]
-
Elute the LPA from the cartridge using 4 mL of methanol.[6]
-
Evaporate the solvent and reconstitute the enriched LPA fraction for analysis.
Visualizing Workflows and Pathways
LPA Extraction Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of LPA 16:0.
Caption: Generalized workflow for LPA 16:0 extraction and analysis.
LPA Signaling Pathway
LPA exerts its biological effects by activating specific G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.
Caption: Simplified LPA 16:0 signaling pathway.
Conclusion
The choice of extraction method for this compound is a critical step that requires careful consideration of the research goals, sample type, and available instrumentation. While classic methods like the Folch and Bligh-Dyer procedures are robust, they must be adapted, particularly with acidification, to ensure efficient recovery of LPA.[1][3] Researchers must be cautious of potential artifacts, such as the artificial generation of LPA from other lipids under harsh acidic conditions.[1][3] Newer methods, including single-phase extractions and SPE, offer advantages in terms of throughput and simplicity, making them attractive for large-scale lipidomic studies.[5][13][15] Ultimately, method validation, including the use of appropriate internal standards, is essential for accurate and reproducible quantification of LPA 16:0.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cascade.limnology.wisc.edu [cascade.limnology.wisc.edu]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. [PDF] A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL[S] | Semantic Scholar [semanticscholar.org]
- 11. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 16. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 1-palmitoyl-sn-glycerol 3-phosphate and Other Lysophospholipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) and other significant lysophospholipids, including different LPA species, sphingosine-1-phosphate (S1P), and lysophosphatidylcholine (B164491) (LPC). The information is supported by experimental data to aid in research and drug development.
Introduction to Lysophospholipid Signaling
Lysophospholipids (LPLs) are a class of signaling molecules derived from cell membranes that play crucial roles in a vast array of physiological and pathological processes.[1] These molecules, including lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), act as extracellular mediators by binding to and activating specific G protein-coupled receptors (GPCRs).[2] This interaction triggers a cascade of intracellular signaling events that regulate fundamental cellular functions such as proliferation, migration, survival, and differentiation.[3][4]
The biological effect of a lysophospholipid is not generic; it is highly dependent on its specific molecular structure, including the headgroup and the length and saturation of the acyl chain. This guide focuses on comparing the effects of this compound (LPA 16:0), a saturated form of LPA, with other lysophospholipids to highlight these critical differences.
Comparative Analysis: LPA 16:0 vs. Other Lysophospholipids
The specific biological outcome of lysophospholipid signaling is dictated by the type of ligand, its concentration, the specific receptor subtype it binds to, and the cellular context.
LPA 16:0 vs. Other LPA Species (Unsaturated and Alkyl Analogs)
The term "lysophosphatidic acid" encompasses a family of molecules with varying acyl chains. These structural differences lead to distinct biological potencies and effects.
Data Presentation: Receptor Binding and Biological Potency
Different LPA species exhibit varied binding affinities for LPA receptors and, consequently, different potencies in cellular assays. All tested LPA forms, including 1-palmitoyl (16:0), show high affinity for the LPA1 receptor in the low nanomolar range.[5] However, their efficacy in triggering biological responses can differ significantly. For instance, alkyl-LPA (16:0) and arachidonoyl-LPA (20:4) are substantially more potent at inducing platelet shape change than acyl-LPA (16:0).[6]
| LPA Species | Receptor (Example) | Binding Affinity (KD) | Relative Potency (Platelet Shape Change) | Key Biological Effects |
| 1-palmitoyl-LPA (16:0) | LPA1 | 1.69 ± 0.1 nM[5] | Baseline[6] | Pro-inflammatory[7], weak agonist for water influx in LPA1[8], no pain response induction[9]. |
| 1-oleoyl-LPA (18:1) | LPA1 | 2.08 ± 1.32 nM[5] | ~2.8x more potent than 16:0-acyl-LPA[6] | Strong pain response induction[9], activates TRPV4[10]. |
| 1-arachidonoyl-LPA (20:4) | LPA1 | 2.59 ± 0.481 nM[5] | ~6.5x more potent than 16:0-acyl-LPA[6] | Associated with acute coronary syndrome[11], potent platelet activator[6]. |
| 16:0 alkyl-LPA | LPA1/LPA3 | Not specified | ~18x more potent than 16:0-acyl-LPA[6] | Potent platelet activator[6]. |
LPA 16:0 vs. Sphingosine-1-Phosphate (S1P)
LPA and S1P are two of the most studied lysophospholipid mediators.[2] Despite structural similarities and some overlapping functions, they signal through distinct receptor families (LPARs vs. S1PRs) and can trigger different downstream pathways and cellular outcomes.[12][13]
Data Presentation: Comparison of Signaling and Biological Effects
| Feature | This compound (LPA 16:0) | Sphingosine-1-Phosphate (S1P) |
| Backbone | Glycerol | Sphingosine (B13886) |
| Receptors | LPAR1-6[9] | S1PR1-5[2] |
| Key Signaling Pathways | Gαi, Gαq, Gα12/13, Gs[4] | Primarily Gαi, but also others[12] |
| Breast Cancer Cell Migration | Chemotactic and chemokinetic[13] | Chemotactic only[13] |
| Receptor Transactivation | Activity can be dependent on EGFR and IGF-1R[13] | Independent of EGFR and IGF-1R[13] |
| Endothelial Cell Proliferation | Stimulates proliferation[14] | Stimulates proliferation[14] |
digraph "LPA_vs_S1P_Signaling" { graph [splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];LPA [label="LPA", fillcolor="#FBBC05"]; S1P [label="S1P", fillcolor="#FBBC05"];
LPAR [label="LPARs", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1PR [label="S1PRs", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
LPA_G [label="Gαq, Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"]; Shared_G [label="Gαi", fillcolor="#34A853", fontcolor="#FFFFFF"];
PLC [label="PLC → Ca2+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rho [label="Rho → Cytoskeleton", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K → Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2 → Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
LPA -> LPAR; S1P -> S1PR;
LPAR -> LPA_G; LPAR -> Shared_G; S1PR -> Shared_G;
LPA_G -> PLC; LPA_G -> Rho; Shared_G -> PI3K; LPAR -> ERK [label="via Gαi"];
{rank=same; LPA; S1P;} {rank=same; LPAR; S1PR;} {rank=same; LPA_G; Shared_G;} }
LPA 16:0 vs. Lysophosphatidylcholine (LPC 16:0)
LPC is a major precursor of LPA in the blood, converted by the enzyme autotaxin (lysophospholipase D).[15] While often considered an intermediate, LPC itself can exert biological effects, which often contrast with those of LPA.
Data Presentation: Comparison of Biological Effects
The effects of LPC can vary significantly based on acyl chain saturation. Saturated LPCs, such as LPC 16:0, are generally considered pro-inflammatory, while polyunsaturated LPCs can have anti-inflammatory properties.[7]
| Feature | This compound (LPA 16:0) | 1-palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) |
| Primary Role | Direct signaling molecule[4] | Precursor to LPA[15]; has direct effects |
| Inflammation | Generally pro-inflammatory[7] | Pro-inflammatory; induces immune cell migration[7] |
| Cell Viability | Generally promotes cell survival and proliferation[4][16] | Can induce apoptosis in various cell types[7] |
| Monocyte Phenotype | Increases PD-L1 expression[17] | Precursor for LPA which modulates monocyte phenotype[17] |
Experimental Protocols & Methodologies
Reproducible and accurate experimental methods are critical for studying lysophospholipids. Below are protocols for key assays used in their characterization.
Lysophospholipid Extraction and Quantification by LC-MS/MS
This method allows for the precise measurement of various lysophospholipid species in biological samples like plasma or cell extracts.[18][19]
Protocol:
-
Sample Preparation: Collect plasma or serum samples, or prepare cell pellets.[18] For plasma/serum, a simple single-solvent (methanol) extraction can be used.[18]
-
Lipid Extraction:
-
To 50 µL of plasma, add 1 mL of methanol (B129727) containing internal standards (e.g., deuterated LPL standards).[18][19]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 16,000 g) for 10 minutes to pellet proteins.
-
Transfer the supernatant containing lipids to a new tube.
-
-
Sample Concentration: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Resuspend the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.[18]
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use normal-phase chromatography to separate different lysophospholipid classes.[19] Employ tandem mass spectrometry with selected reaction monitoring (SRM) to quantify individual molecular species based on their specific mass-to-charge ratios and fragmentation patterns.
Cell Migration (Transwell) Assay
This assay is used to distinguish between chemotactic (directional migration towards a gradient) and chemokinetic (random, non-directional migration) effects of lysophospholipids.[13]
Protocol:
-
Cell Preparation: Culture cells (e.g., MDA-BO2 breast cancer cells) to ~80% confluence. Serum-starve the cells for 6-24 hours before the assay. Harvest and resuspend cells in a serum-free medium.
-
Assay Setup: Use transwell inserts with a porous membrane (e.g., 8 µm pores).
-
Chemotaxis: Place the medium containing the lysophospholipid (e.g., 100 nM LPA or S1P) in the lower chamber and the cell suspension in the upper chamber (the insert).
-
Chemokinesis: Add the lysophospholipid to both the upper and lower chambers.
-
Control: Use a serum-free medium with no lysophospholipid in both chambers.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 6 hours).[13]
-
Cell Fixation and Staining: Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface with methanol and stain with a solution like crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.
Cell Proliferation ([3H]Thymidine Incorporation) Assay
This classic assay measures DNA synthesis as an indicator of cell proliferation.[14]
Protocol:
-
Cell Seeding: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVEC) in multi-well plates (e.g., 24-well) and allow them to adhere.
-
Synchronization: Synchronize the cells by serum starvation (e.g., incubation in a medium with 0.1% FCS for 16 hours).[14]
-
Stimulation: Treat the cells with various concentrations of the lysophospholipids (e.g., LPA 16:0, S1P) for a set period (e.g., 20 hours).[14]
-
Radiolabeling: Add [3H]thymidine to each well and incubate for an additional period (e.g., 6 hours) to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Wash the cells with PBS, then precipitate the DNA with trichloroacetic acid (TCA). Lyse the cells with a sodium hydroxide (B78521) solution.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. Increased counts per minute (CPM) indicate higher proliferation.
Conclusion
The biological effects of lysophospholipids are highly specific and cannot be generalized. This compound (LPA 16:0) exhibits a distinct profile compared to its unsaturated counterparts, other major lysophospholipids like S1P, and its own precursor, LPC 16:0. Key distinguishing factors include receptor binding potency, downstream signaling pathway activation, and the ultimate cellular response, which can range from promoting proliferation and migration to inducing inflammation and apoptosis. For researchers and drug development professionals, a precise understanding of the structure-activity relationship of individual lysophospholipid species is paramount for interpreting experimental results and for designing targeted therapeutic strategies.
References
- 1. The Many Roles of Lysophospholipid Mediators and Japanese Contributions to This Field [jstage.jst.go.jp]
- 2. Biological effects of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophospholipid receptors in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophospholipid Mediators in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The Role of Lysophospholipid Metabolites LPC and LPA in the Pathogenesis of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Crystal” clear? Lysophospholipid receptor structure insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic acid signaling: Transmembrane modulators in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive lipids lysophosphatidic acid and sphingosine 1-phosphate mediate breast cancer cell biological functions through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elevated Serum Levels of Arachidonoyl-lysophosphatidic Acid and Sphingosine 1-Phosphate in Systemic Sclerosis [medsci.org]
- 16. mdpi.com [mdpi.com]
- 17. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 18. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Enzymes Acting on 1-Palmitoyl-sn-glycerol 3-Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of key enzymes that metabolize 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0), a pivotal intermediate in glycerophospholipid biosynthesis. Understanding the substrate preference of these enzymes is crucial for elucidating cellular lipid metabolism and for the development of targeted therapeutics. This document presents quantitative data, detailed experimental protocols, and visual diagrams of relevant biochemical pathways to facilitate objective comparison and inform experimental design.
Enzyme Specificity Comparison
The primary enzymes responsible for the metabolism of this compound are the 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs). These enzymes catalyze the acylation of LPA at the sn-2 position to form phosphatidic acid (PA), a central precursor for the synthesis of all glycerophospholipids. The specificity of these enzymes largely dictates the fatty acid composition of cellular membranes. Another key enzyme, autotaxin (ATX), is responsible for the production of LPA from lysophosphatidylcholine (B164491) (LPC), including the 16:0 species.
Acyl-CoA:Lysophosphatidic Acid Acyltransferase (LPAAT/AGPAT) Isoforms
The following table summarizes the known substrate preferences of various LPAAT/AGPAT isoforms. While direct kinetic data with this compound is not always available, the preference for different acyl-CoA donors provides a strong indication of their specificity when acting on LPA 16:0.
| Enzyme Isoform | Preferred Acyl-CoA Donors | Other Lysophospholipid Substrates | Apparent Km (LPA) | Apparent Vmax (LPA) | Source |
| AGPAT1 (LPAATα) | C12-16:0, C16:1, C18:2, C18:3 | None | - | - | [1] |
| AGPAT2 (LPAATβ) | C18:1, C18:0, C16:0 | Lysophosphatidylmethanol | 2.0 µM (for 1-oleoyl-LPA) | 200 nmol/min/mg | [2][3] |
| AGPAT3 (LPAATγ) | C18:1, C20:4, C18:2 | Lysophosphatidylinositol, Lysophosphatidylcholine, Lysophosphatidylserine | - | - | [4] |
| AGPAT4 (LPAATδ) | C22:6, C20:4, C18:1 > C16:0 | None | 42.9 ± 2.9 µM (for 18:0-LPA); 29 ± 1 µM (for 18:1-LPA) | 23.2 ± 2.4 nmol/min/mg (for 18:0-LPA); 38 ± 1 nmol/min/mg (for 18:1-LPA) | [5][6] |
| AGPAT5 | - | Lysophosphatidylethanolamine | - | - | [7] |
| AGPAT10 (GPAT3) | Oleoyl-CoA > Palmitoyl-CoA | - | 19 µM (for 1-oleoyl-LPA) | 2 nmol/min/mg | [2] |
Note: The kinetic parameters (Km and Vmax) are provided for the specified LPA substrates, which may not be this compound. These values are indicative of the enzymes' general affinity and catalytic efficiency for LPA.
Autotaxin (ATX)
Autotaxin is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to produce LPA. Its activity on 16:0-LPC is a key source of extracellular this compound.
| Enzyme | Substrate | Inhibitors (IC50) | Source |
| Autotaxin (ATX) | 16:0-LPC | ONO-8430506 (4.5 nM) | [8] |
Experimental Protocols
LPAAT/AGPAT Activity Assay (Radiochemical Method)
This protocol is adapted from established methods for measuring LPAAT activity using a radiolabeled acyl-CoA substrate.
Materials:
-
Enzyme source (e.g., cell lysates, microsomes, or purified protein)
-
This compound (LPA 16:0)
-
[14C]-labeled acyl-CoA (e.g., [14C]oleoyl-CoA or [14C]palmitoyl-CoA)
-
Reaction buffer: 100 mM Tris-HCl (pH 7.4)
-
Stop solution: Chloroform:Methanol (1:2, v/v)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing 100 mM Tris-HCl (pH 7.4).
-
Add the enzyme source to the reaction mixture.
-
Add the desired concentration of this compound.
-
Initiate the reaction by adding the [14C]-labeled acyl-CoA. The final reaction volume is typically 100 µL.
-
Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding 300 µL of chloroform:methanol (1:2, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Spot the lipid extract (lower phase) onto a TLC plate and develop the plate to separate the radiolabeled phosphatidic acid product from the unreacted acyl-CoA.
-
Visualize the lipids by autoradiography or scrape the corresponding spots and quantify the radioactivity using a scintillation counter.
Autotaxin (ATX) Activity Assay (Amplex Red Method)
This protocol describes a coupled enzyme assay to measure ATX activity by detecting the production of choline (B1196258) from LPC.[9][10]
Materials:
-
Recombinant human autotaxin
-
16:0-LPC (or other LPC substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl2
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing Amplex Red reagent, HRP, and choline oxidase in the assay buffer.
-
Add the test compounds (inhibitors or activators) to the appropriate wells of the 96-well plate.
-
Add the autotaxin enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the 16:0-LPC substrate. The final concentrations are typically 50 µM LPC and 2 nM ATX.[11]
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence of resorufin (B1680543) (the product of Amplex Red oxidation) using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
The rate of fluorescence increase is proportional to the ATX activity.
Signaling Pathway and Experimental Workflow Visualization
The Kennedy Pathway for Glycerophospholipid Biosynthesis
The Kennedy pathway is the primary de novo route for the synthesis of major membrane phospholipids, phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). This compound is a key intermediate in this pathway, being acylated by LPAATs to form phosphatidic acid.
Caption: The Kennedy Pathway for de novo glycerophospholipid biosynthesis.
Experimental Workflow for LPAAT Specificity
The following diagram illustrates a typical workflow for determining the acyl-CoA specificity of an LPAAT enzyme when acting on this compound.
Caption: Workflow for determining LPAAT acyl-CoA specificity.
References
- 1. Glycerophosphate/Acylglycerophosphate Acyltransferases [mdpi.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Substrate specificity of lysophosphatidic acid acyltransferase beta -- evidence from membrane and whole cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) [frontiersin.org]
- 6. The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analyses of lysophosphatidic acid receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension | PLOS One [journals.plos.org]
- 9. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Head-to-Head Comparison: LC-MS vs. GC-MS for 1-Palmitoyl-sn-glycerol 3-phosphate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is critical for understanding cellular signaling and disease pathology. The two primary analytical techniques for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to aid in selecting the most appropriate method for your research needs.
This compound is a species of lysophosphatidic acid (LPA), a signaling phospholipid involved in numerous cellular processes, including cell proliferation, migration, and survival. Its role in various diseases, including cancer and fibrosis, makes its precise measurement in biological samples a key area of investigation.
Experimental Workflow Overview
The general workflows for LC-MS and GC-MS analysis of LPA 16:0 differ significantly, primarily in the sample preparation stage. LC-MS allows for the direct analysis of the intact molecule, while GC-MS necessitates a derivatization step to increase the volatility of the non-volatile LPA molecule.
Quantitative Performance Comparison
The choice between LC-MS and GC-MS often comes down to a trade-off between sample throughput, sensitivity, and the need for derivatization. LC-MS is generally considered the more direct and high-throughput method for polar, non-volatile lipids like LPA.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Sample Preparation | Liquid-liquid extraction | Liquid-liquid extraction followed by derivatization (e.g., silylation) | GC-MS requires an additional, often time-consuming, derivatization step to make the analyte volatile. This can introduce variability.[1][2] |
| Analysis Time (per sample) | 5-15 minutes | 15-30 minutes | LC-MS methods can be significantly faster, allowing for higher sample throughput. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Typically low to mid ng/mL | LC-MS/MS often provides superior sensitivity for intact phospholipids.[3][4] |
| Specificity | High (with MS/MS) | High (with MS) | Both techniques offer high specificity through mass spectrometric detection. |
| Compound Coverage | Broad range of intact lipids | Limited to volatile or derivatizable compounds | LC-MS is more versatile for comprehensive lipid profiling.[5] |
| Robustness | Generally high | Can be affected by derivatization efficiency and inlet contamination | The derivatization step in GC-MS can be a source of analytical variability.[6] |
Experimental Protocols
LC-MS/MS Method for this compound
This protocol is a representative method based on commonly used approaches for LPA analysis in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., 17:0 LPA).
-
Add 1 mL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly.
-
Add 300 µL of chloroform and 300 µL of water, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from ~40% B to 95% B over approximately 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transition for LPA 16:0: m/z 409.3 -> m/z 153.1.
GC-MS Method for this compound (with Derivatization)
As direct GC-MS of LPA is not feasible due to its low volatility, a derivatization step is mandatory. Silylation is a common method for this purpose.[1][2]
1. Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction as described for the LC-MS method.
-
To the dried lipid extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of the hydroxyl and phosphate (B84403) groups.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
GC Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Monitor characteristic fragment ions of the silylated LPA 16:0 derivative.
Signaling Pathway of LPA
This compound, as a member of the LPA family, exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs). This initiates a cascade of downstream signaling events.
Conclusion
For the specific analysis of this compound, LC-MS/MS stands out as the more advantageous technique . Its ability to analyze the intact molecule without the need for derivatization leads to a simpler, faster, and often more sensitive and robust workflow. This makes it particularly well-suited for high-throughput quantitative lipidomics in a research or clinical setting.
GC-MS remains a powerful tool for the analysis of volatile and semi-volatile compounds . While it can be adapted for LPA analysis through derivatization, the additional sample preparation steps increase complexity and potential for analytical error. GC-MS may be considered if a laboratory has existing expertise and instrumentation and is analyzing a smaller number of samples, or if the focus is on the fatty acid composition of LPA after hydrolysis and derivatization.
Ultimately, the choice of analytical platform will depend on the specific research question, available resources, and the desired sample throughput. For dedicated, high-sensitivity quantification of LPA 16:0 and other intact lysophospholipids, LC-MS/MS is the current industry standard.
References
- 1. youtube.com [youtube.com]
- 2. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. lipid analysis by UPLC-MS or GC-MS? How to choose? - Chromatography Forum [chromforum.org]
- 5. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Isomeric Differentiation of Lysophosphatidic Acids in Biological Samples
For researchers, scientists, and drug development professionals, the precise quantification of lysophosphatidic acid (LPA) isomers is critical for understanding their distinct biological roles in health and disease. This guide provides an objective comparison of analytical methods for the isomeric differentiation of LPAs, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Lysophosphatidic acid is a bioactive lipid mediator that exerts its effects through at least six G protein-coupled receptors (LPA1-6), influencing a wide range of cellular processes, including proliferation, migration, and survival.[1][2] LPA exists as a mixture of molecular species, varying in the fatty acid chain attached to the glycerol (B35011) backbone. Furthermore, the fatty acid can be esterified at either the sn-1 or sn-2 position, creating positional isomers with potentially different biological activities and metabolic fates. The accurate differentiation and quantification of these sn-1 and sn-2 isomers are therefore paramount for elucidating their specific contributions to physiological and pathological processes.
Analytical Methodologies: A Comparative Overview
The gold standard for the sensitive and specific quantification of LPA isomers is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other techniques, such as immunoassays and colorimetric assays, are available for the measurement of total LPA but lack the specificity required for isomeric differentiation.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the necessary selectivity and sensitivity for resolving and quantifying LPA isomers in complex biological matrices. The choice of chromatographic separation mode—primarily Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)—is a critical determinant of method performance.
Reversed-Phase Liquid Chromatography (RPLC): RPLC separates molecules based on their hydrophobicity. While widely used for lipid analysis, the separation of the highly similar LPA isomers can be challenging. However, with optimized columns (e.g., C8, C18) and mobile phases, baseline or near-baseline separation of sn-1 and sn-2 isomers can be achieved.[5][6]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, making it well-suited for the separation of polar analytes like LPA. HILIC can offer superior resolution of LPA isomers compared to RPLC due to the differences in the interaction of the glycerol backbone and phosphate (B84403) headgroup with the stationary phase.[2][6]
The following table summarizes the quantitative performance of representative LC-MS/MS methods for the analysis of LPA isomers in biological samples.
| Parameter | Reversed-Phase LC-MS/MS | HILIC-MS/MS | Alternative Methods (e.g., Immunoassay) |
| Specificity for Isomers | Good to Excellent | Excellent | None |
| Limit of Quantification (LOQ) | ~1 ng/mL for individual species[1] | Potentially lower due to better peak shape | Varies, but does not differentiate isomers |
| **Linearity (R²) ** | >0.99 for individual species | >0.98 for regioisomer pairs[7] | Not applicable for isomers |
| Precision (%RSD) | <15%[8] | Consistent fragment ion ratios[7] | Varies |
| Key Advantages | Robust, widely available columns | Superior resolution of polar isomers | High throughput for total LPA |
| Key Disadvantages | Potential for co-elution of isomers | Can be more sensitive to matrix effects | Lack of isomeric specificity |
Experimental Protocols
Accurate quantification of LPA isomers is highly dependent on meticulous sample preparation and optimized analytical conditions. A critical step is the prevention of acyl migration between the sn-1 and sn-2 positions, which can be induced by inappropriate pH and temperature.
Key Experiment 1: Lipid Extraction from Biological Samples (Plasma/Serum)
This protocol is optimized to minimize acyl migration and ensure efficient extraction of LPAs.
Methodology:
-
Sample Collection: Collect blood samples in EDTA-containing tubes and process to plasma by centrifugation at 4°C.
-
Acidification: To prevent acyl migration, acidify the plasma sample to pH 4 by adding a small volume of a suitable acid (e.g., 1 M HCl). Perform all subsequent steps at 4°C.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated or odd-chain LPA, to the sample to correct for extraction efficiency and matrix effects.
-
Liquid-Liquid Extraction:
-
Add acidified 1-butanol (B46404) to the plasma sample at a ratio of 2:1 (v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the upper butanol layer containing the lipids.
-
-
Drying and Reconstitution: Evaporate the butanol extract to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent compatible with the LC-MS/MS system (e.g., methanol).
Key Experiment 2: LC-MS/MS Analysis of LPA Isomers
This protocol outlines a general procedure for the separation and quantification of sn-1 and sn-2 LPA isomers.
Methodology:
-
Chromatographic Separation (HILIC):
-
Column: A HILIC column (e.g., silica, amide-based).
-
Mobile Phase A: Acetonitrile (B52724) with a small percentage of water and an additive (e.g., ammonium (B1175870) formate) to improve peak shape and ionization.
-
Mobile Phase B: Water with a higher percentage of acetonitrile and the same additive as mobile phase A.
-
Gradient: A gradient from high to low organic content to elute the polar LPA isomers.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for LPA analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each LPA isomer and the internal standard.
-
Isomer Identification: The sn-1 and sn-2 isomers are identified based on their distinct retention times and confirmed by their characteristic fragmentation patterns.
-
Visualizing Key Processes
To better understand the biological context and analytical workflow, the following diagrams are provided.
Caption: LPA signaling pathway initiated by the binding of LPA isomers to their receptors.
Caption: Experimental workflow for the isomeric differentiation of LPAs.
Conclusion
The differentiation and quantification of LPA isomers are essential for advancing our understanding of their roles in biology and disease. While several analytical methods exist, LC-MS/MS, particularly with HILIC, offers the most robust and specific approach for this purpose. Careful attention to sample preparation, especially the prevention of acyl migration, is crucial for obtaining accurate and reliable data. This guide provides a framework for researchers to select and implement appropriate methodologies for the isomeric analysis of LPAs, thereby facilitating more precise and impactful research in this dynamic field.
References
- 1. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
Functional Differences Between Saturated and Unsaturated Acyl-sn-Glycerol 3-Phosphates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between saturated and unsaturated acyl-sn-glycerol 3-phosphates, commonly known as lysophosphatidic acids (LPAs). This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the distinct signaling pathways activated by these lipid molecules.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[1][2] LPAs are characterized by a glycerol (B35011) backbone, a phosphate (B84403) headgroup, and a single acyl chain of varying length and saturation. The degree of saturation of this acyl chain significantly influences the biological activity of the LPA molecule, leading to differential receptor activation and downstream cellular responses.[3] Understanding these functional distinctions is crucial for research into various physiological and pathological processes, including cancer, fibrosis, and inflammation, and for the development of targeted therapeutics.[2]
Data Presentation: Quantitative Comparison of Saturated vs. Unsaturated LPA Activity
The following tables summarize the quantitative differences in the activity of saturated and unsaturated LPA species on various LPA receptors and functional cellular responses.
| LPA Species | Receptor | Assay Type | EC50 / Kd | Reference |
| Saturated | ||||
| 16:0 LPA | LPA1 | Ca2+ Mobilization | Lower potency than 18:1 LPA | [4] |
| 17:0 LPA | LPA1 | Ca2+ Mobilization | Lower potency than 18:1 LPA | [4] |
| 18:0 LPA | LPAR3 | Receptor Activation | Lower reactivity than unsaturated LPAs | [3] |
| 16:0, 18:2, 20:4 LPA | LPA1 | Binding Affinity (Kd) | 0.87 - 2.59 nM (no specificity observed) | [5] |
| Unsaturated | ||||
| 18:1 LPA (Oleoyl) | LPAR1/LPAR2 | Receptor Activation | Broad specificity | [3] |
| 18:1, 18:2, 18:3 LPA | LPAR3 | Receptor Activation | Highest reactivity | [3] |
| 18:1 LPA | LPA1 | Ca2+ Mobilization | Full agonist | [4] |
| 18:2 LPA | LPA1 | pERK | More biased towards pERK than 18:1 LPA | [4] |
| 18:1 LPA | LPA3 | Receptor Phosphorylation | EC50: 270 ± 70 nM | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by LPA receptors, highlighting the points of divergence that may be influenced by the saturation state of the LPA acyl chain.
Caption: General LPA receptor signaling cascade.
Caption: Workflow for comparing LPA species.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT-based)
This protocol is adapted from methods used to assess LPA-induced cell proliferation.[7][8]
Objective: To quantify the effect of saturated and unsaturated LPAs on the proliferation of a target cell line.
Materials:
-
Target cell line (e.g., SW480 colon cancer cells)[7]
-
96-well cell culture plates
-
Complete growth medium and serum-free medium
-
Saturated and unsaturated LPA species (e.g., 16:0, 18:0, 18:1, 18:2 LPA)
-
Bovine Serum Albumin (BSA), fatty-acid-free
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete growth medium and incubate overnight.[7][8]
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 12-24 hours to synchronize the cell cycle.
-
Prepare working solutions of saturated and unsaturated LPAs at various concentrations in serum-free medium supplemented with 0.1% fatty-acid-free BSA.
-
Replace the serum-free medium with the LPA-containing medium or control medium (serum-free medium with 0.1% BSA).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).[7]
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control group.
Transwell Cell Migration Assay
This protocol is based on methods to measure LPA-induced cell migration.[9][10]
Objective: To assess the chemotactic effect of saturated and unsaturated LPAs on cell migration.
Materials:
-
Target cell line (e.g., Schwann cells, ovarian cancer cells)[9][10]
-
24-well Transwell inserts (8 µm pore size)
-
Collagen-coated inserts (if required for the cell type)
-
Serum-free medium
-
Saturated and unsaturated LPA species
-
Bovine Serum Albumin (BSA), fatty-acid-free
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Culture target cells to sub-confluency and serum-starve overnight.
-
Harvest and resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1.5 x 10⁵ to 2.5 x 10⁵ cells/mL.[9]
-
In the lower chamber of the 24-well plate, add 500 µL of serum-free medium with or without various concentrations of saturated or unsaturated LPA.
-
Add 300 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (e.g., 5-6 hours for Schwann cells, up to 20 hours for some cancer cells).[9][10]
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the migration as the average number of cells per field.
ERK Phosphorylation Assay (Western Blot)
This protocol is derived from studies investigating LPA-induced signaling pathways.[11]
Objective: To determine the effect of saturated and unsaturated LPAs on the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
Target cell line (e.g., vascular smooth muscle cells)[11]
-
6-well cell culture plates
-
Serum-free medium
-
Saturated and unsaturated LPA species
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of saturated or unsaturated LPA for a short time course (e.g., 0, 2, 5, 10, 30, 60 minutes). A 5-minute stimulation is often optimal for ERK phosphorylation.[11]
-
Immediately after treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities and express the results as the ratio of pERK to tERK.
Conclusion
The saturation of the acyl chain in acyl-sn-glycerol 3-phosphates is a critical determinant of their biological function. Unsaturated LPA species, such as oleoyl-LPA (18:1), often exhibit higher potency and efficacy in activating certain LPA receptors, particularly LPAR3, compared to their saturated counterparts.[3] These differences in receptor activation translate into distinct downstream signaling cascades and cellular responses, including proliferation, migration, and survival. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the specific roles of different LPA species in health and disease, ultimately aiding in the development of more selective and effective therapeutic agents targeting the LPA signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of lysophosphatidic acid on human colon cancer cells and its mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Lysophosphatidic Acid Induces Early Growth Response-1 (Egr-1) Protein Expression via Protein Kinase Cδ-regulated Extracellular Signal-regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 1-palmitoyl-sn-glycerol 3-phosphate in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental validation of 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) in various disease models. It aims to offer an objective overview of its performance against other alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound (LPA 16:0)
This compound, a species of lysophosphatidic acid (LPA), is a bioactive phospholipid that acts as a signaling molecule in a wide range of cellular processes. It exerts its effects primarily through G protein-coupled receptors (GPCRs), influencing cell proliferation, migration, and survival. Dysregulation of LPA 16:0 signaling has been implicated in the pathophysiology of several diseases, including fibrosis, cancer, and inflammation, making it a molecule of significant interest for therapeutic intervention.
Comparative Data in Disease Models
The following tables summarize quantitative data from various studies, comparing the effects of LPA 16:0 with other LPA species or control conditions in different disease models.
Table 1: LPA Species in Fibrosis Models
| Model | LPA Species | Fold Change vs. Control | Key Finding |
| Bleomycin-induced pulmonary fibrosis (mouse) | LPA 16:0 | Increased (Day 1) | Early and significant increase post-injury, suggesting a role in initiation.[1][2] |
| LPA 18:0 | Increased (Day 1) | Similar early increase to LPA 16:0.[1][2] | |
| LPA 18:1 | Increased (Day 3) | Later increase compared to saturated species.[1][2] | |
| LPA 18:2 | Increased (Day 3) | Later increase, similar to LPA 18:1.[1][2] | |
| LPA 20:4 | Increased (Day 3) | Later increase, part of the secondary wave of LPA elevation.[1][2] | |
| Liver fibrosis (human patients) | Total LPA | Positive correlation | Significant positive association with fibrosis severity.[3][4] |
| LPA 16:0 | Positive correlation | Association with fibrosis severity replicated with LPA 16:0 alone.[3][4] | |
| LPA 20:4 | No significant association | Suggests different roles for individual LPA species in liver fibrosis.[3][4] |
Table 2: LPA 16:0 in Cancer Cell Proliferation and Migration
| Cell Line | Assay | Treatment | Result |
| Porcine trophectoderm (pTr) cells | Proliferation | 20 µM LPA 16:0 | ~2.0-fold increase in cell number.[5] |
| Migration | 20 µM LPA 16:0 | ~2.2-fold increase in cell migration.[5][6] | |
| Migration | 20 µM LPA 18:0 | ~1.8-fold increase in cell migration.[6] | |
| Migration | 20 µM LPA 18:1 | ~1.6-fold increase in cell migration.[6] | |
| HCT116 (colon cancer) | Proliferation | 1 µM LPA | >3-fold increase in cell number after 3 days.[7] |
| Smooth Muscle Cells (SMCs) | Migration | LPA 16:0 | High induction of SMC migration.[8] |
| Proliferation | LPA 16:0 | High induction of SMC proliferation.[8] | |
| Migration | LPA 20:4 | Negligible effect on SMC migration.[8] | |
| Proliferation | LPA 20:4 | Increased SMC proliferation.[8] |
Table 3: LPA 16:0 in Inflammation Models
| Cell Type | Assay | Treatment | Key Finding |
| Immortalized Mouse Kupffer Cells | NF-κB (p65) phosphorylation | Palmitoyl LPA (C16:0) | Increased phosphorylation, indicating activation of a key inflammatory pathway.[9] |
| TNFα mRNA expression | Palmitoyl LPA (C16:0) | Increased expression, a downstream effect of NF-κB activation.[9] | |
| Human kidney proximal tubular epithelial cells (HKC-8) | Cytokine Secretion | 10 µM LPA 16:0 | Significant increase in the secretion of CCL2, CCL3, CXCL8, CXCL10, ICAM1, and IL-6.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of LPA 16:0 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of various LPA species in biological samples.
1. Sample Preparation (Lipid Extraction):
-
A modified Bligh & Dyer extraction method under acidic conditions is commonly used for LPA extraction from plasma or tissue homogenates.[11]
-
Alternatively, a butanolic extraction can be employed to prevent the artificial formation of LPA from lysophosphatidylcholine (B164491) (LPC).[12]
-
For saliva and gingival crevicular fluid, liquid-liquid extraction with butanol is effective.[13]
-
An internal standard, such as [(13)C16] labeled 16:0 LPA or LPA 17:0, is added at the beginning of the extraction process for accurate quantification.[11][13]
2. Chromatographic Separation:
-
A reversed-phase C8 or C18 column is typically used for separation of LPA species.[11][13]
-
A gradient elution with a mobile phase consisting of methanol/water with formic acid and ammonium (B1175870) formate (B1220265) is employed to resolve the different LPA species.[13]
3. Mass Spectrometric Detection:
-
A triple quadrupole or linear ion trap-triple quadrupole mass spectrometer is used for detection.
-
The instrument is operated in negative ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each LPA species and the internal standard. For LPA 16:0, a common transition is m/z 409.2 -> 152.8.[14]
Cell Migration Assay (Transwell Assay)
This assay assesses the chemotactic or chemorepulsive effects of LPA 16:0 on cells.
1. Cell Preparation:
-
Cells (e.g., CD4+ T cells, smooth muscle cells) are serum-starved for a defined period (e.g., 24 hours) to reduce basal migration.[8][15]
2. Assay Setup:
-
Transwell inserts with a specific pore size (e.g., 5 or 8 µm) are used.[8][15] The filter may be pre-coated with an extracellular matrix protein like gelatin.[8]
-
A suspension of the prepared cells is added to the upper chamber of the Transwell insert.
-
The experimental condition, containing LPA 16:0 or other chemoattractants at desired concentrations in serum-free media, is added to the lower chamber.[8][15]
-
For chemorepulsion studies, LPA can be added to the top chamber, and for chemokinesis, to both chambers.[15]
3. Incubation and Quantification:
-
The plate is incubated at 37°C for a period that allows for cell migration (e.g., 2-6 hours).[8][15]
-
After incubation, non-migrated cells on the upper surface of the filter are removed.
-
Cells that have migrated to the lower surface of the filter are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified by hemocytometry.[15]
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures cell viability and proliferation.
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) in media containing low serum or fatty-acid-free BSA.[7]
2. Treatment:
-
After allowing the cells to adhere, the media is replaced with fresh media containing various concentrations of LPA 16:0 or control substances. The treatment is typically renewed daily.[7]
3. Incubation:
-
The cells are incubated for a period sufficient to observe changes in proliferation (e.g., 3 days).[7]
4. Quantification:
-
A tetrazolium compound (e.g., MTS) is added to each well.
-
Viable cells with active metabolism convert the MTS into a formazan (B1609692) product.
-
The quantity of the formazan product, which is directly proportional to the number of living cells, is measured by recording the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[7]
-
A standard curve correlating absorbance to cell number can be used for precise quantification.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the validation of LPA 16:0's role in disease models.
Caption: LPA 16:0 signaling through G protein-coupled receptors.
Caption: Workflow for validating the role of LPA 16:0.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Lysophosphatidic acid-induced vascular neointimal formation in mouse carotid arteries is mediated by the matricellular protein CCN1/Cyr61 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
A Comparative Analysis of 1-Palmitoyl-sn-glycerol 3-phosphate and Sphingosine-1-phosphate in Cellular Signaling
An objective guide for researchers, scientists, and drug development professionals on the comparative effects, signaling pathways, and experimental evaluation of two pivotal lysophospholipids: 1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) and sphingosine-1-phosphate (S1P).
In the intricate world of cellular communication, lysophospholipids have emerged as critical signaling molecules, orchestrating a wide array of physiological and pathological processes. Among these, this compound (LPA 16:0), a species of lysophosphatidic acid, and sphingosine-1-phosphate (S1P) are two of the most extensively studied mediators. Both lipids exert their effects primarily through the activation of specific G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that influence cell proliferation, migration, survival, and differentiation. Despite their structural similarities and shared roles in cellular signaling, they exhibit distinct receptor selectivity, downstream effector coupling, and physiological consequences. This guide provides a comprehensive comparison of LPA 16:0 and S1P, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling networks.
Quantitative Comparison of Receptor Binding and Cellular Responses
The following table summarizes key quantitative parameters for LPA 16:0 and S1P, offering a direct comparison of their receptor binding affinities and functional potencies in various cellular assays.
| Parameter | This compound (LPA 16:0) | Sphingosine-1-phosphate (S1P) | Reference |
| Receptor Family | LPA Receptors (LPA1-6) | S1P Receptors (S1P1-5) | [1][2] |
| Receptor Binding Affinity (Kd) | LPA1: 1.69 ± 0.1 nM | S1P1: ~0.8 nM (murine) | [3] |
| LPA (16:0) binding to FAF-BSA: 68 nM | S1P binding to FAF-BSA: 41 µM | [4][5] | |
| Functional Potency (EC50) | Varies depending on receptor and cell type. | S1P1 (GTPγS binding): ~5-10 nM | [6] |
| Cell Migration | Can induce migration in various cell types. | Potent chemoattractant for immune and endothelial cells.[7][8] | [1][8] |
| Cell Proliferation | Generally promotes proliferation. | Modulates proliferation of skin cells.[7] | [7][9] |
| Vascular Effects | Involved in vascular development and remodeling. | Regulates angiogenesis, vascular stability, and permeability.[7] | [1][7] |
| Immune Regulation | Modulates inflammatory responses.[5] | Major regulator of T- and B-cell trafficking.[7][10] | [5][7] |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by LPA 16:0 and S1P, while sharing some common downstream effectors, are initiated by distinct receptor families. The following diagrams illustrate the canonical signaling pathways for each lysophospholipid.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay
This assay directly measures the binding affinity of a ligand to its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of LPA 16:0 or S1P for their respective receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., LPA1 or S1P1).
-
Radiolabeled ligand (e.g., [3H]LPA or [32P]S1P).
-
Unlabeled competitor ligand (LPA 16:0 or S1P).
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5).[11]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligand.
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Add the serially diluted unlabeled competitor ligand to the wells.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC50 of the competitor, which can be converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of LPA 16:0 or S1P in activating their cognate receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS.
-
Agonist (LPA 16:0 or S1P).
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well plates.
-
Scintillation counter or filter-based detection system.[12][13]
Procedure:
-
Prepare serial dilutions of the agonist.
-
In a 96-well plate, add cell membranes, GDP, and the serially diluted agonist.
-
Pre-incubate at 30°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate at 30°C for a defined time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.
-
Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Plot the data as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.[14]
Cell Migration (Transwell) Assay
This assay quantifies the chemotactic response of cells to a chemoattractant.
Objective: To compare the migratory effects of LPA 16:0 and S1P on a specific cell type.
Materials:
-
Transwell inserts (e.g., with 8 µm pore size polycarbonate membrane).[8]
-
24-well plates.
-
Cell line of interest.
-
Serum-free cell culture medium containing 0.1% fatty acid-free BSA.[8]
-
Chemoattractants (LPA 16:0 and S1P).
-
Calcein-AM or other cell staining dye.
-
Fluorescence plate reader or microscope.
Procedure:
-
Coat the underside of the Transwell membrane with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell type.[8]
-
Starve the cells in serum-free medium for several hours prior to the assay.
-
Add serum-free medium containing different concentrations of the chemoattractant (LPA 16:0 or S1P) to the lower chamber of the 24-well plate.[8]
-
Resuspend the starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the migrated cells by either eluting the dye and measuring fluorescence with a plate reader or by counting the cells in several fields of view under a microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of LPA 16:0 and S1P on cell migration.
Conclusion
Both this compound and sphingosine-1-phosphate are indispensable signaling lipids with overlapping yet distinct biological functions. Their specificity is primarily dictated by their interaction with unique sets of G protein-coupled receptors, leading to the activation of nuanced downstream signaling pathways. A thorough understanding of their comparative effects is crucial for the development of targeted therapeutics for a range of diseases, including cancer, autoimmune disorders, and cardiovascular conditions. The data and protocols presented in this guide offer a foundational resource for researchers to design and execute experiments aimed at further elucidating the complex roles of these potent lipid mediators.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophospholipid (LPA) receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A novel approach for measuring sphingosine-1-phosphate and lysophosphatidic acid binding to carrier proteins using monoclonal antibodies and the Kinetic Exclusion Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 8. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the lipids LPA and S1P and their signalling pathways to inhibit tumour progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. JCI - Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy [jci.org]
- 11. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1-Palmitoyl-sn-glycerol 3-phosphate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Palmitoyl-sn-glycerol 3-phosphate, a crucial intermediate in glycerolipid metabolism. Adherence to these protocols is vital for minimizing environmental impact and safeguarding laboratory personnel.
Hazard Profile and Safety Precautions
This compound (sodium salt) is classified with several hazards that necessitate careful handling during disposal.[1] Understanding these risks is the first step in a safe disposal process.
GHS Hazard Classifications:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
Before initiating any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
Quantitative Data Summary
For quick reference, the key quantitative and identifying information for this compound sodium salt is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17618-08-5 | [1] |
| Molecular Formula | C19H38NaO7P | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] The following steps provide a general framework for proper disposal.
1. Waste Identification and Segregation:
-
Characterize the waste material. Is it the pure compound, a solution, or mixed with other substances?
-
Segregate the this compound waste from other chemical waste streams to avoid incompatible mixtures.
2. Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow any specific storage temperature requirements; for the stock solution, storage is recommended at -20°C for one month or -80°C for six months.
4. Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed chemical waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
5. Accidental Spill Cleanup:
-
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Contain the spill and prevent it from entering drains or waterways.[1]
-
Collect the spilled material using an absorbent, non-combustible material and place it in a suitable container for disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures and understanding the associated hazards, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Comprehensive Safety and Handling Guide for 1-Palmitoyl-sn-glycerol 3-phosphate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for 1-Palmitoyl-sn-glycerol 3-phosphate, including personal protective equipment (PPE), handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation. It is also harmful if swallowed[1]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[2] |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use and compliant with EU Directive 89/686/EEC and the standard EN 374[2] |
| Skin and Body Protection | Protective clothing, lab coat, closed-toe shoes | To prevent skin contact[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or irritation is experienced[2][3] |
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical to minimize exposure and environmental contamination.
Handling and Storage
| Aspect | Procedure |
| Ventilation | Handle in a well-ventilated area, preferably with local exhaust ventilation[1][2]. |
| Safe Handling Practices | Avoid contact with skin and eyes[2]. Avoid formation of dust and aerosols[2]. Do not eat, drink, or smoke when using this product[1]. Wash hands thoroughly after handling[1]. |
| Storage Conditions | Store in a cool, dry, and well-ventilated place[2]. Keep the container tightly closed[1][2]. Recommended storage temperature is -20°C[4][5]. |
Accidental Release and Disposal
| Plan | Action |
| Accidental Release | Evacuate personnel to a safe area. Wear full personal protective equipment. Avoid breathing vapors, mist, or gas. Prevent further leakage or spillage if safe to do so. For spills, sweep up and shovel the material. Keep in suitable, closed containers for disposal[6]. |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2]. Do not discharge to sewer systems[2]. |
First Aid Measures
In case of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1]. |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing immediately and wash it before reuse. Consult a doctor[1][2]. |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[1][2]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][2]. |
PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





